1-Propanol-13C3
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2,3-13C3)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745923 | |
| Record name | (~13~C_3_)Propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.073 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-91-1 | |
| Record name | (~13~C_3_)Propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Propanol-13C3 for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 1-Propanol-13C3, a stable isotope-labeled compound, detailing its chemical structure, properties, and significant applications in scientific research, particularly within the pharmaceutical and drug development sectors.
Introduction to this compound
This compound is the isotopically labeled form of 1-propanol where all three carbon atoms have been substituted with the carbon-13 (¹³C) stable isotope.[1] This complete labeling results in a mass shift of +3 atomic mass units compared to its unlabeled counterpart, making it a powerful tool for tracer studies in various analytical applications, especially those involving mass spectrometry and NMR spectroscopy.[1] While chemically identical to standard 1-propanol, its distinct mass allows for the precise tracking and quantification of its metabolic fate in biological systems.
Chemical Structure
The fundamental structure of this compound consists of a three-carbon chain with a hydroxyl (-OH) group attached to one of the terminal carbons, classifying it as a primary alcohol.[2] The key distinction from the endogenous compound is the isotopic enrichment of its carbon backbone.
Physicochemical Properties
The physical properties of this compound are nearly identical to those of unlabeled 1-propanol. The primary difference lies in its molecular weight due to the presence of the heavier ¹³C isotopes.
| Property | 1-Propanol (Unlabeled) | This compound |
| Molecular Formula | C₃H₈O[2][3][4] | ¹³C₃H₈O |
| Molecular Weight | 60.10 g/mol [3] | 63.07 g/mol [1][5] |
| Appearance | Colorless liquid[2][3] | Colorless liquid |
| Odor | Mild, alcohol-like[2][3] | Mild, alcohol-like |
| Boiling Point | 97-98 °C[2] | ~97-98 °C |
| Melting Point | -126 °C[2] | ~-126 °C |
| Density | 0.803 g/mL[2] | Slightly higher than 0.803 g/mL |
| CAS Number | 71-23-8[5] | 1173020-91-1[1][5] |
Applications in Research and Drug Development
The primary utility of this compound stems from its role as a stable isotope tracer in metabolic research. Unlabeled 1-propanol is utilized as a solvent in the pharmaceutical industry for resins and cellulose esters and sometimes as a disinfecting agent.[2][4] The labeled variant, however, is a sophisticated tool for quantitative analysis.
Metabolic Flux Analysis (MFA)
Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon.[1] In metabolic research, ¹³C-labeled substrates like this compound are introduced into cellular systems or organisms to trace the flow of carbon atoms through metabolic pathways.[1] This technique, known as Metabolic Flux Analysis (MFA), is critical in drug development for understanding how a therapeutic agent may alter cellular metabolism in both target cells and off-target tissues.
Elucidating Metabolic Pathways
By tracking the incorporation of the ¹³C atoms from this compound into various downstream metabolites, researchers can elucidate and quantify the activity of specific metabolic pathways. The metabolism of 1-propanol proceeds via its oxidation to propionaldehyde and then to propionic acid, which is subsequently converted to propionyl-CoA.[1] This intermediate serves as a key entry point into the central carbon metabolism through the tricarboxylic acid (TCA) cycle.[1]
Experimental Protocols
The following section outlines a generalized experimental protocol for a ¹³C-Metabolic Flux Analysis study utilizing this compound.
General Workflow for ¹³C-MFA
The core of the experiment involves introducing the tracer, allowing it to be metabolized, and then analyzing the resulting distribution of the ¹³C label in key metabolites.
Detailed Methodology
-
Cell Culture and Tracer Introduction: Cells of interest are cultured under controlled conditions. At a designated time, the standard growth medium is replaced with a medium containing a known concentration of this compound.
-
Metabolic Labeling: The cells are incubated with the ¹³C-labeled substrate for a duration sufficient to achieve isotopic steady-state, meaning the labeling pattern in the metabolites of interest is stable.
-
Metabolite Extraction: To halt enzymatic activity, the cells are rapidly quenched, often using cold methanol or other solvent mixtures. Intracellular metabolites are then extracted.
-
Mass Spectrometry Analysis: The extracted metabolites are analyzed using mass spectrometry (typically GC-MS or LC-MS). The instrument measures the mass-to-charge ratio of the metabolite fragments.
-
Data Interpretation: The presence of ¹³C atoms from this compound in downstream metabolites results in a predictable mass shift. For example, the fragment [CH₂OH]⁺ from unlabeled 1-propanol has an m/z of 31, while the corresponding [¹³CH₂OH]⁺ fragment from the labeled compound would be observed at m/z 32.[1] The relative abundances of these different mass isotopomers are measured to determine the extent and pattern of ¹³C incorporation.[1]
-
Flux Calculation: The measured mass isotopomer distributions are then fed into computational models that use iterative algorithms to estimate the flow (flux) through the relevant metabolic pathways.[1]
Conclusion
This compound is an indispensable tool for researchers and professionals in drug development. Its utility as a stable isotope tracer enables precise and quantitative investigation of metabolic pathways. By providing a clear window into the metabolic alterations induced by disease or therapeutic intervention, this compound aids in the identification of novel drug targets, the elucidation of mechanisms of action, and the overall advancement of pharmaceutical research.
References
- 1. This compound | 1173020-91-1 | Benchchem [benchchem.com]
- 2. 1-Propanol - Wikipedia [en.wikipedia.org]
- 3. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Applications of Propanol - GeeksforGeeks [geeksforgeeks.org]
- 5. ð-Propanol (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6011-0.1 [isotope.com]
An In-depth Technical Guide to 1-Propanol-13C3: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Propanol-13C3, a stable isotope-labeled compound crucial for a variety of research applications. This document details experimental protocols for its synthesis and analysis, and illustrates its utility in metabolic research through detailed diagrams.
Core Physical and Chemical Properties
This compound is the isotopically labeled form of 1-propanol where all three carbon atoms are the 13C isotope. This labeling results in a mass shift of +3 compared to the unlabeled compound, making it an invaluable tracer in mass spectrometry-based studies.[1][2]
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | ¹³C₃H₈O | [2] |
| Molecular Weight | 63.07 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid | [4] |
| Odor | Sharp, musty, like rubbing alcohol | [4] |
| Boiling Point | 97 °C (lit.) | [2][5] |
| Melting Point | -127 °C (lit.) | [2][5] |
| Density | 0.843 g/mL at 25 °C | [2] |
| Flash Point | 15 °C (closed cup) | [2] |
Chemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| CAS Number | 1173020-91-1 | [1][2] |
| Isotopic Purity | ≥99 atom % ¹³C | [2] |
| Chemical Purity | ≥98% | [3] |
| InChI Key | BDERNNFJNOPAEC-VMIGTVKRSA-N | [1][2] |
| SMILES String | [13CH3][13CH2][13CH2]O | [2] |
| Mass Shift | M+3 | [2] |
Key Chemical Reactions
This compound undergoes the typical reactions of a primary alcohol. These reactions are fundamental to its application in chemical synthesis and as a metabolic tracer.
-
Oxidation: Oxidation of this compound can yield either [13C3]propionaldehyde or [13C3]propionic acid, depending on the oxidizing agent and reaction conditions.
-
Esterification: Reaction with a carboxylic acid (e.g., acetic acid) in the presence of an acid catalyst results in the formation of the corresponding [13C3]propyl ester.
-
Dehydration: Acid-catalyzed dehydration of this compound produces [13C3]propene.
-
Combustion: Complete combustion of this compound yields ¹³CO₂ and H₂O.
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation of [13C3]Propionaldehyde
This protocol is adapted from industrial processes for the synthesis of 1-propanol.
Materials:
-
[13C3]Propionaldehyde
-
Nickel-based catalyst (e.g., highly dispersed nickel on a support)
-
Hydrogen gas (high purity)
-
Anhydrous solvent (e.g., ethanol or isopropanol)
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Activation: The nickel-based catalyst is reduced in the reactor under a stream of hydrogen gas at an elevated temperature, as specified by the manufacturer.
-
Reaction Setup: The activated catalyst is suspended in the anhydrous solvent within the high-pressure reactor. The system is then sealed and purged with nitrogen, followed by hydrogen.
-
Hydrogenation: A solution of [13C3]propionaldehyde in the same solvent is introduced into the reactor. The reactor is pressurized with hydrogen to a designated pressure (e.g., 0.5 MPa) and heated to the reaction temperature (e.g., 383 K).[1] The reaction mixture is stirred vigorously to ensure efficient contact between the reactants and the catalyst.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor allows) and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.
-
Work-up: Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The catalyst is removed by filtration.
-
Purification: The resulting solution containing this compound is purified by fractional distillation to remove the solvent and any byproducts. The purity of the final product should be assessed by GC and its identity confirmed by mass spectrometry and NMR spectroscopy.
Purification of this compound
For applications requiring highly pure and anhydrous this compound, further purification steps may be necessary.
Materials:
-
Synthesized this compound
-
Drying agent (e.g., anhydrous magnesium sulfate, molecular sieves)
-
Fractional distillation apparatus
Procedure:
-
Drying: The crude this compound is treated with a suitable drying agent to remove residual water. For instance, it can be refluxed over calcium oxide (CaO) for several hours followed by distillation.
-
Fractional Distillation: The dried this compound is then subjected to careful fractional distillation. The fraction boiling at approximately 97 °C is collected.
-
Storage: The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
13C NMR Spectroscopy of this compound
Objective: To confirm the isotopic labeling pattern and assess the chemical environment of the carbon atoms.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Technique: A standard one-dimensional 13C NMR experiment with proton decoupling is typically performed. Given the high 13C enrichment, signal-to-noise will be excellent, allowing for rapid data acquisition.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').
-
Relaxation Delay (d1): A sufficient delay (e.g., 2-5 seconds) should be used to allow for full relaxation of the 13C nuclei, although for qualitative analysis, a shorter delay may be acceptable.
-
Number of Scans (ns): Due to the high isotopic enrichment, a small number of scans will be sufficient.
-
Expected Spectrum: The 13C NMR spectrum of this compound will show three distinct signals, corresponding to the three non-equivalent carbon atoms. Due to the high 13C concentration, 13C-13C coupling will be observable, leading to splitting of the signals. This is in contrast to a 13C NMR spectrum of unlabeled 1-propanol where such coupling is statistically insignificant.
Mandatory Visualizations
References
- 1. CN113713817A - Method for preparing n-propanol by hydrogenation of propionaldehyde under catalysis of nickel-based catalyst - Google Patents [patents.google.com]
- 2. CN100590108C - Production process of n-propanol by hydrogenation of propionaldehyde over copper-zinc catalyst - Google Patents [patents.google.com]
- 3. Hydrolysis - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
Synthesis and Isotopic Purity of 1-Propanol-¹³C₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-Propanol-¹³C₃, a stable isotope-labeled compound valuable in metabolic research, drug development, and environmental studies. This document details synthetic methodologies, protocols for determining isotopic enrichment, and presents relevant data in a clear, structured format.
Introduction
1-Propanol-¹³C₃ is an isotopologue of 1-propanol where all three carbon atoms are the ¹³C isotope. This labeling provides a distinct mass shift, making it a powerful tracer for in vivo and in vitro studies. Its applications include metabolic flux analysis, mechanistic studies of enzymatic reactions, and as an internal standard in quantitative mass spectrometry-based assays. The synthesis of high-purity 1-Propanol-¹³C₃ is critical for the accuracy and reliability of these applications.
Synthetic Routes
The synthesis of 1-Propanol-¹³C₃ can be achieved through several pathways, primarily involving the use of ¹³C-labeled precursors. The two most common and effective methods are the reduction of a fully labeled carboxylic acid derivative and a Grignard reaction with a labeled electrophile.
Reduction of Propionic Acid-¹³C₃
A robust and straightforward method for the synthesis of 1-Propanol-¹³C₃ is the reduction of commercially available Propionic acid-¹³C₃. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.
Reaction Scheme:
¹³CH₃¹³CH₂¹³COOH + LiAlH₄ → ¹³CH₃¹³CH₂¹³CH₂OH
This method offers a high yield and a direct route to the desired product, with the isotopic label already incorporated in the starting material.
Grignard Synthesis
An alternative and versatile approach is the Grignard reaction. This method involves the reaction of a ¹³C-labeled Grignard reagent with a single-carbon electrophile, or a ¹²C Grignard reagent with a ¹³C-labeled electrophile. For full labeling, a two-carbon ¹³C-labeled Grignard reagent can be reacted with a single-carbon ¹³C-labeled source. A common strategy involves the reaction of ethylmagnesium bromide-¹³C₂ with formaldehyde-¹³C.
Reaction Scheme:
¹³CH₃¹³CH₂MgBr + ¹³CH₂O → ¹³CH₃¹³CH₂¹³CH₂OMgBr ¹³CH₃¹³CH₂¹³CH₂OMgBr + H₃O⁺ → ¹³CH₃¹³CH₂¹³CH₂OH
This method allows for the modular construction of the labeled propanol.
Experimental Protocols
Synthesis of 1-Propanol-¹³C₃ via Reduction of Propionic Acid-¹³C₃
Materials:
-
Propionic acid-¹³C₃ (isotopic purity ≥ 99 atom % ¹³C)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, and distillation apparatus
Procedure:
-
A solution of Propionic acid-¹³C₃ (1.0 g) in anhydrous diethyl ether (20 mL) is prepared in a dropping funnel.
-
A stirred suspension of LiAlH₄ (0.6 g, a slight excess) in anhydrous diethyl ether (30 mL) is placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution of Propionic acid-¹³C₃ is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is heated to reflux for 2 hours to ensure the complete reduction.
-
The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water (1 mL), followed by 15% aqueous sodium hydroxide (1 mL), and then water again (3 mL).
-
The resulting granular precipitate of aluminum salts is removed by filtration.
-
The ether solution is dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation at atmospheric pressure.
-
The resulting 1-Propanol-¹³C₃ is purified by fractional distillation.
Table 1: Expected Yield and Purity of 1-Propanol-¹³C₃ via Reduction
| Parameter | Value |
| Starting Material | Propionic acid-¹³C₃ |
| Isotopic Purity of Starting Material | ≥ 99 atom % ¹³C |
| Expected Chemical Yield | 85-95% |
| Expected Isotopic Purity | ≥ 99 atom % ¹³C |
Isotopic Purity Analysis
The determination of the isotopic purity of 1-Propanol-¹³C₃ is crucial to validate the synthesis and for its application as a tracer. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy can be used to determine the isotopic purity.
In the ¹H NMR spectrum of 1-Propanol-¹³C₃, the protons on each carbon will be split by the directly attached ¹³C nucleus (¹J_CH coupling) and, to a lesser extent, by the adjacent ¹³C nuclei (²J_CCH and ³J_CCCH couplings). The absence of a significant singlet peak at the chemical shift corresponding to unlabeled 1-propanol indicates high isotopic enrichment. The isotopic purity can be estimated by comparing the integral of the satellite peaks (due to ¹³C-H coupling) to the integral of any residual singlet peak.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the purified 1-Propanol-¹³C₃ in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for quantitative integration.
-
Data Analysis: Integrate the signals corresponding to the protons of the labeled propanol and any residual unlabeled propanol. The isotopic enrichment is calculated as: Isotopic Enrichment (%) = [Integral(labeled)] / [Integral(labeled) + Integral(unlabeled)] * 100
A quantitative ¹³C NMR spectrum is a direct method to assess isotopic purity.[1][2] In a proton-decoupled ¹³C NMR spectrum of 1-Propanol-¹³C₃, three main signals will be observed, corresponding to the three carbon atoms. The presence of any signals at the chemical shifts of natural abundance ¹²C would indicate incomplete labeling. For quantitative analysis, it is crucial to acquire the spectrum under conditions that ensure the signal intensity is directly proportional to the number of nuclei.[3][4][5]
Protocol for Quantitative ¹³C NMR Analysis:
-
Sample Preparation: Prepare a concentrated sample of 1-Propanol-¹³C₃ in a deuterated solvent. The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can help to shorten the long ¹³C relaxation times and allow for faster acquisition.[3]
-
Acquisition: Use a pulse sequence with a 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) to ensure full relaxation between scans. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) while maintaining a decoupled spectrum.[4]
-
Data Analysis: Integrate the signals for the ¹³C atoms. The absence of signals at the expected positions for ¹²C-propanol confirms high isotopic purity.
Table 2: Typical NMR Parameters for Isotopic Purity Analysis
| Parameter | ¹H NMR | Quantitative ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ with Cr(acac)₃ |
| Pulse Angle | 30-90° | 90° |
| Relaxation Delay (D1) | 5-10 s | ≥ 5 * T₁ (or ~30-60 s without relaxation agent) |
| Decoupling | N/A | Inverse-gated proton decoupling |
| Number of Scans | 16-64 | 128-1024 (or more, depending on concentration) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for determining isotopic enrichment.[6] The sample is first separated by gas chromatography and then ionized and analyzed by a mass spectrometer. The mass spectrum of 1-Propanol-¹³C₃ will show a molecular ion peak (M⁺) at m/z 63, corresponding to the fully labeled molecule (¹³C₃H₈O). The unlabeled 1-propanol has a molecular ion at m/z 60.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of 1-Propanol-¹³C₃ in a volatile solvent (e.g., methanol, dichloromethane).
-
GC Separation: Use a suitable capillary column (e.g., a polar column like a wax-type or a non-polar column like a 5% phenyl-methylpolysiloxane) to achieve good separation of 1-propanol from any impurities.
-
Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode. Monitor the ion currents for the molecular ions of the labeled (m/z 63) and unlabeled (m/z 60) propanol, as well as characteristic fragment ions.
-
Data Analysis: The isotopic purity is determined by the relative abundance of the mass peaks corresponding to the labeled and unlabeled species. Isotopic Purity (%) = [Abundance(m/z 63)] / [Abundance(m/z 60) + Abundance(m/z 61) + Abundance(m/z 62) + Abundance(m/z 63)] * 100
Table 3: GC-MS Parameters for Isotopic Purity Analysis
| Parameter | Value |
| GC Column | e.g., DB-WAX (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | e.g., 40 °C (2 min), then ramp to 200 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-100 |
Visualizations
Caption: Synthetic pathways to 1-Propanol-¹³C₃.
Caption: Workflow for isotopic purity analysis.
Conclusion
The synthesis of high-purity 1-Propanol-¹³C₃ is readily achievable through established organic chemistry methodologies, with the reduction of ¹³C-labeled propionic acid being a particularly efficient route. Careful execution of the synthesis and purification, followed by rigorous isotopic purity analysis using NMR and GC-MS, is essential for ensuring the quality of the final product for its intended applications in research and development. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of 1-Propanol-¹³C₃.
References
- 1. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-Propanol-13C3 Safety, Handling, and Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and a detailed overview of the application of 1-Propanol-13C3 as a metabolic tracer. The information is intended to support researchers and professionals in the safe and effective use of this isotopically labeled compound in drug development and metabolic studies.
Safety Data and Handling Precautions
The safety profile of this compound is considered analogous to that of unlabeled 1-propanol. The isotopic labeling with Carbon-13 does not alter the chemical reactivity or toxicological properties of the molecule. Therefore, the following safety data, derived from the Safety Data Sheet (SDS) of 1-propanol, should be strictly adhered to.
Hazard Identification
1-Propanol is classified as a hazardous substance. The primary hazards are:
-
Flammability: Highly flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]
-
Serious Eye Damage: Causes serious eye damage upon contact.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1][2][3]
GHS Hazard Pictograms:
-
Flame
-
Corrosion
-
Exclamation Mark
Signal Word: Danger
Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
Quantitative Safety Data
The following tables summarize key quantitative safety and physical property data for 1-propanol.
Table 1: Exposure Limits
| Jurisdiction | Parameter | Value |
| ACGIH (USA) | TWA | 100 ppm |
| NIOSH (USA) | TWA | 200 ppm (500 mg/m³) |
| NIOSH (USA) | STEL | 250 ppm (625 mg/m³) |
| OSHA (USA) | TWA | 200 ppm (500 mg/m³) |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit[1][4]
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₈O |
| Molecular Weight | 60.1 g/mol |
| Appearance | Colorless liquid |
| Odor | Alcoholic |
| Melting Point | -127 °C (-197 °F) |
| Boiling Point | 97 °C (207 °F) |
| Flash Point | 15 °C (59 °F) |
| Density | 0.804 g/cm³ at 25 °C (77 °F) |
| Solubility in Water | Miscible |
| log Pow (Octanol/Water) | 0.2 |
[1]
Handling and Storage Precautions
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Hand Protection: Use nitrile or chloroprene rubber gloves.[1] Check with the glove supplier for breakthrough times.[5]
-
Skin and Body Protection: Wear flame-retardant, antistatic protective clothing.[1]
-
Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter for organic vapors (e.g., Type A filter).[1]
Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Avoid breathing mist or vapors.[1]
-
Avoid contact with skin and eyes.[5]
-
Use only non-sparking tools.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat and sources of ignition.[1]
-
Store locked up.[1]
Metabolic Pathway of 1-Propanol
1-Propanol is primarily metabolized in the liver. The metabolic pathway involves a two-step oxidation process, analogous to the metabolism of ethanol. The use of this compound allows for the tracing of the carbon backbone through these metabolic transformations.
-
Oxidation to Propionaldehyde: In the first step, 1-propanol is oxidized to propionaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH), a zinc-containing enzyme found in the liver and other tissues. This is the rate-limiting step in the metabolism of 1-propanol.
-
Oxidation to Propionic Acid: Propionaldehyde is then rapidly oxidized to propionic acid by aldehyde dehydrogenase (ALDH).
-
Entry into Central Metabolism: Propionic acid can then be converted to propionyl-CoA, which can subsequently enter the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA.
The following diagram illustrates the primary metabolic pathway of this compound.
Experimental Protocols for In Vivo Tracer Studies
The following is a representative experimental protocol for an in vivo study to investigate the metabolism of this compound in a rat model. This protocol is adapted from a study by Banijamali et al. (1999) which investigated the metabolism of a similar 13C-labeled three-carbon alcohol.[1]
Objective
To identify and quantify the metabolites of this compound in rat urine following oral administration, in order to elucidate its metabolic fate.
Materials
-
This compound (purity >98%)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Metabolic cages for urine collection
-
Vehicle for administration (e.g., water or corn oil)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Detailed Methodologies
1. Animal Handling and Dosing:
-
Acclimatize male Sprague-Dawley rats to metabolic cages for 48 hours prior to the study. The cages allow for the separate collection of urine and feces.
-
Prepare a dosing solution of this compound in a suitable vehicle (e.g., water).
-
Administer a single oral dose of this compound to the rats via gavage. A typical dose might range from 50 to 200 mg/kg body weight.
2. Sample Collection:
-
Collect urine samples at specified time intervals, for example: 0-8 hours, 8-24 hours, 24-48 hours, and 48-96 hours post-dose.
-
Record the volume of urine collected for each interval.
-
Store the urine samples at -80 °C until analysis.
3. Sample Preparation:
-
Thaw the urine samples on ice.
-
Centrifuge the samples to remove any particulate matter.
-
For LC-MS analysis, dilute an aliquot of the supernatant with an appropriate solvent (e.g., water or mobile phase).
-
For NMR analysis, an aliquot of the urine may be used directly or after lyophilization and reconstitution in D₂O.
4. LC-MS Analysis for Metabolite Profiling:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution profile.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Run a gradient from low to high organic phase to separate metabolites of varying polarities.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Operate in both positive and negative ion modes to detect a wider range of metabolites.
-
Look for the characteristic mass shift corresponding to the incorporation of three 13C atoms in the parent compound and its metabolites.
-
Use tandem mass spectrometry (MS/MS) to fragment the ions of interest and aid in structural elucidation.
-
5. NMR Analysis for Structural Confirmation:
-
Acquire 13C NMR spectra of the urine samples.
-
The presence of signals with characteristically large one-bond 13C-13C coupling constants can confirm the intact 13C backbone in metabolites.
-
Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be used to further elucidate the structure of novel metabolites.
6. Data Analysis:
-
Process the LC-MS data to identify peaks corresponding to 13C-labeled metabolites.
-
Quantify the metabolites by integrating the peak areas from the chromatograms.
-
Use the NMR data to confirm the structures of the identified metabolites.
-
Map the identified metabolites onto the known metabolic pathways of 1-propanol to trace the metabolic fate of the 13C label.
Conclusion
This compound is a valuable tool for researchers in drug development and metabolic studies. Its use as a stable isotope tracer allows for the detailed investigation of metabolic pathways and the effects of xenobiotics on these pathways. Adherence to the safety and handling precautions outlined in this guide is essential for its safe use in a laboratory setting. The provided experimental protocol offers a framework for designing and conducting in vivo studies to explore the metabolic fate of this compound.
References
- 1. Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of metabolites of [1,2,3-13C]propargyl alcohol in rat urine by 13C NMR and mass spectrometry | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Natural Abundance of Carbon-13 Stable Isotopes for Researchers and Drug Development Professionals
An in-depth exploration of the significance, measurement, and application of the natural abundance of carbon-13 in scientific research and pharmaceutical development. This guide provides a comprehensive overview of the stable isotope carbon-13 (¹³C), from its fundamental properties to its advanced applications in tracing metabolic pathways and elucidating drug mechanisms. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers, scientists, and drug development professionals with the essential knowledge to leverage the power of ¹³C in their work.
Introduction to Carbon-13
Carbon, the cornerstone of life, exists in nature primarily as two stable isotopes: carbon-12 (¹²C) and carbon-13 (¹³C). While ¹²C is the more abundant form, accounting for approximately 98.9% of all carbon, ¹³C makes up about 1.1%[1][2]. Unlike the radioactive isotope carbon-14, ¹³C is stable and does not decay over time, making it a safe and invaluable tracer in biological and chemical studies[2]. Its slightly greater mass, due to an extra neutron in its nucleus, allows it to be distinguished from ¹²C by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This subtle difference forms the basis of a wide array of applications, particularly in the fields of metabolomics, drug development, and environmental science.
Quantitative Natural Abundance of Carbon-13
The natural abundance of ¹³C is not entirely uniform across all materials. Biological processes, such as photosynthesis, can lead to isotopic fractionation, resulting in slight variations in the ¹³C/¹²C ratio in different organisms and tissues. These variations are often expressed in "delta" notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The table below summarizes the typical natural abundance of ¹³C in various biological materials.
| Biological Material | Natural Abundance of ¹³C (%) | Typical δ¹³C (‰) vs. VPDB |
| General Natural Abundance | ~1.1 | Not Applicable |
| Human Tissues | ||
| Whole Blood | Varies with diet | -26 to -24 |
| Plasma | Varies with diet | -26 to -24 |
| Red Blood Cells | Varies with diet | -26 to -24 |
| Urine | Varies with diet | Varies |
| Feces | Varies with diet | Varies |
| Plants | ||
| C3 Plants (e.g., wheat, rice) | ~1.07 | -30 to -22 |
| C4 Plants (e.g., maize, sugarcane) | ~1.09 | -15 to -10 |
| Other | ||
| Atmospheric CO₂ | ~1.1 | ~ -8 |
Experimental Protocols for Measuring Carbon-13 Abundance
Accurate measurement of ¹³C abundance is critical for its application as a tracer. The two primary analytical techniques employed are Isotope Ratio Mass Spectrometry (IRMS) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is a highly sensitive technique for determining the precise ratio of ¹³C to ¹²C in a sample.
Methodology:
-
Sample Preparation:
-
Biological samples (e.g., tissues, cells, biofluids) are first lyophilized (freeze-dried) to remove water.
-
The dried sample is then homogenized to a fine powder.
-
For bulk isotope analysis, a small amount of the powdered sample is weighed into a tin or silver capsule.
-
For compound-specific isotope analysis, the target compound is first isolated and purified using techniques like chromatography.
-
-
Combustion and Gas Purification:
-
The encapsulated sample is introduced into a combustion furnace of an elemental analyzer, where it is combusted at a high temperature (typically >1000°C) in the presence of oxygen.
-
This process converts all organic carbon into carbon dioxide (CO₂) gas.
-
The resulting gases are then passed through a series of purification traps to remove any interfering gases (e.g., water, nitrogen oxides).
-
-
Isotope Ratio Measurement:
-
The purified CO₂ gas is introduced into the ion source of the mass spectrometer.
-
In the ion source, the CO₂ molecules are ionized.
-
The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.
-
Collectors simultaneously measure the ion beams corresponding to the different isotopologues of CO₂ (i.e., ¹²CO₂, ¹³CO₂, and sometimes ¹²C¹⁶O¹⁷O).
-
The ratio of the ion currents directly corresponds to the isotopic ratio of the sample.
-
-
Data Analysis:
-
The measured isotope ratio is compared to that of a calibrated reference material (e.g., VPDB).
-
The results are typically expressed in delta (δ¹³C) notation.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
¹³C-NMR spectroscopy provides information about the specific position of ¹³C atoms within a molecule, making it a powerful tool for elucidating metabolic pathways.
Methodology:
-
Sample Preparation:
-
Biological samples are typically extracted to isolate the metabolites of interest. Common extraction methods use solvents like methanol, chloroform, and water.
-
The extract is then dried and reconstituted in a deuterated solvent (e.g., D₂O, CDCl₃) to minimize solvent interference in the NMR spectrum.
-
The reconstituted sample is transferred to an NMR tube.
-
-
NMR Data Acquisition:
-
The NMR tube is placed in the NMR spectrometer.
-
A ¹³C-NMR experiment is performed. This typically involves applying a series of radiofrequency pulses and observing the response of the ¹³C nuclei.
-
Common ¹³C-NMR experiments include proton-decoupled ¹³C NMR, which provides a single peak for each unique carbon atom, and DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Analysis:
-
The raw NMR data (Free Induction Decay or FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of the peaks in the spectrum are referenced to a standard (e.g., tetramethylsilane, TMS).
-
The positions (chemical shifts) and intensities of the peaks provide information about the structure and relative abundance of the different carbon atoms in the sample.
-
Applications in Drug Development and Research
The ability to trace the fate of ¹³C-labeled compounds makes this stable isotope an invaluable tool in drug development and metabolic research.
Metabolism Studies
By introducing a drug candidate labeled with ¹³C, researchers can track its metabolic fate in vitro or in vivo. Analysis of metabolites by mass spectrometry or NMR allows for the identification of metabolic pathways, the characterization of metabolic products, and the assessment of metabolic stability.
Pharmacokinetic Studies
Stable isotope labeling can be used to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, by administering a ¹³C-labeled drug and measuring the appearance of the label in blood, urine, and feces over time, a complete picture of the drug's disposition in the body can be obtained.
Target Engagement and Mechanism of Action Studies
¹³C-labeled substrates can be used to probe the activity of specific enzymes or metabolic pathways that are targeted by a drug. A change in the metabolic flux through a pathway in the presence of the drug can provide evidence of target engagement and help to elucidate the drug's mechanism of action.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing the complex workflows and relationships involved in ¹³C-based research. The following diagrams, created using the DOT language, illustrate key processes.
Caption: Workflow for ¹³C analysis using Isotope Ratio Mass Spectrometry (IRMS).
Caption: General workflow for Stable Isotope-Resolved Metabolomics (SIRM).
Caption: Tracing ¹³C-labeled glucose through central carbon metabolism.
Conclusion
The natural abundance of the stable isotope carbon-13 provides a powerful and versatile tool for researchers, scientists, and drug development professionals. Its application as a tracer enables the detailed investigation of metabolic pathways, the elucidation of drug mechanisms, and the robust characterization of pharmacokinetic properties. By employing sophisticated analytical techniques such as IRMS and ¹³C-NMR, and by leveraging the principles of stable isotope-resolved metabolomics, the scientific community can continue to unravel the complexities of biological systems and accelerate the development of new and effective therapeutics.
References
Unveiling Cellular Dynamics: An In-depth Technical Guide to Stable Isotope Labeling in Research
For researchers, scientists, and drug development professionals, understanding the intricate and dynamic processes within a cell is paramount. Stable isotope labeling (SIL) has emerged as a powerful and indispensable tool, offering a window into the complex world of cellular function. By replacing common atoms with their heavier, non-radioactive counterparts, SIL allows for the precise tracking and quantification of molecules, providing unparalleled insights into metabolic pathways, protein dynamics, and the mechanisms of drug action.
This technical guide provides a comprehensive overview of the core principles of stable isotope labeling, detailed methodologies for key experimental techniques, and a summary of quantitative data to aid in experimental design and analysis.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a technique where atoms in a molecule are replaced with their stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). These heavier isotopes do not alter the physicochemical properties of the molecules they are incorporated into, allowing them to be traced through complex biological systems without perturbing their natural behavior[1][2]. The key principle lies in the mass difference between the labeled and unlabeled molecules, which can be accurately detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy[3][4].
This ability to differentiate between isotopically distinct molecules enables researchers to perform a wide array of quantitative experiments, from measuring protein synthesis and degradation rates to elucidating the intricate networks of metabolic pathways[5][6]. In drug development, SIL is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, providing critical data on a drug's fate within an organism[2][3][7].
Key Techniques in Stable Isotope Labeling
Several powerful techniques have been developed that leverage the principles of stable isotope labeling. These methods can be broadly categorized into metabolic labeling, where isotopes are incorporated through cellular metabolism, and chemical labeling, where isotopes are chemically attached to molecules of interest.
Metabolic Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used metabolic labeling technique for quantitative proteomics[1][6]. In SILAC, two populations of cells are cultured in media containing either the natural ("light") or a heavy isotope-labeled essential amino acid (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine)[8][9]. Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population[6]. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and the proteins extracted and analyzed by mass spectrometry. The relative abundance of a protein under the two conditions is determined by comparing the signal intensities of the light and heavy peptide pairs[5][10].
¹³C Metabolic Flux Analysis (¹³C-MFA): This technique is the gold standard for quantifying the rates (fluxes) of metabolic reactions within a cell[11][12]. Cells are cultured with a ¹³C-labeled substrate, typically glucose. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using MS or NMR, it is possible to reconstruct the flow of carbon through the metabolic network and calculate the flux through each reaction[5][11].
Chemical Labeling
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): iTRAQ and TMT are chemical labeling techniques used for multiplexed quantitative proteomics. In these methods, peptides from different samples (up to 8 for iTRAQ and 18 for TMTpro) are labeled with isobaric tags. These tags have the same total mass, meaning the labeled peptides are indistinguishable in the initial mass scan (MS1). However, upon fragmentation in the mass spectrometer (MS/MS), the tags release reporter ions of different masses, and the intensity of these reporter ions corresponds to the relative abundance of the peptide in each sample.
Quantitative Data in Stable Isotope Labeling
Accurate quantitative data is the cornerstone of stable isotope labeling experiments. The following tables summarize key quantitative parameters for the techniques discussed.
| Isotope | Labeled Amino Acid | Mass Shift (Da) |
| ¹³C₆ | Arginine (Arg) | 6 |
| ¹³C₆¹⁵N₄ | Arginine (Arg) | 10 |
| ¹³C₆ | Lysine (Lys) | 6 |
| ¹³C₆¹⁵N₂ | Lysine (Lys) | 8 |
| ⁴H₂ | Lysine (Lys) | 4 |
| Table 1: Common Amino Acids and their Mass Shifts in SILAC Experiments.[9] |
| Tag | Reporter Ion m/z |
| iTRAQ 4-plex | 114, 115, 116, 117 |
| iTRAQ 8-plex | 113, 114, 115, 116, 117, 118, 119, 121 |
| TMT 6-plex | 126, 127, 128, 129, 130, 131 |
| TMT 10-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131 |
| TMTpro 16-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131N, 131C, 132N, 132C, 133N, 133C, 134N |
| TMTpro 18-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131N, 131C, 132N, 132C, 133N, 133C, 134N, 134C, 135N |
| Table 2: Reporter Ion Masses for iTRAQ and TMT Reagents. |
| Technique | Precision (CV%) | Accuracy | Multiplexing |
| SILAC | High (<15%) | High | Low (typically 2-3 plex, up to 5-plex) |
| iTRAQ | Moderate (15-30%) | Moderate (ratio compression) | Medium (4 or 8-plex) |
| TMT | Moderate (15-30%) | Moderate (ratio compression) | High (up to 18-plex) |
| Label-Free | Lower (>20%) | Variable | High (theoretically unlimited) |
| Table 3: Comparison of Precision and Accuracy of Quantitative Proteomic Techniques. SILAC generally offers the highest precision and accuracy due to in-vivo labeling and co-analysis of samples from an early stage.[8][9] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the success of stable isotope labeling experiments. Below are generalized protocols for the key techniques.
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use standard cell culture medium.
-
For the "heavy" population, use SILAC medium deficient in a specific amino acid (e.g., Arginine and Lysine) and supplement it with the corresponding heavy isotope-labeled amino acids (e.g., ¹³C₆-Arg and ¹³C₆¹⁵N₂-Lys).
-
Culture the cells for at least five to six doublings to ensure >99% incorporation of the heavy amino acids. Verify incorporation efficiency by mass spectrometry on a small aliquot of protein extract.
-
-
Experimental Treatment:
-
Once fully labeled, treat one cell population with the experimental condition (e.g., drug) while the other serves as a control.
-
-
Sample Harvesting and Mixing:
-
Harvest both cell populations.
-
Count the cells and mix equal numbers of cells from the light and heavy populations. Alternatively, lyse the cells, quantify the protein concentration, and mix equal amounts of protein.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet and extract the proteins.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptide pairs (light and heavy) using specialized software. The ratio of the intensities of the heavy to light peptides for a given protein reflects its relative abundance change between the two conditions.
-
iTRAQ/TMT Experimental Protocol
-
Protein Extraction and Digestion:
-
Extract proteins from each of your experimental samples (e.g., different cell treatments, time points, or patient samples).
-
Quantify the protein concentration for each sample.
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
-
Peptide Labeling:
-
Resuspend the dried peptides from each sample in the labeling buffer provided with the iTRAQ or TMT kit.
-
Add the appropriate iTRAQ or TMT reagent to each sample. Each sample will be labeled with a unique tag.
-
Incubate to allow the labeling reaction to complete.
-
Quench the reaction.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
For complex samples, it is recommended to fractionate the pooled peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze each fraction by LC-MS/MS.
-
The mass spectrometer will isolate and fragment the pooled, isobarically labeled peptides.
-
In the MS/MS spectrum, identify the peptide sequence from the fragment ions and quantify the relative abundance from the intensities of the low-mass reporter ions.
-
¹³C-Metabolic Flux Analysis Protocol
-
Experimental Design and ¹³C-Tracer Selection:
-
Define the metabolic network of interest.
-
Choose a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) that will provide the most information about the fluxes of interest.
-
-
Cell Culture and Labeling:
-
Culture cells in a defined medium containing the ¹³C-labeled substrate.
-
Ensure the cells reach a metabolic and isotopic steady state. This typically requires several cell doublings.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism to prevent changes in metabolite levels during sample processing. This is often done using cold methanol.
-
Extract the intracellular metabolites.
-
-
Derivatization and Analysis:
-
For GC-MS analysis, metabolites often need to be derivatized to make them volatile.
-
Analyze the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS/MS.
-
-
Flux Calculation:
-
Use specialized software to fit the measured mass isotopomer distributions to a metabolic model of the cell.
-
This computational step estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
Visualizing Workflows and Pathways
Understanding the logical flow of experiments and the biological pathways under investigation is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]
- 5. SILAC 代谢标记系统 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Multi-Omics Profiling Identifies Apolipoprotein E as an Important Regulator of Steroidogenesis in Bactrian Camel Poll Glands During the Breeding Season [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Key Differences Between 12C and 13C Propanol for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of advanced scientific research, particularly in drug development and metabolic studies, the nuanced differences between isotopic forms of molecules, or isotopologues, are of paramount importance. This guide provides a comprehensive technical overview of the core distinctions between propanol containing the common carbon-12 (¹²C) isotope and its stable, heavier counterpart, carbon-13 (¹³C) propanol. Understanding these differences is crucial for leveraging the power of isotopic labeling in experimental design and data interpretation.
Fundamental Physicochemical Differences
The primary distinction between ¹²C and ¹³C propanol lies in the atomic mass of the carbon atoms. The ¹²C isotope has six protons and six neutrons, while the ¹³C isotope possesses an additional neutron, resulting in a greater atomic mass.[1][2] This seemingly minor difference gives rise to subtle variations in the physical and chemical properties of the respective propanol molecules.
While extensive experimental data directly comparing the physical properties of exclusively ¹²C-propanol and various ¹³C-labeled propanols is limited, the following tables provide a comparison between natural abundance 1-propanol (predominantly ¹²C) and commercially available, fully ¹³C-labeled 1-propanol. It is important to note that the properties of partially labeled propanol would fall between these values.
Table 1: Comparison of Physical Properties
| Property | 1-Propanol (Natural Abundance, primarily ¹²C) | 1-Propanol-¹³C₃ |
| Molecular Formula | C₃H₈O | ¹³C₃H₈O |
| Molar Mass | 60.10 g/mol [3][4] | 63.07 g/mol [5] |
| Boiling Point | 97.2 °C[3][6] | 97 °C |
| Melting Point | -127 °C[7][8] | -127 °C |
| Density | 0.803 g/mL at 25 °C[4] | 0.843 g/mL at 25 °C |
The increased mass of ¹³C propanol leads to a slightly higher density. The boiling and melting points, however, show negligible differences for practical laboratory purposes.
Spectroscopic Distinctions: The Power of ¹³C in NMR
The most significant and experimentally exploited difference between ¹²C and ¹³C propanol lies in their nuclear magnetic properties. The ¹²C nucleus has a nuclear spin of 0, rendering it NMR-inactive. In contrast, the ¹³C nucleus possesses a nuclear spin of 1/2, making it NMR-active. This fundamental difference is the cornerstone of ¹³C NMR spectroscopy.
Table 2: Spectroscopic Properties
| Property | ¹²C Propanol | ¹³C Propanol |
| Nuclear Spin (I) | 0 | 1/2 |
| NMR Activity | Inactive | Active |
| Natural Abundance | ~98.9% | ~1.1% |
Due to the low natural abundance of ¹³C, obtaining a ¹³C NMR spectrum of an unlabeled compound requires a sensitive spectrometer and often longer acquisition times. However, by synthesizing propanol with enriched ¹³C content, researchers can dramatically enhance the signal-to-noise ratio, enabling a wide array of advanced NMR experiments.
The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atom. In 1-propanol, there are three distinct carbon environments, leading to three signals in the ¹³C NMR spectrum.
Table 3: Typical ¹³C NMR Chemical Shifts for 1-Propanol
| Carbon Atom | Chemical Shift (δ) in ppm (relative to TMS) |
| C1 (-CH₂OH) | ~64 ppm |
| C2 (-CH₂-) | ~26 ppm |
| C3 (-CH₃) | ~10 ppm |
Note: These values are approximate and can vary slightly depending on the solvent and other experimental conditions.
Experimental Protocols: Utilizing ¹³C Propanol in Research
The unique properties of ¹³C propanol make it an invaluable tool in various experimental contexts, particularly as a tracer in metabolic studies and for mechanistic investigations of chemical reactions.
Quantitative ¹³C NMR Spectroscopy
Quantitative ¹³C NMR can be used to determine the degree of ¹³C enrichment at specific carbon positions within a molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the ¹³C-labeled propanol or a biological extract containing its metabolites in a suitable deuterated solvent (e.g., CDCl₃, D₂O).[9]
-
Add a known concentration of an internal standard for quantification if necessary.
-
To ensure accurate quantification, a paramagnetic relaxation agent like chromium (III) acetylacetonate (Cr(acac)₃) can be added to shorten the long ¹³C relaxation times (T₁).[10]
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration, use an inverse-gated decoupling pulse sequence.[11]
-
Ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full magnetization recovery between scans.[11]
-
-
Data Analysis:
-
Integrate the signals corresponding to the different carbon atoms.
-
The relative integrals of the signals will be proportional to the number of ¹³C nuclei at each position.
-
Mass Spectrometry for Isotopic Analysis
Mass spectrometry (MS) is a highly sensitive technique for detecting and quantifying isotopically labeled compounds based on their mass-to-charge ratio (m/z).
Methodology:
-
Sample Preparation:
-
For biological samples, extract the metabolites of interest. This may involve protein precipitation and liquid-liquid or solid-phase extraction.[12]
-
The sample can be derivatized to improve its volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS).
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer. Common ionization techniques include electrospray ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and electron ionization (EI) for GC-MS.
-
Acquire the mass spectrum. The molecular ion peak for ¹³C-labeled propanol will be shifted to a higher m/z value compared to ¹²C propanol. For each incorporated ¹³C atom, the mass increases by approximately 1.00335 Da.
-
-
Data Analysis:
Applications in Drug Development and Metabolic Research
The ability to track the fate of ¹³C atoms makes ¹³C-labeled propanol a powerful tool for elucidating metabolic pathways and understanding drug metabolism.
When ¹³C-propanol is introduced into a biological system, it is metabolized by enzymes, and the ¹³C label is incorporated into downstream metabolites. By analyzing the distribution of the ¹³C label in these metabolites using NMR or MS, researchers can map the flow of carbon through a metabolic network.
Propanol Metabolism
1-propanol is primarily metabolized in the liver. The main pathway involves its oxidation to propionaldehyde, which is then further oxidized to propionic acid. Propionic acid can then enter central metabolic pathways, such as the Krebs cycle, after being converted to propionyl-CoA.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. 1-Propanol-1-13C | C3H8O | CID 12201039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propanol - Wikipedia [en.wikipedia.org]
- 5. ð-Propanol (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6011-0.1 [isotope.com]
- 6. Propanol - Sciencemadness Wiki [sciencemadness.org]
- 7. chembk.com [chembk.com]
- 8. 1-Propanol-1-13C 13C 99atom 84615-47-4 [sigmaaldrich.com]
- 9. docbrown.info [docbrown.info]
- 10. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. uab.edu [uab.edu]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Propanol-13C3 for Researchers and Drug Development Professionals
Introduction
1-Propanol-13C3 is a stable isotope-labeled form of 1-propanol where all three carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment makes it a powerful tool in metabolic research, particularly in the fields of drug development, microbiology, and environmental science. Its primary applications lie in metabolic flux analysis and compound-specific isotope analysis, enabling researchers to trace the metabolic fate of 1-propanol and understand complex biochemical pathways. This guide provides an in-depth overview of the commercial availability of this compound, its applications, and detailed experimental methodologies.
Commercial Suppliers and Availability
This compound is available from several specialized chemical suppliers. The most common isotopic purity offered is 99 atom % ¹³C. Availability and packaging may vary between suppliers, and for larger quantities, it is often recommended to inquire about bulk stocking.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Isotopic Purity | Available Quantities |
| --INVALID-LINK-- | 1173020-91-1 | 99 atom % ¹³C | Custom packaging available upon request |
| --INVALID-LINK-- | 1173020-91-1 | 99% | 0.1 g |
| --INVALID-LINK-- | 1173020-91-1 | Not specified | Inquire for details |
Table 2: Product Specifications for this compound (Typical)
| Property | Value |
| Linear Formula | ¹³CH₃¹³CH₂¹³CH₂OH |
| Molecular Weight | 63.07 g/mol |
| Appearance | Colorless liquid |
| Storage Temperature | Room temperature, away from light and moisture |
Core Applications and Experimental Protocols
The primary utility of this compound lies in its application as a tracer in metabolic studies. The key techniques where it is employed are ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Compound Specific Isotope Analysis (CSIA).
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate like this compound into a biological system, researchers can trace the incorporation of the ¹³C atoms into downstream metabolites. The distribution of these isotopes is then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Pathway of 1-Propanol
The metabolism of 1-propanol in biological systems generally proceeds through its oxidation to propionaldehyde, followed by further oxidation to propionic acid. Propionic acid is then activated to propionyl-CoA, which serves as an entry point into the central carbon metabolism via its conversion to methylmalonyl-CoA and subsequently to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1]
Experimental Workflow for ¹³C-MFA
The following diagram outlines a typical workflow for a ¹³C-MFA experiment using this compound.
Detailed Experimental Protocol for ¹³C-MFA
While the specific details will vary depending on the biological system and research question, a general protocol for a ¹³C-MFA experiment is as follows:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to ensure a steady metabolic state.
-
Introduce this compound as the labeled substrate at a known concentration. The concentration should be optimized to ensure sufficient labeling without causing toxicity.
-
Continue the culture for a duration sufficient to achieve isotopic steady state, meaning the isotopic labeling of intracellular metabolites is stable.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by quickly exposing the cells to a cold solvent, such as methanol at -20°C.
-
Extract the intracellular metabolites using a suitable solvent system, for example, a mixture of methanol, chloroform, and water.
-
-
Sample Preparation for Analysis:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, metabolites often require derivatization to increase their volatility.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR analysis, derivatization may not be necessary.
-
-
Analytical Measurement:
-
Analyze the extracted metabolites using GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions.
-
-
Data Analysis and Flux Estimation:
-
Process the raw analytical data to correct for natural isotope abundances and determine the fractional labeling of each metabolite.
-
Use specialized software (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the experimental labeling data to a metabolic network model.
-
Compound Specific Isotope Analysis (CSIA)
CSIA is a technique used to determine the isotopic composition of individual compounds in a complex mixture. In the context of this compound, CSIA can be used to track its degradation in environmental samples or to distinguish between different sources of propanol. The principle behind CSIA is that enzymatic reactions often exhibit a kinetic isotope effect, where molecules containing the lighter isotope (¹²C) react slightly faster than those with the heavier isotope (¹³C). This leads to a change in the ¹³C/¹²C ratio of the remaining substrate and the product.
Logical Relationship in CSIA
The following diagram illustrates the logical relationship between isotopic fractionation and the determination of degradation pathways in CSIA.
Detailed Experimental Protocol for CSIA
-
Sample Collection:
-
Collect samples (e.g., groundwater, soil, or biological cultures) containing propanol.
-
-
Extraction and Purification:
-
Extract the propanol from the sample matrix using an appropriate method, such as purge and trap or solid-phase microextraction (SPME).
-
Purify the extracted propanol to remove any interfering compounds.
-
-
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) Analysis:
-
Inject the purified propanol into a gas chromatograph to separate it from other volatile organic compounds.
-
The eluting propanol is then combusted to CO₂ in a combustion furnace.
-
The resulting CO₂ is introduced into an isotope ratio mass spectrometer to measure the ¹³C/¹²C ratio.
-
-
Data Analysis and Interpretation:
-
Calculate the delta (δ) value, which represents the deviation of the sample's isotope ratio from that of an international standard.
-
By comparing the δ¹³C values of propanol from different samples or at different time points, the extent and mechanism of degradation can be inferred.
-
Conclusion
This compound is an indispensable tool for researchers in drug development, metabolic engineering, and environmental science. Its commercial availability from reputable suppliers ensures access to high-quality material for reproducible experimental results. The application of ¹³C-MFA and CSIA using this compound provides unparalleled insights into the complexities of metabolic pathways and the fate of xenobiotics in biological and environmental systems. The detailed methodologies and workflows provided in this guide serve as a comprehensive resource for scientists looking to leverage the power of stable isotope labeling in their research.
References
A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fundamental principles and practical applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for isotopically labeled compounds. It is designed to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of this powerful analytical technique.
Core Principles of 13C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a technique used to determine the structure of organic molecules by providing information about the carbon skeleton. Unlike the most abundant carbon isotope, 12C, which is NMR-inactive due to its even number of protons and neutrons, the 13C isotope possesses a nuclear spin that makes it detectable by NMR.[1] However, the low natural abundance of 13C (approximately 1.1%) results in a significantly lower signal-to-noise ratio compared to 1H NMR, often necessitating longer acquisition times or the use of 13C-labeled compounds to enhance signal intensity.[1]
The basic principle involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. The 13C nuclei absorb energy and are excited to a higher energy state. When they relax back to the lower energy state, they emit a signal that is detected and converted into an NMR spectrum. The position of a signal in the spectrum, known as the chemical shift (δ) , is highly dependent on the chemical environment of the carbon atom.[2] This allows for the differentiation of carbon atoms within a molecule based on their bonding and proximity to various functional groups.
The number of signals in a 13C NMR spectrum corresponds to the number of unique carbon environments in the molecule.[3] Molecular symmetry can lead to fewer signals than the total number of carbon atoms, as symmetrically equivalent carbons will have the same chemical shift.[4]
The Role of 13C Labeling
Isotopic labeling with 13C is a powerful strategy to overcome the low natural abundance of this nucleus and to trace the metabolic fate of molecules. By strategically incorporating 13C atoms into a molecule, researchers can significantly enhance the signal intensity of specific carbon atoms, enabling more sensitive and targeted analysis.[5] This is particularly valuable in fields like drug development and metabolic research, where tracking the transformation of a specific compound within a biological system is crucial.
13C-labeling allows for the quantification of all members of a dynamic library from a single 13C NMR spectrum without requiring advanced instrumentation or complex experimental protocols.[5]
Quantitative 13C NMR Data
While standard 13C NMR is often considered a qualitative technique for structural elucidation, with careful experimental design, it can provide valuable quantitative information. For a 13C NMR spectrum to be quantitative, the integrated area of each signal must be directly proportional to the number of nuclei it represents. Two primary challenges to achieving quantitative results are the long spin-lattice relaxation times (T1) of 13C nuclei and the Nuclear Overhauser Effect (NOE), which can enhance the signal of protonated carbons in a non-uniform manner.[6]
To obtain quantitative data, specific experimental parameters must be employed:
-
Long Relaxation Delays: A delay time (d1) of at least five times the longest T1 of the carbons of interest should be used to ensure complete relaxation between pulses.[7]
-
Inverse-Gated Decoupling: This technique involves applying proton decoupling only during the acquisition of the signal, which suppresses the NOE while still producing a simplified, proton-decoupled spectrum.[7]
-
Use of Relaxation Agents: Paramagnetic relaxation agents, such as chromium(III) acetylacetonate (Cr(acac)3), can be added to the sample to shorten the T1 relaxation times of the carbon nuclei, allowing for shorter experimental times without sacrificing quantitation.[6]
The following table summarizes typical 13C chemical shift ranges for various functional groups. These values can be used as a reference for interpreting 13C NMR spectra of labeled compounds.
| Functional Group | Chemical Shift Range (ppm) |
| Alkane (-CH3, -CH2-, -CH-) | 5 - 45 |
| Alkyne (-C≡C-) | 65 - 90 |
| Alkene (=C<) | 100 - 150 |
| Aromatic (Ar-C) | 110 - 160 |
| Alcohol/Ether (C-O) | 50 - 90 |
| Amine (C-N) | 30 - 65 |
| Ketone/Aldehyde (C=O) | 190 - 220 |
| Carboxylic Acid/Ester (C=O) | 160 - 185 |
Experimental Protocols
Standard 13C NMR of a Labeled Compound
This protocol outlines the basic steps for acquiring a standard proton-decoupled 13C NMR spectrum of a labeled compound.
Methodology:
-
Sample Preparation: Dissolve an appropriate amount of the 13C-labeled compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration that provides a good signal-to-noise ratio.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the 13C probe.
-
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected 13C signals (typically 0-220 ppm).[1]
-
Use a standard pulse sequence for proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and the level of 13C enrichment.
-
Employ a relaxation delay (d1) appropriate for the T1 values of the carbons in the molecule (a default of 1-2 seconds is common for qualitative spectra).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
Quantitative 13C NMR Protocol
This protocol is designed for obtaining quantitative data from a 13C-labeled compound.
Methodology:
-
Sample Preparation: Prepare the sample as described in the standard protocol. For shortening relaxation times, a paramagnetic relaxation agent like Cr(acac)3 can be added to the sample.[6]
-
Instrument Setup: Follow the same instrument setup procedure as for a standard 13C NMR experiment.
-
Acquisition Parameters:
-
Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the NOE.[4]
-
Set a long relaxation delay (d1) of at least 5 times the longest T1 of the carbons being quantified. If T1 values are unknown, they can be measured using an inversion-recovery experiment.
-
Set the number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
-
Data Processing:
-
Process the data as in the standard protocol.
-
Carefully integrate the signals of interest. The integration regions should be consistent for all peaks being compared.
-
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and metabolic pathways. The following diagrams are generated using the Graphviz DOT language.
Experimental Workflow for Quantitative 13C NMR
Simplified Metabolic Pathway: Glycolysis and TCA Cycle
This diagram illustrates how a 13C-labeled glucose molecule is metabolized through glycolysis and the tricarboxylic acid (TCA) cycle, allowing researchers to trace the flow of carbon atoms.
Conclusion
13C NMR spectroscopy, particularly when combined with isotopic labeling, is an indispensable tool in modern chemical and biomedical research. It provides detailed structural information and, with appropriate experimental design, offers robust quantitative data. This guide has outlined the core principles, data interpretation, experimental protocols, and visualization of workflows, providing a solid foundation for researchers and professionals to effectively utilize this powerful technique in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Storing and Maintaining the Stability of 1-Propanol-13C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for storing and maintaining the chemical and isotopic stability of 1-Propanol-13C3. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of research data, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.
Core Principles of Stability
The stability of this compound encompasses both its chemical integrity and the integrity of its isotopic label. While 1-Propanol is a relatively stable primary alcohol, improper storage and handling can lead to degradation. For isotopically labeled compounds, the primary concern is maintaining the position and enrichment of the ¹³C atoms.
Chemical Stability: 1-Propanol can undergo oxidation to form propionaldehyde and subsequently propionic acid.[1][2][3][4][5] It can also undergo dehydration to form propene or di-n-propyl ether, particularly in the presence of strong acids and heat.[6][7][8]
Isotopic Stability: The carbon-13 isotope is a stable, non-radioactive isotope.[9][10] The C-C and C-H bonds in this compound are strong, and there is no risk of isotopic exchange of the carbon atoms under normal storage conditions. The stability of the label is primarily dependent on the chemical stability of the molecule as a whole.
Recommended Storage and Handling Conditions
Proper storage is paramount to preserving the integrity of this compound. The following conditions are recommended based on the known properties of 1-propanol and general guidelines for isotopically labeled compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the rate of potential degradation reactions such as oxidation. Avoid freezing, as this can cause container stress. |
| Light | Store in amber glass vials or in the dark | Protects from photo-oxidation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation by displacing oxygen. |
| Container | Tightly sealed, high-quality glass vials (e.g., borosilicate) with PTFE-lined caps | Prevents evaporation and contamination. Glass is inert to 1-propanol. |
| Moisture | Store in a dry environment | Prevents potential hydrolysis of contaminants and minimizes water absorption by the alcohol. |
Handling Precautions:
-
Handle under an inert atmosphere whenever possible, especially when aliquoting.
-
Use clean, dry glassware and syringes to avoid contamination.
-
Minimize the number of freeze-thaw cycles if stored frozen, although refrigeration is preferred.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing appropriate stability-indicating analytical methods.
Oxidation
The primary degradation pathway for 1-propanol is oxidation. This can occur in the presence of oxygen, especially when exposed to light, heat, or metal contaminants.
Dehydration
In the presence of strong acids and heat, 1-propanol can undergo dehydration to form either an alkene or an ether.[6][7][8]
References
- 1. savemyexams.com [savemyexams.com]
- 2. quora.com [quora.com]
- 3. 1-Propanol - Wikipedia [en.wikipedia.org]
- 4. Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. brainly.com [brainly.com]
- 7. quora.com [quora.com]
- 8. scielo.br [scielo.br]
- 9. moravek.com [moravek.com]
- 10. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
Methodological & Application
Application Notes and Protocols for 1-Propanol-13C3 in 13C NMR Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-Propanol-13C3 in 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines two primary applications: its use as a quantitative internal standard for accurate concentration measurements and its application as a metabolic tracer for flux analysis studies.
Application 1: this compound as a Quantitative Internal Standard in 13C NMR
This compound serves as an excellent internal standard for quantitative 13C NMR (qNMR) due to its simple, well-resolved spectrum and the high sensitivity provided by the 13C enrichment. The three distinct signals from the labeled carbons do not overlap with many common analyte signals and can be used for accurate quantification of a wide range of organic molecules.
Key Advantages:
-
High Accuracy: The 100% 13C enrichment at all three carbon positions provides a strong signal, allowing for precise integration.
-
Spectral Simplicity: The spectrum consists of three sharp singlets in a proton-decoupled experiment, minimizing the chance of spectral overlap.
-
Chemical Inertness: 1-Propanol is relatively inert and does not typically react with a wide range of analytes under standard NMR conditions.
Quantitative Data Summary
The following table summarizes the expected 13C NMR chemical shifts and representative longitudinal relaxation times (T1) for this compound. The T1 values are estimations based on similar small 13C-labeled molecules and should be experimentally determined for the specific solvent and conditions used.
| Carbon Position | Chemical Shift (δ) in CDCl3 (ppm) | Estimated T1 (seconds) |
| C1 (-CH2OH) | ~64.5 | 5 - 10 |
| C2 (-CH2-) | ~26.0 | 6 - 12 |
| C3 (-CH3) | ~10.5 | 8 - 15 |
Experimental Protocol: qNMR using this compound Internal Standard
This protocol outlines the steps for determining the concentration of an analyte using this compound as an internal standard.
1. Sample Preparation:
- Accurately weigh a known amount of the analyte and the this compound internal standard.
- Dissolve both in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a volumetric flask to ensure a homogenous solution.
- To shorten the long 13C T1 relaxation times, add a relaxation agent such as chromium (III) acetylacetonate (Cr(acac)3) to a final concentration of 5-10 mM.
- Transfer a precise volume of the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Pulse Sequence: Employ an inverse-gated proton decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
- Acquisition Parameters:
- Pulse Angle: 90°
- Relaxation Delay (D1): Set to at least 5-7 times the longest T1 of both the analyte and the internal standard. A conservative D1 of 60 seconds is recommended if T1 values are unknown.
- Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for both the analyte and the internal standard signals.
- Temperature: Maintain a constant temperature throughout the experiment.
3. Data Processing and Analysis:
- Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
- Carefully phase the spectrum and perform a baseline correction.
- Integrate the well-resolved signals of the analyte and one of the signals from this compound.
- Calculate the concentration of the analyte using the following equation:
Workflow for Quantitative 13C NMR
Caption: Workflow for qNMR analysis.
Application 2: this compound as a Tracer in Metabolic Flux Analysis
This compound can be used as a tracer to study the metabolic pathways involved in the degradation or utilization of short-chain alcohols in microorganisms. By tracking the incorporation of the 13C label into various metabolites, researchers can elucidate metabolic routes and quantify the flux through different pathways.
Hypothetical Application: Tracing 1-Propanol Metabolism in E. coli
This example describes a hypothetical experiment to trace the metabolism of 1-propanol in an engineered E. coli strain capable of utilizing it as a carbon source. The pathway is a reversal of the known 1-propanol synthesis pathway from L-threonine.
Metabolic Pathway of 1-Propanol Utilization
Caption: 1-Propanol utilization pathway.
Experimental Protocol: Metabolic Labeling with this compound
1. Cell Culture and Labeling:
- Grow the engineered E. coli strain in a minimal medium with a limiting amount of a primary carbon source (e.g., glucose).
- Once the cells reach the mid-exponential growth phase, introduce this compound into the medium as the primary or a supplementary carbon source.
- Continue the incubation for a defined period to allow for the uptake and metabolism of the labeled propanol.
2. Metabolite Extraction:
- Rapidly quench the metabolic activity of the cells by, for example, immersing the culture in a dry ice/ethanol bath.
- Harvest the cells by centrifugation at a low temperature.
- Extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/water or chloroform/methanol/water).
3. 13C NMR Analysis of Metabolite Extracts:
- Lyophilize the metabolite extract to remove the solvent.
- Re-dissolve the dried extract in a deuterated buffer (e.g., D2O with a known pH).
- Acquire a high-resolution 1D 13C NMR spectrum. A 2D 1H-13C HSQC spectrum can also be acquired to aid in the identification of labeled metabolites by correlating the 13C signals with their attached protons.
- Acquisition Parameters:
- Use a standard 1D 13C pulse sequence with proton decoupling.
- Acquire a large number of scans to detect the low concentrations of intracellular metabolites.
4. Data Analysis:
- Identify the labeled metabolites by comparing the acquired spectrum with known chemical shifts from metabolite databases.
- The presence of 13C signals in metabolites such as amino acids (e.g., threonine, glycine), and TCA cycle intermediates will confirm the metabolic pathway.
- The relative intensities of the 13C signals in different metabolites can be used to infer the relative metabolic fluxes. For more rigorous quantification, 2D NMR techniques or mass spectrometry are often employed.
Logical Workflow for Metabolic Flux Analysis
Caption: Metabolic flux analysis workflow.
Application Notes and Protocols for 1-Propanol-13C3 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise measurements. 1-Propanol-13C3, a stable isotope-labeled analog of 1-propanol, serves as an exceptional internal standard for the quantification of volatile organic compounds (VOCs), particularly short-chain alcohols, in complex biological matrices. Its key advantage lies in its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response. The mass shift of +3 amu, due to the three carbon-13 isotopes, allows for clear differentiation from the endogenous analyte in the mass spectrometer.
These application notes provide a comprehensive guide to the utilization of this compound as an internal standard in mass spectrometry, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and metabolic pathways.
Key Applications
-
Therapeutic Drug Monitoring: Accurate quantification of drugs and their metabolites.
-
Metabolomics: Tracing metabolic pathways and quantifying endogenous metabolites.
-
Clinical Diagnostics: Precise measurement of biomarkers for disease diagnosis and prognosis.
-
Forensic Toxicology: Determination of blood alcohol content and other volatile substances.
-
Environmental Analysis: Quantification of pollutants and their degradation products.
Experimental Protocols
Protocol 1: Quantitative Analysis of Volatile Alcohols in Whole Blood by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol details the determination of short-chain alcohols (e.g., ethanol, isopropanol) in whole blood using this compound as an internal standard.
1. Materials and Reagents:
-
This compound solution (100 µg/mL in methanol)
-
Certified reference standards of target alcohols
-
Whole blood, drug-free
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Preparation of Standards and Quality Controls:
-
Stock Solutions: Prepare individual stock solutions of the target alcohols and this compound in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free whole blood with known concentrations of the target alcohols.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in deionized water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
3. Sample Preparation:
-
Pipette 0.5 mL of whole blood (calibrator, QC, or unknown sample) into a 20 mL headspace vial.
-
Add 1.0 mL of the internal standard working solution (10 µg/mL this compound) to each vial.
-
Add 1.0 g of NaCl to each vial to increase the partitioning of volatile analytes into the headspace.
-
Immediately seal the vials with the magnetic screw caps.
-
Vortex each vial for 10 seconds.
4. HS-GC-MS Instrumental Parameters:
| Parameter | Setting |
| Headspace Autosampler | |
| Incubation Temperature | 85°C |
| Incubation Time | 20 minutes |
| Syringe Temperature | 90°C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Injection Port Temperature | 200°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent |
| Oven Program | Initial 40°C for 5 min, ramp to 220°C at 10°C/min, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantitative analysis of ethanol using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (mg/dL) | Regression Equation | Correlation Coefficient (r²) |
| Ethanol | 10 - 400 | y = 0.025x + 0.005 | > 0.998 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (mg/dL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Ethanol | 20 (Low QC) | < 5% | < 6% | 95 - 105% |
| 150 (Mid QC) | < 4% | < 5% | 97 - 103% | |
| 300 (High QC) | < 3% | < 4% | 98 - 102% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (mg/dL) | LOQ (mg/dL) |
| Ethanol | 1 | 5 |
Mandatory Visualizations
Caption: Experimental workflow for blood alcohol analysis.
Caption: Metabolic pathway of 1-propanol.
Application Notes and Protocols for 1-Propanol-13C3 in Metabolic Flux Analysis (MFA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Propanol-13C3 as a stable isotope tracer for metabolic flux analysis (MFA). This powerful technique allows for the quantitative assessment of cellular metabolic pathways, offering critical insights into disease states, drug mechanisms of action, and metabolic engineering strategies. 1-Propanol, upon entering the cell, is metabolized to propionyl-CoA, which serves as a key entry point into the tricarboxylic acid (TCA) cycle, providing a unique window into anaplerotic and cataplerotic fluxes.
Introduction to this compound Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By tracing the path of isotopically labeled substrates, such as this compound, researchers can quantify the rate of metabolic reactions, known as fluxes. This compound is a stable, non-radioactive isotope tracer that is readily taken up by cells and converted into 13C3-propionyl-CoA. This labeled intermediate is then further metabolized, primarily entering the tricarboxylic acid (TCA) cycle as succinyl-CoA. By measuring the incorporation of the 13C label into downstream metabolites, the activity of these central metabolic pathways can be accurately determined.
The primary advantage of using this compound is its specific entry point into the TCA cycle via propionyl-CoA. This allows for the focused investigation of anaplerotic pathways, which replenish TCA cycle intermediates, a process often dysregulated in diseases like cancer.
Metabolic Pathway of 1-Propanol
The metabolic fate of 1-propanol within mammalian cells is a multi-step process that ultimately integrates its carbon backbone into central metabolism.
Figure 1: Metabolic pathway of this compound to the TCA cycle.
Experimental Design and Protocols
A successful this compound MFA experiment requires careful planning and execution. The following sections detail the key steps.
Experimental Workflow
The overall workflow for a this compound MFA experiment is outlined below.
Figure 2: General workflow for this compound MFA.
Cell Culture and Labeling
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (or Sodium Propionate-13C3)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Culture plates or flasks
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling. A typical density is 1-2 x 10^6 cells per 10 cm dish.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of this compound. The use of dialyzed FBS is crucial to minimize the presence of unlabeled precursors. A common starting concentration for the tracer is in the range of 50-500 µM.
-
Tracer Incubation: When cells reach the desired confluency (typically 70-80%), replace the standard culture medium with the pre-warmed labeling medium.
-
Labeling Time: The incubation time required to reach isotopic steady-state will vary depending on the cell type and the specific metabolic pathway being investigated. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration. For many central carbon metabolism pathways, near steady-state labeling can be achieved within 8-24 hours.
Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.
Materials:
-
Ice-cold saline (0.9% NaCl)
-
Quenching solution: 80% methanol / 20% water, pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
Protocol:
-
Medium Removal: Aspirate the labeling medium from the culture dish.
-
Washing: Quickly wash the cells with ice-cold saline to remove any remaining extracellular tracer.
-
Quenching: Immediately add the pre-chilled 80% methanol quenching solution to the plate.
-
Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete quenching and to facilitate cell lysis. Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell lysate thoroughly and centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. The supernatant can be stored at -80°C until analysis.
Analytical Methods
The analysis of 13C-labeled metabolites is typically performed using mass spectrometry coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS).
LC-MS/MS for Acyl-CoA Analysis
LC-MS/MS is well-suited for the analysis of acyl-CoAs, including propionyl-CoA and succinyl-CoA.
Protocol Outline:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using mobile phases containing an ion-pairing agent (e.g., tributylamine) and an organic solvent (e.g., acetonitrile or methanol) to achieve separation of the different acyl-CoA species.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap) operating in positive ion mode. Use parallel reaction monitoring (PRM) to simultaneously quantify the different isotopologues of propionyl-CoA and succinyl-CoA.
-
Data Analysis: The raw data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite. This involves correcting for the natural abundance of 13C.
GC-MS for Organic Acid Analysis
GC-MS is a robust technique for analyzing TCA cycle intermediates after derivatization.
Protocol Outline:
-
Hydrolysis and Derivatization: For the analysis of succinyl-CoA, the thioester bond is first hydrolyzed to release succinate. The organic acids in the extract are then derivatized to increase their volatility for GC analysis. A common derivatization method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC Separation: A non-polar capillary column is typically used to separate the derivatized organic acids.
-
MS Detection: Electron ionization (EI) is used to generate fragment ions, and the mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect the different isotopologues of the target metabolites.
-
Data Analysis: Similar to LC-MS, the raw data is processed to determine the MIDs of the TCA cycle intermediates.
Data Presentation and Interpretation
The primary output of a this compound MFA experiment is the mass isotopomer distribution (MID) of key downstream metabolites. This data is then used to calculate metabolic fluxes.
Quantitative Data Summary
The following table provides an example of the expected labeling patterns in key metabolites after labeling with [U-13C3]propionate in human B-cell lymphoma cells.[1][2]
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Propionyl-CoA | M+0 | ~5 |
| M+3 | ~95 | |
| Succinyl-CoA | M+0 | ~40 |
| M+1 | ~10 | |
| M+2 | ~15 | |
| M+3 | ~35 | |
| Malate | M+0 | ~60 |
| M+1 | ~15 | |
| M+2 | ~20 | |
| M+3 | ~5 | |
| Citrate | M+0 | ~70 |
| M+1 | ~15 | |
| M+2 | ~10 | |
| M+3 | ~5 |
Note: These values are illustrative and will vary depending on the cell type, culture conditions, and labeling time.
Flux Calculation
The measured MIDs, along with other experimentally determined rates (e.g., nutrient uptake and product secretion rates), are used as inputs for computational models to estimate intracellular fluxes. Software packages such as INCA, 13CFLUX2, or WUFLUX are commonly used for this purpose. These programs use mathematical algorithms to find the set of fluxes that best fit the experimental data.
Conclusion
The use of this compound as a tracer in metabolic flux analysis provides a powerful and specific method for interrogating the activity of the TCA cycle and related anaplerotic pathways. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to design, execute, and interpret these complex experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.
References
Application Notes and Protocols for Tracing Central Carbon Metabolism with 1-Propanol-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. 1-Propanol-13C3 is a novel tracer that can be used to investigate the contributions of three-carbon units to central carbon metabolism. This document provides detailed application notes and protocols for utilizing this compound to trace its metabolic fate, particularly its entry into the tricarboxylic acid (TCA) cycle.
Upon entering the cell, 1-Propanol is oxidized to propionaldehyde, which is further oxidized to propionic acid. Propionic acid is then activated to propionyl-CoA. Propionyl-CoA serves as the entry point into central metabolism. It is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA, a key intermediate of the TCA cycle. By tracing the incorporation of the 13C label from this compound into downstream metabolites, researchers can gain insights into the activity of this anaplerotic pathway.
Metabolic Pathway of this compound
The metabolic journey of this compound into the central carbon metabolism involves a series of enzymatic reactions. The fully labeled three-carbon backbone of this compound is conserved until its conversion to succinyl-CoA, which then enters the TCA cycle.
Experimental Protocols
I. Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
6-well or 10-cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing base medium (e.g., DMEM without glucose and glutamine) with dialyzed FBS, desired nutrients (e.g., glucose, glutamine), and this compound. The final concentration of this compound should be empirically determined but can range from 1 to 10 mM.
-
Isotope Labeling:
-
Aspirate the growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a desired period. Time-course experiments (e.g., 0, 2, 4, 8, 24 hours) are recommended to determine the kinetics of label incorporation.
-
II. Metabolite Extraction
This protocol is for the extraction of polar metabolites, including organic acids and acyl-CoAs, from cultured cells.
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 14,000 x g at 4°C
Procedure:
-
Quenching and Extraction:
-
Place the cell culture plate on dry ice.
-
Aspirate the labeling medium.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
-
Sample Storage:
-
Store the metabolite extracts at -80°C until analysis. For LC-MS analysis, it is recommended to dry the samples under a stream of nitrogen or using a vacuum concentrator and resuspend in an appropriate solvent.
-
III. LC-MS/MS Analysis of 13C-Labeled Metabolites
This protocol provides a general workflow for the analysis of 13C-labeled TCA cycle intermediates and acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
LC Conditions for TCA Cycle Intermediates (Reverse-Phase Ion-Pairing Chromatography):
-
Column: C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 97:3 water:methanol with 10 mM tributylamine and 15 mM acetic acid
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient appropriate for separating the target analytes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
LC Conditions for Acyl-CoAs:
-
Column: C18 column
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A suitable gradient to separate short-chain acyl-CoAs.
-
Flow Rate: 0.3-0.5 mL/min
MS/MS Detection:
-
Ionization Mode: Negative ion mode for TCA cycle intermediates and positive ion mode for acyl-CoAs.
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Collision Energy: Optimize for each metabolite and its isotopologues.
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of the target metabolites.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional contribution of this compound to each metabolite pool.
IV. NMR Spectroscopy Analysis of 13C-Labeled Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on the positional enrichment of 13C, which is valuable for elucidating complex metabolic pathways.
Sample Preparation:
-
Dried metabolite extracts are resuspended in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).
NMR Acquisition:
-
Acquire 1D 1H and 13C NMR spectra.
-
2D NMR experiments, such as 1H-13C HSQC, can be used to resolve overlapping signals and confirm assignments.
Data Analysis:
-
Integrate the signals of interest in the 13C spectrum.
-
The relative intensity of the signals from labeled and unlabeled carbons provides a measure of 13C enrichment.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Fractional Enrichment of TCA Cycle Intermediates from this compound
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Citrate | 85.2 ± 2.1 | 5.3 ± 0.5 | 8.1 ± 1.2 | 1.4 ± 0.3 |
| α-Ketoglutarate | 88.9 ± 1.8 | 4.1 ± 0.4 | 5.9 ± 0.9 | 1.1 ± 0.2 |
| Succinate | 79.5 ± 3.5 | 3.5 ± 0.6 | 6.2 ± 1.1 | 10.8 ± 2.5 |
| Fumarate | 82.1 ± 2.9 | 3.9 ± 0.5 | 7.5 ± 1.4 | 6.5 ± 1.8 |
| Malate | 80.7 ± 3.1 | 4.2 ± 0.7 | 8.3 ± 1.5 | 6.8 ± 1.9 |
Data are presented as the percentage of the total pool for each metabolite and represent mean ± standard deviation (n=3). M+n indicates the mass isotopologue with n 13C atoms.
Table 2: Relative Abundance of Propionyl-CoA and Succinyl-CoA Isotopologues
| Acyl-CoA | M+0 | M+3 |
| Propionyl-CoA | 65.4 ± 4.2 | 34.6 ± 4.2 |
| Succinyl-CoA | 88.1 ± 3.7 | 11.9 ± 3.7 |
Data are presented as the percentage of the total pool and represent mean ± standard deviation (n=3).
Experimental Workflow
The overall experimental workflow for tracing central carbon metabolism with this compound is depicted below.
Concluding Remarks
The use of this compound as a metabolic tracer offers a unique opportunity to probe the contribution of three-carbon units to central carbon metabolism. The protocols and notes provided herein offer a comprehensive guide for researchers to design and execute stable isotope tracing experiments. Careful experimental design, robust sample preparation, and appropriate analytical techniques are crucial for obtaining high-quality, interpretable data. The quantitative data derived from these studies can provide significant insights into metabolic reprogramming in various physiological and pathological states, aiding in the identification of novel therapeutic targets.
Quantifying Metabolic Pathway Efficiency with 1-Propanol-13C3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, enabling the precise quantification of metabolic fluxes and the elucidation of pathway activities. 1-Propanol-13C3, a uniformly labeled three-carbon substrate, serves as a powerful probe for interrogating central carbon metabolism. Once introduced into a biological system, this compound is metabolized to [U-13C3]propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle as [U-13C4]succinyl-CoA. By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the contribution of 1-propanol to TCA cycle activity, anaplerosis, and related biosynthetic pathways. These insights are critical for understanding cellular energetics, identifying metabolic bottlenecks, and evaluating the mechanism of action of therapeutic agents that target metabolic pathways.
This document provides detailed application notes and experimental protocols for utilizing this compound in metabolic flux analysis. While direct experimental data for this compound is emerging, this guide leverages established methodologies and quantitative data from studies using the closely related tracer, [U-13C3]propionate, which shares an identical downstream metabolic fate.
Metabolic Pathway of this compound
The metabolic journey of this compound into central carbon metabolism is a multi-step process. The key transformation is the conversion of 1-propanol to propionyl-CoA. This propionyl-CoA, now carrying the three 13C atoms, is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA is a key intermediate of the TCA cycle.
Application Notes
1. Quantifying Anaplerotic Flux: Anaplerosis is the replenishment of TCA cycle intermediates that are extracted for biosynthesis. As this compound feeds into the TCA cycle at the level of succinyl-CoA, it is an excellent tracer for quantifying anaplerotic flux. The degree of 13C enrichment in TCA cycle intermediates like malate and citrate directly reflects the contribution of the 1-propanol tracer to the total anaplerotic input.
2. Assessing TCA Cycle Activity: By analyzing the mass isotopomer distribution of TCA cycle metabolites, it is possible to determine the relative activity of the cycle. The appearance of M+3 and M+4 labeled intermediates provides quantitative insights into the turnover of the TCA cycle.[1]
3. Elucidating Drug Mechanisms: For therapeutic agents hypothesized to modulate fatty acid oxidation or amino acid catabolism, this compound can be used to probe the resulting metabolic shifts. For instance, if a drug inhibits pathways that produce acetyl-CoA, the cell may upregulate alternative anaplerotic pathways, which can be quantified using this tracer.
4. Probing Gluconeogenesis: In tissues capable of gluconeogenesis, such as the liver, the 13C label from this compound can be traced into glucose. The labeling pattern of glucose provides a measure of the gluconeogenic flux originating from propionyl-CoA.
Experimental Protocols
The following are generalized protocols that can be adapted for cell culture and tissue perfusion experiments.
Protocol 1: 13C Labeling of Cultured Cells
This protocol describes the general workflow for labeling adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen or 80% methanol (-80°C)
-
Metabolite extraction solvent (e.g., 80:20 methanol:water, -80°C)
-
Cell scraper
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to approximately 80% confluency.
-
Labeling: Prepare fresh culture medium containing the desired concentration of this compound (a typical starting concentration is 0.5-2 mM).
-
Aspirate the old medium and replace it with the this compound containing medium.
-
Incubate the cells for a time sufficient to reach isotopic steady-state. This time should be determined empirically for the specific cell line and experimental conditions but is often in the range of 6-24 hours.
-
Metabolism Quenching:
-
Place the culture plate on ice.
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Immediately add liquid nitrogen to the wells to flash-freeze the cells and quench metabolism. Alternatively, add ice-cold 80% methanol.
-
-
Metabolite Extraction:
-
If using liquid nitrogen, add pre-chilled (-80°C) extraction solvent to the frozen cells.
-
If using cold methanol, proceed to the next step.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolites are now ready for derivatization and analysis by GC-MS or for direct injection in LC-MS.
-
Protocol 2: GC-MS Analysis of 13C-Labeled Metabolites
This protocol outlines the general steps for derivatization and analysis of polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
GC-MS system with an appropriate column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
To the dried metabolite pellet, add methoxyamine hydrochloride in pyridine, vortex, and incubate to protect carbonyl groups.
-
Add MTBSTFA + 1% TBDMCS, vortex, and incubate at an elevated temperature (e.g., 60-80°C) to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature gradient to separate the metabolites.
-
The mass spectrometer should be operated in full scan mode to capture the mass spectra of the eluting metabolites.
-
-
Data Analysis:
-
Identify the peaks corresponding to TCA cycle intermediates and related amino acids based on their retention times and mass spectra.
-
Extract the mass isotopomer distributions (MIDs) for each identified metabolite. The MID is the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of 13C.
-
Quantitative Data Presentation
The following tables present example quantitative data derived from a study using [U-13C3]propionate as a tracer in perfused rat hearts.[1] This data is representative of what can be expected when using this compound as a tracer, given their shared metabolic fate.
Table 1: Mass Isotopomer Distribution of Propionyl-CoA and its Metabolites [1]
| Metabolite | [13C3]propionate (mM) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Propionyl-CoA | 0.5 | 18.2 | 1.1 | 0.5 | 80.2 | - |
| 1.0 | 12.5 | 0.8 | 0.4 | 86.3 | - | |
| 2.0 | 9.8 | 0.6 | 0.3 | 89.3 | - | |
| Methylmalonyl-CoA | 0.5 | 22.5 | 1.5 | 0.8 | 75.2 | - |
| 1.0 | 17.8 | 1.2 | 0.6 | 80.4 | - | |
| 2.0 | 14.2 | 1.0 | 0.5 | 84.3 | - | |
| Succinyl-CoA | 0.5 | 65.3 | 4.5 | 8.2 | 2.1 | 19.9 |
| 1.0 | 58.7 | 4.1 | 7.5 | 2.5 | 27.2 | |
| 2.0 | 52.1 | 3.6 | 6.6 | 2.8 | 34.9 |
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates [1]
| Metabolite | [13C3]propionate (mM) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Succinate | 0.5 | 68.1 | 4.7 | 8.8 | 2.3 | 16.1 |
| 1.0 | 61.2 | 4.3 | 8.0 | 2.8 | 23.7 | |
| 2.0 | 55.4 | 3.9 | 7.2 | 3.1 | 30.4 | |
| Fumarate | 0.5 | 52.3 | 3.6 | 6.8 | 7.1 | 30.2 |
| 1.0 | 45.1 | 3.1 | 5.8 | 8.2 | 37.8 | |
| 2.0 | 38.9 | 2.7 | 5.0 | 9.1 | 44.3 | |
| Malate | 0.5 | 50.1 | 3.5 | 6.5 | 8.9 | 31.0 |
| 1.0 | 43.2 | 3.0 | 5.6 | 9.8 | 38.4 | |
| 2.0 | 37.5 | 2.6 | 4.9 | 10.5 | 44.5 | |
| Citrate | 0.5 | 75.2 | 5.2 | 10.1 | 5.4 | 4.1 |
| 1.0 | 70.1 | 4.9 | 9.5 | 6.8 | 8.7 | |
| 2.0 | 65.8 | 4.6 | 8.9 | 7.9 | 12.8 |
Interpretation of Data:
-
The high M+3 enrichment in propionyl-CoA and methylmalonyl-CoA confirms the efficient uptake and activation of the [13C3]propionate tracer.
-
The M+4 enrichment in succinyl-CoA and subsequent TCA cycle intermediates demonstrates the incorporation of the intact three-carbon backbone of propionyl-CoA plus one carbon from carboxylation.
-
The dose-dependent increase in the abundance of labeled TCA cycle intermediates reflects the increased contribution of the tracer to anaplerosis at higher concentrations.
-
The presence of M+1, M+2, and other isotopologues in TCA cycle intermediates indicates the cycling of the label through multiple turns of the TCA cycle and the activity of other metabolic pathways.
Conclusion
This compound is a valuable tracer for quantifying the flux through the propionyl-CoA carboxylation pathway and its contribution to the TCA cycle. The protocols and data presented here provide a framework for designing and interpreting stable isotope tracing experiments to investigate cellular metabolism. By carefully applying these methods, researchers can gain significant insights into metabolic pathway efficiency, which is crucial for advancing our understanding of disease and for the development of novel therapeutics.
References
Application of 1-Propanol-13C3 in studying microbial metabolism.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of microbial metabolism is fundamental to various fields, including biotechnology, drug discovery, and environmental science. Understanding how microorganisms utilize different carbon sources provides insights into their physiology, biosynthetic capabilities, and interactions within their environment. 1-Propanol-13C3 is a stable isotope-labeled compound that serves as a powerful tool for tracing the metabolic fate of 1-propanol in microbial systems. By introducing this compound into a microbial culture, researchers can track the incorporation of the 13C isotope into various cellular components, such as fatty acids, amino acids, and other metabolites. This enables the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of microorganisms that actively metabolize 1-propanol within a complex community.
These application notes provide a comprehensive overview of the use of this compound in microbial metabolism studies, with a focus on its application in understanding the synthesis of odd-chain fatty acids in Rhodococcus opacus. Detailed protocols for stable isotope probing (SIP) and 13C-Metabolic Flux Analysis (13C-MFA) are provided, along with data presentation guidelines and visualizations of the relevant metabolic pathway and experimental workflows.
Key Applications
-
Elucidation of Metabolic Pathways: Tracing the incorporation of 13C from this compound into various metabolites allows for the reconstruction of the metabolic pathways involved in its assimilation.
-
Metabolic Flux Analysis (MFA): Quantifying the rate of 13C incorporation provides a measure of the carbon flux through specific metabolic pathways, offering a deeper understanding of the cell's metabolic state.
-
Stable Isotope Probing (SIP): In mixed microbial communities, this compound can be used to identify the specific microorganisms that are actively consuming 1-propanol by analyzing the 13C enrichment in their biomass (DNA, RNA, or proteins).
-
Biofuel and Bioproduct Development: Understanding and optimizing the metabolic pathways for 1-propanol utilization can aid in the engineering of microorganisms for the production of valuable chemicals, such as odd-chain fatty acids, which have applications in various industries.
Data Presentation
The following tables summarize the quantitative data on the effect of 1-propanol on the production of odd-chain fatty acids (OCFAs) in Rhodococcus opacus PD630. This data highlights the potential impact of 1-propanol metabolism on the cellular fatty acid profile.
Table 1: Effect of 1-Propanol on Oil Production and Odd-Chain Fatty Acid (OCFA) Content in Rhodococcus opacus PD630
| 1-Propanol Concentration (v/v) | Oil Production (g/L) | OCFA Content in Oil (%) |
| 0% (Control) | 1.27 | 10.5 |
| 0.5% | 1.31 | 15.4 |
| 1.0% | 1.61 | 16.3 |
| 1.5% | 1.45 | 15.9 |
Data adapted from Zhang et al., 2019.
Table 2: Changes in the Profile of Odd-Chain Fatty Acids with 1-Propanol Supplementation
| Fatty Acid | Control (0% 1-Propanol) | 1.0% 1-Propanol | Fold Increase |
| Pentadecanoic acid (C15:0) | Present | Increased | - |
| Heptadecanoic acid (C17:0) | Present | Increased | - |
| Heptadecenoic acid (C17:1) | Present | Increased | - |
| Total OCFAs | 10.5% | 16.3% | ~1.55 |
Qualitative representation of data from Zhang et al., 2019. The study reported a 46.7–55.1% increase in OCFAs content.
Experimental Protocols
Protocol 1: Stable Isotope Probing (SIP) with this compound to Identify 1-Propanol Utilizing Microorganisms
This protocol describes a general procedure for a DNA-based SIP experiment to identify which microorganisms in a mixed community are assimilating 1-propanol.
Materials:
-
Microbial community sample (e.g., soil, sediment, gut microbiome sample)
-
Growth medium appropriate for the microbial community
-
This compound (≥98% isotopic purity)
-
Unlabeled 1-propanol (for control)
-
Sterile, gas-tight incubation vials or flasks
-
DNA extraction kit
-
Cesium chloride (CsCl)
-
Gradient buffer (e.g., Tris-EDTA)
-
Ultracentrifuge and rotor compatible with gradient tubes
-
Syringe pump for gradient fractionation
-
PCR reagents for 16S rRNA gene amplification
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
Microcosm Setup:
-
Prepare microcosms by dispensing a known amount of the environmental sample into sterile vials.
-
Add the appropriate growth medium to each vial.
-
Prepare two sets of treatments: one with this compound and a control with unlabeled 1-propanol. The final concentration of 1-propanol should be determined based on preliminary experiments to be non-toxic and support growth.
-
Seal the vials and incubate under conditions (temperature, oxygen, light) that mimic the natural environment of the microbial community. Incubation time will vary depending on the expected metabolic activity (typically several days to weeks).
-
-
DNA Extraction:
-
At the end of the incubation period, sacrifice the microcosms and extract total DNA from each sample using a suitable DNA extraction kit.
-
Quantify the extracted DNA to ensure sufficient yield for ultracentrifugation.
-
-
Isopycnic Centrifugation:
-
Prepare a CsCl solution with a density of approximately 1.725 g/mL in gradient buffer.
-
Add a specific amount of extracted DNA (e.g., 1-5 µg) to the CsCl solution in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., >170,000 x g) for a sufficient time (e.g., >48 hours) to form a density gradient.
-
During centrifugation, the DNA will migrate to the position in the gradient that matches its buoyant density. 13C-labeled DNA will be denser and form a band lower in the tube than the unlabeled (12C) DNA.
-
-
Gradient Fractionation and DNA Recovery:
-
Carefully remove the centrifuge tubes and fractionate the gradient by displacing the solution with a denser liquid or by puncturing the bottom of the tube and collecting fractions.
-
Collect small, equal-volume fractions (e.g., 200 µL) across the entire gradient.
-
Measure the refractive index of each fraction to determine the density.
-
Precipitate the DNA from each fraction (e.g., using polyethylene glycol and ethanol) and resuspend in a small volume of sterile water or buffer.
-
-
Identification of Labeled DNA:
-
Perform PCR amplification of the 16S rRNA gene from the DNA recovered from each fraction.
-
Analyze the PCR products on an agarose gel. The fractions from the 13C-labeled microcosm that show a strong PCR product at a higher density compared to the control are considered to contain the "heavy" DNA from the 1-propanol assimilating organisms.
-
-
Community Analysis:
-
Sequence the 16S rRNA gene amplicons from the heavy DNA fractions to identify the active microorganisms. This can be done through Sanger sequencing of cloned PCR products or by next-generation sequencing for a more comprehensive community profile.
-
Protocol 2: 13C-Metabolic Flux Analysis (13C-MFA) using this compound to Trace Fatty Acid Synthesis in Rhodococcus opacus
This protocol outlines the steps for a 13C-MFA experiment to quantify the incorporation of carbon from 1-propanol into the fatty acid pool of Rhodococcus opacus.
Materials:
-
Rhodococcus opacus PD630 culture
-
Defined growth medium for R. opacus
-
This compound (≥98% isotopic purity)
-
Unlabeled 1-propanol (for control)
-
Sterile shake flasks or bioreactor
-
Reagents for fatty acid methyl ester (FAME) derivatization (e.g., methanolic HCl or BF3-methanol)
-
Organic solvents (e.g., hexane, chloroform, methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cultivation and Labeling:
-
Inoculate R. opacus PD630 into a defined growth medium.
-
Grow the culture to the mid-exponential phase.
-
Introduce this compound to the culture at a final concentration known to promote odd-chain fatty acid synthesis (e.g., 1.0% v/v). A parallel culture with unlabeled 1-propanol should be run as a control.
-
Continue the incubation to allow for the uptake and metabolism of the labeled substrate. The labeling duration should be optimized to achieve a quasi-steady state of labeling in the biomass (typically several hours).
-
-
Biomass Harvesting and Lipid Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer to remove any residual medium and labeled substrate.
-
Lyophilize the cell pellet to determine the dry cell weight.
-
Extract total lipids from a known amount of dried biomass using a standard method such as the Bligh-Dyer extraction (chloroform:methanol:water).
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Transesterify the extracted lipids to FAMEs. A common method is to heat the lipid extract with methanolic HCl or BF3-methanol. This reaction converts the fatty acids into their more volatile methyl esters.
-
Extract the FAMEs into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS. The gas chromatograph will separate the different fatty acid methyl esters based on their chain length and degree of saturation.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the FAMEs. The incorporation of 13C will result in an increase in the mass of the fatty acid molecules.
-
By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms), the extent of labeling in each fatty acid can be determined.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
The labeling patterns in the odd-chain fatty acids (e.g., C15:0, C17:0, C17:1) will provide direct evidence of the incorporation of the 3-carbon backbone of 1-propanol.
-
Use metabolic flux analysis software to calculate the relative or absolute fluxes through the 1-propanol assimilation pathway and its contribution to the overall fatty acid synthesis. This typically involves creating a metabolic model of the relevant pathways and fitting the experimental labeling data to the model.
-
Visualization of Pathways and Workflows
Metabolic Pathway of 1-Propanol Assimilation in Rhodococcus opacus
The following diagram illustrates the proposed metabolic pathway for the assimilation of 1-propanol into odd-chain fatty acids in Rhodococcus opacus PD630 via the methylmalonyl-CoA pathway.
Application Notes and Protocols for Stable Isotope Tracer Studies in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction to Stable Isotope Tracing
Stable isotope tracing is a powerful technique for investigating metabolic pathways and the dynamics of biochemical reactions within biological systems.[1] This method involves introducing molecules labeled with stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), into cells.[1] By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can elucidate the contributions of different nutrients to various metabolic pathways, quantify metabolic fluxes, and identify metabolic reprogramming in disease states like cancer.[1][2] This approach offers a dynamic view of cellular metabolism that endpoint measurements of metabolite levels alone cannot provide.
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the enrichment of stable isotopes in metabolites.[1] This document will focus on MS-based approaches, which offer high sensitivity and selectivity for a wide range of metabolites.[3]
Experimental Design Considerations
A well-designed stable isotope tracer experiment is crucial for obtaining meaningful and interpretable data. Key considerations include the choice of tracer, labeling duration, and appropriate controls.
2.1. Choice of Isotope Tracer:
The selection of the isotopic tracer depends on the specific metabolic pathway under investigation. For example, [U-¹³C]-glucose is commonly used to trace glucose metabolism through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. [¹³C₅, ¹⁵N₂]-glutamine can be used to study glutamine utilization and its contributions to the TCA cycle and amino acid biosynthesis. For proteomics studies, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique where cells are cultured in media containing heavy isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) to quantify differences in protein abundance.[4][5][6]
2.2. Labeling Duration:
The duration of labeling is critical and should be optimized based on the turnover rate of the metabolites of interest.[7] Glycolytic intermediates can reach isotopic steady state within minutes, while TCA cycle intermediates may take a few hours, and nucleotides can require up to 24 hours.[7] Time-course experiments are often necessary to determine the optimal labeling time.
2.3. Controls and Replicates:
-
Unlabeled Control: An unlabeled control group cultured with the standard medium is essential to determine the natural isotopic abundance of metabolites.
-
Biological Replicates: A minimum of three biological replicates for each condition is recommended to ensure statistical significance.
-
Technical Replicates: Technical replicates of pooled samples can be included to assess the reproducibility of the analytical platform.
Experimental Workflow
The general workflow for a stable isotope tracer study in mammalian cells involves several key steps, from cell culture to data analysis.
Figure 1: General experimental workflow for stable isotope tracing studies.
Protocols
4.1. Protocol 1: ¹³C-Glucose Tracing in Adherent Mammalian Cells
This protocol describes the labeling of adherent mammalian cells with [U-¹³C]-glucose to trace its metabolism.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-¹³C]-glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free DMEM with [U-¹³C]-glucose to the desired final concentration (typically matching the glucose concentration in the standard medium) and dFBS.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-glucose labeling medium to the cells.
-
Incubate the cells for the desired labeling duration (e.g., 4, 8, or 24 hours) under standard cell culture conditions.
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolic activity, place the 6-well plate on dry ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.[8]
-
Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.[8]
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
-
Sample Processing:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Store the dried metabolite pellets at -80°C until analysis.
-
4.2. Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the basic steps for quantitative proteomics using SILAC.[4][5][9]
Materials:
-
Mammalian cell line (auxotrophic for arginine and lysine)
-
SILAC-DMEM (lacking L-arginine and L-lysine)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-arginine and L-lysine
-
"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Adaptation:
-
Culture the cells in "light" SILAC medium (supplemented with light arginine and lysine) and "heavy" SILAC medium (supplemented with heavy arginine and lysine) for at least 6 cell doublings to ensure >97% incorporation of the labeled amino acids.[6]
-
Monitor the incorporation efficiency by mass spectrometry.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).
-
-
Cell Harvesting and Lysis:
-
Harvest both the "light" and "heavy" labeled cell populations.
-
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using an appropriate lysis buffer.
-
-
Protein Digestion and Analysis:
-
Quantify the total protein concentration of the lysate.
-
Perform in-solution or in-gel tryptic digestion of the proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
The relative quantification of proteins is determined by the ratio of the peak intensities of the "heavy" and "light" peptide pairs in the mass spectra.[4]
-
Data Presentation
Quantitative data from stable isotope tracer studies should be presented in a clear and organized manner. Tables are an effective way to summarize isotopic enrichment and fractional contribution data.
Table 1: Isotopic Enrichment of Key Glycolytic and TCA Cycle Intermediates after [U-¹³C]-Glucose Tracing
| Metabolite | Isotopologue | Control (M+0) | 4h Labeling (M+n) | 24h Labeling (M+n) |
| Pyruvate | M+3 | 99.1 ± 0.2% | 85.3 ± 1.5% | 95.7 ± 0.8% |
| Lactate | M+3 | 99.2 ± 0.1% | 88.1 ± 2.1% | 96.2 ± 0.5% |
| Citrate | M+2 | 98.5 ± 0.3% | 45.6 ± 3.2% | 78.9 ± 2.5% |
| M+4 | <0.1% | 12.3 ± 1.8% | 35.4 ± 2.2% | |
| Succinate | M+2 | 98.8 ± 0.2% | 30.1 ± 2.5% | 65.3 ± 3.1% |
| M+4 | <0.1% | 8.9 ± 1.1% | 28.7 ± 1.9% | |
| Data are represented as the percentage of the total pool for each metabolite. M+n indicates the isotopologue with 'n' ¹³C atoms. |
Table 2: SILAC Ratios for Proteins in a Signaling Pathway
| Protein | Gene Name | SILAC Ratio (Heavy/Light) | p-value |
| Protein Kinase A | PRKACA | 2.54 | 0.001 |
| Glycogen Synthase Kinase 3 | GSK3B | 0.98 | 0.89 |
| β-Catenin | CTNNB1 | 2.11 | 0.005 |
| c-Myc | MYC | 3.05 | <0.001 |
| A SILAC ratio > 1 indicates upregulation in the "heavy" labeled (treated) sample, while a ratio < 1 indicates downregulation. |
Visualization of Pathways and Workflows
6.1. Glycolysis and TCA Cycle Pathway
This diagram illustrates the flow of ¹³C atoms from glucose through glycolysis and into the TCA cycle.
Figure 2: ¹³C labeling pattern in glycolysis and the TCA cycle.
6.2. SILAC Experimental Logic
This diagram illustrates the logical flow of a typical SILAC experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Application Note: Sample Preparation for GC-MS Analysis of 1-Propanol-¹³C₃ Labeled Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolite flux within biological systems. By introducing a substrate labeled with a stable isotope, such as 1-Propanol-¹³C₃, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical platform for this purpose due to its high separation efficiency, sensitivity, and ability to distinguish between isotopologues based on their mass-to-charge ratio.[1][2]
A critical and often challenging aspect of this workflow is sample preparation. Most intracellular metabolites, such as amino acids, organic acids, and sugars, are non-volatile and cannot be directly analyzed by GC-MS.[3][4] Therefore, a robust sample preparation protocol involving metabolite extraction and chemical derivatization is required to convert these polar metabolites into volatile and thermally stable compounds suitable for GC-MS analysis.[3][4] This document provides a detailed protocol for the extraction and derivatization of metabolites from cell cultures for subsequent analysis by GC-MS.
Principle & Workflow
The overall process involves four key stages:
-
Quenching & Extraction: Metabolism is rapidly halted (quenched) to prevent changes in metabolite levels during sample handling.[5] Intracellular metabolites are then extracted using a solvent system that efficiently solubilizes a broad range of polar compounds while precipitating proteins and macromolecules.
-
Drying: The solvent is completely removed from the metabolite extract, as water can interfere with the subsequent derivatization step.[6]
-
Derivatization: A two-step chemical modification is performed. First, methoximation protects carbonyl groups (aldehydes and ketones) and prevents the formation of multiple derivatives from a single compound.[3][7] Second, silylation replaces active hydrogens on polar functional groups (-OH, -COOH, -NH₂, -SH) with a trimethylsilyl (TMS) group, which significantly increases the volatility of the metabolites.[3][7]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system, where metabolites are separated chromatographically and detected by the mass spectrometer. The resulting mass spectra allow for the identification and quantification of both unlabeled and ¹³C₃-labeled metabolite isotopologues.
Figure 1. High-level overview of the sample preparation and analysis workflow.
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cell Culture
This protocol is adapted for adherent cells grown in a 6-well plate format and is based on established methods.[8][9]
Materials and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade, pre-chilled to -80°C
-
Chloroform (CHCl₃), HPLC grade, pre-chilled to -20°C
-
Ultrapure water, pre-chilled to 4°C
-
Internal Standard (IS) solution (e.g., 0.2 mg/mL Ribitol in methanol)[10]
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
Procedure:
-
Remove the culture medium from the wells.
-
Quickly wash the cells twice with 1 mL of ice-cold PBS to remove any remaining extracellular metabolites.
-
Quenching: Immediately add 600 µL of -80°C methanol to each well to quench metabolic activity.[9]
-
Place the plate on dry ice and use a cell scraper to detach the cells in the methanol.[9]
-
Transfer the cell suspension from each well to a separate pre-chilled microcentrifuge tube.
-
Add 20 µL of the internal standard solution to each tube.[10]
-
Add 600 µL of pre-chilled chloroform and 600 µL of pre-chilled ultrapure water to each tube, resulting in a final solvent ratio of 1:1:1 (MeOH:CHCl₃:H₂O).[8]
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: an upper polar phase (containing metabolites), a lower non-polar phase (containing lipids), and a solid protein pellet at the interface.
-
Carefully collect 400-500 µL of the upper polar phase and transfer it to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Completely dry the extracted polar metabolites in a centrifugal vacuum evaporator. Ensure samples are completely dry, as residual water will inhibit derivatization.[6]
-
Store the dried metabolite pellets at -80°C until derivatization.
Protocol 2: Two-Step Derivatization
This procedure converts the non-volatile metabolites into their volatile TMS derivatives.[3][11]
Materials and Reagents:
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride (MeOX)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Heating block or incubator
-
GC vials with micro-inserts
Procedure:
-
Methoximation:
-
Silylation (TMS Derivatization):
-
After incubation, briefly centrifuge the tubes to collect any condensate.
-
Add 60 µL of MSTFA (with 1% TMCS) to each sample.
-
Cap the tubes tightly and vortex for 30 seconds.
-
Incubate the samples at 60°C for 30 minutes.
-
-
After the final incubation, cool the samples to room temperature.
-
Transfer the derivatized sample solution to a GC vial with a micro-insert for GC-MS analysis.
GC-MS Analysis & Data Interpretation
The derivatized samples are analyzed on a GC-MS system. A typical setup would involve a non-polar column (e.g., DB-5MS) and electron ionization (EI) at 70 eV.[10] The mass spectrometer can be operated in full scan mode to identify metabolites by comparing their mass spectra and retention times to a library (e.g., NIST).[3]
For stable isotope tracing, the key is to analyze the mass isotopologue distribution (MID) for each metabolite of interest. The incorporation of three ¹³C atoms from 1-Propanol-¹³C₃ will result in a mass shift of +3 (M+3) for the molecular ion and any fragments containing all three labeled carbons.
Figure 2. Principle of detecting labeled metabolites via mass spectrometry.
Data Presentation & Expected Performance
Quantitative data should be organized to compare results across different samples or conditions. The following tables provide examples of how to structure such data. The values presented are representative and will vary based on the specific metabolite, matrix, and instrumentation.
Table 1: Example GC-MS Parameters for Metabolite Analysis
| Parameter | Setting |
|---|---|
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent[10] |
| Injector Temp | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 70°C for 5 min, ramp 5°C/min to 295°C, hold 5 min[10] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization | Electron Ionization (EI) at 70 eV[10] |
| Scan Range | 50 - 650 m/z |
Table 2: Example Quantitative Performance for Key Metabolites (Representative Data)
| Metabolite | Derivatization | Expected Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantitation (LOQ) (µM) |
|---|---|---|---|---|
| Lactic Acid | 2TMS | ~11.5 | 0.5 | 1.5 |
| Alanine | 2TMS | ~12.2 | 0.2 | 0.8 |
| Succinic Acid | 2TMS | ~18.9 | 0.1 | 0.4 |
| Glutamic Acid | 3TMS | ~23.5 | 0.1 | 0.5 |
| Citric Acid | 4TMS | ~26.8 | 0.2 | 0.6 |
| Fructose | MeOX, 5TMS | ~24.1 | 0.5 | 2.0 |
Note: Performance data is illustrative. Actual values must be determined empirically for each specific application and matrix.
References
- 1. Gas Chromatography in Metabolomics: Techniques, Instrumentation, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. aua.gr [aua.gr]
- 11. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 1-Propanol-13C3 for Elucidating Biochemical Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Propanol-13C3 as a stable isotope tracer to investigate biochemical pathways and reaction mechanisms. The detailed protocols offer step-by-step guidance for conducting metabolic flux analysis experiments.
Application Note 1: Tracing Metabolic Fates with this compound
This compound is a valuable tool for metabolic research, enabling the precise tracking of carbon atoms through various biochemical pathways. When introduced into a biological system, this compound is metabolized, and its labeled carbon atoms are incorporated into downstream metabolites. By analyzing the distribution of these isotopes, researchers can elucidate pathway activities and quantify metabolic fluxes.
The metabolic journey of 1-Propanol begins with its oxidation to propionaldehyde, which is subsequently oxidized to propionic acid. This is then activated to its coenzyme A (CoA) thioester, propionyl-CoA.[1] Propionyl-CoA serves as a key entry point into central carbon metabolism. It is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1]
The incorporation of the 13C label from this compound into TCA cycle intermediates and other connected metabolites provides a detailed map of metabolic activity. This approach is particularly useful for studying pathways related to amino acid and odd-chain fatty acid metabolism.
Application Note 2: 13C-Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[2][3] By using this compound as a tracer, researchers can gain insights into the dynamic operations of cellular metabolism. The core principle of 13C-MFA involves introducing the labeled substrate to cells and then measuring the isotopic labeling patterns of intracellular metabolites.[4]
The workflow for a typical 13C-MFA experiment begins with culturing cells in a medium containing this compound. After a period of incubation to allow for the tracer to be metabolized, the cells are harvested, and metabolites are extracted. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are then used to determine the mass isotopomer distributions (MIDs) of key metabolites.[1]
These experimentally determined MIDs are then compared to MIDs predicted by a computational model of the cell's metabolic network. By iteratively adjusting the flux values in the model to minimize the difference between the measured and predicted MIDs, a best-fit flux map can be determined.[1]
Data Presentation: Mass Isotopomer Distributions
The following table presents hypothetical mass isotopomer distributions (MIDs) for key metabolites following the administration of this compound. The notation M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.[1] This data is crucial for the computational modeling phase of 13C-MFA.
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Propionyl-CoA | 0.05 | 0.05 | 0.10 | 0.80 |
| Methylmalonyl-CoA | 0.08 | 0.07 | 0.15 | 0.70 |
| Succinyl-CoA | 0.20 | 0.25 | 0.30 | 0.25 |
| Malate | 0.40 | 0.35 | 0.15 | 0.10 |
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites. This data reflects the incorporation of 13C from this compound into downstream metabolites.
Experimental Protocols
This section provides a detailed protocol for a 13C-MFA experiment using this compound in mammalian cell culture.
Protocol 1: 13C-MFA using this compound
1. Cell Culture and Tracer Administration: a. Culture mammalian cells (e.g., A549, HEK293) in standard growth medium to mid-log phase. b. Replace the standard medium with a fresh medium containing a known concentration of this compound (e.g., 1-10 mM). c. Incubate the cells for a duration sufficient to reach isotopic steady-state. This time should be determined empirically for the specific cell line and experimental conditions.
2. Rapid Quenching and Metabolite Extraction: a. To halt metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold saline. b. Immediately add a quenching solution, such as 80:20 methanol:water pre-chilled to -80°C. c. Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet cell debris. e. Collect the supernatant containing the extracted metabolites.
3. Sample Preparation for GC-MS Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation. i. Add methoxyamine hydrochloride in pyridine and incubate. ii. Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.
4. GC-MS Analysis: a. Analyze the derivatized samples using a GC-MS system. b. Use a standard non-polar column for the separation of metabolites. c. Set the mass spectrometer to scan a mass range appropriate for the derivatized metabolites of interest. d. Collect the mass spectra for all detected peaks.
5. Data Analysis: a. Identify the peaks corresponding to the metabolites of interest based on their retention times and mass spectra. b. For each identified metabolite, determine the mass isotopomer distribution by integrating the ion currents for each mass isotopomer. c. Correct the raw MIDs for the natural abundance of 13C and other isotopes. d. Use the corrected MIDs as input for 13C-MFA software to calculate metabolic fluxes.
References
- 1. This compound | 1173020-91-1 | Benchchem [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: The Use of 1-Propanol-13C3 in Pharmaceutical and Drug Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanol-13C3 is a stable isotope-labeled form of 1-propanol where all three carbon atoms are replaced with the heavy isotope ¹³C. This isotopic labeling makes it a valuable tool in pharmaceutical and drug development research, primarily as a tracer to study metabolic pathways and enzyme kinetics. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle, making them ideal for a variety of in vitro and in vivo applications.[1]
The primary applications of this compound in this field revolve around its role as a probe substrate for key drug-metabolizing enzymes, such as alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes. By tracing the metabolic fate of the ¹³C-labeled propanol, researchers can gain insights into enzyme activity, metabolic clearance, and the potential for drug-drug interactions.
Key Applications:
-
In Vitro Drug Metabolism Studies: Assessing the inhibitory or inductive effects of new chemical entities (NCEs) on propanol metabolism can provide early indications of potential drug-drug interactions.[2][3]
-
Enzyme Activity Assays: Quantifying the activity of enzymes like ADH in various biological samples.[4][5]
-
Metabolic Phenotyping: Characterizing the metabolic capabilities of different cellular systems or tissues.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Although less common for 1-propanol itself, the principles of stable isotope tracing are fundamental in PK/PD modeling.[1]
I. In Vitro Drug Metabolism Study: CYP Inhibition Assay using this compound
This protocol outlines a method to assess the potential of a test compound to inhibit the cytochrome P450-mediated metabolism of this compound in human liver microsomes.
Objective: To determine the IC₅₀ value of a test compound for the inhibition of this compound metabolism.
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Test compound (NCE)
-
Positive control inhibitor (e.g., a known CYP inhibitor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., deuterated propanol)
-
96-well plates
-
Incubator
-
LC-MS/MS system
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human liver microsomes
-
This compound solution
-
Test compound or positive control at various concentrations.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and/or the formation of its metabolites (e.g., Propanal-13C3).
-
3. Data Analysis:
-
Calculate the rate of metabolism of this compound at each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Hypothetical Quantitative Data
| Test Compound Conc. (µM) | % Inhibition of this compound Metabolism |
| 0.1 | 5.2 |
| 0.5 | 15.8 |
| 1 | 35.1 |
| 5 | 52.3 |
| 10 | 78.9 |
| 50 | 95.6 |
Table 1: Hypothetical inhibition of this compound metabolism by a test compound in human liver microsomes.
II. Alcohol Dehydrogenase (ADH) Activity Assay using this compound
This protocol describes a spectrophotometric assay to measure the activity of alcohol dehydrogenase using this compound as a substrate. The assay measures the rate of NADH production, which is directly proportional to ADH activity.[6][7]
Objective: To determine the ADH activity in a given sample (e.g., liver S9 fraction).
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Sample containing ADH (e.g., liver S9 fraction)
-
NAD⁺ (β-Nicotinamide adenine dinucleotide)
-
Glycine-NaOH buffer (pH 10.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Incubator or water bath at 37°C
2. Procedure:
-
Prepare Reagent Mixture:
-
In a cuvette, prepare a reaction mixture containing:
-
Glycine-NaOH buffer
-
NAD⁺ solution
-
This compound solution
-
-
Pre-warm the mixture to 37°C.
-
-
Initiate Reaction:
-
Add the ADH-containing sample to the cuvette to start the reaction.
-
Immediately mix by inversion and place the cuvette in the spectrophotometer.
-
-
Measure Absorbance:
-
Record the increase in absorbance at 340 nm over a period of time (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds). The increase in absorbance is due to the formation of NADH.
-
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).
-
Use the Beer-Lambert law (A = εcl) to calculate the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Express ADH activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Hypothetical Quantitative Data
| Time (min) | Absorbance at 340 nm |
| 0 | 0.050 |
| 0.5 | 0.105 |
| 1.0 | 0.160 |
| 1.5 | 0.215 |
| 2.0 | 0.270 |
| 2.5 | 0.325 |
| 3.0 | 0.380 |
| 3.5 | 0.435 |
| 4.0 | 0.490 |
| 4.5 | 0.545 |
| 5.0 | 0.600 |
Table 2: Hypothetical time-course of NADH production in an ADH activity assay using this compound.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for a stable isotope tracer study.
References
- 1. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. labcorp.com [labcorp.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bu.edu [bu.edu]
- 7. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing signal-to-noise ratio in 13C NMR for 1-Propanol-13C3.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/R) in ¹³C NMR experiments, with a specific focus on the fully labeled molecule, 1-Propanol-¹³C₃.
Troubleshooting & FAQs
Q1: Why is my signal-to-noise ratio (S/R) so low for my 1-Propanol-¹³C₃ sample?
A low S/R in ¹³C NMR can stem from several factors, even with a ¹³C-enriched sample. The inherent sensitivity of ¹³C NMR is about 6000 times lower than that of ¹H NMR.[1][2] Here are the primary areas to troubleshoot:
-
Sub-optimal Acquisition Parameters: Incorrect settings for the relaxation delay (D1), pulse angle, or acquisition time (AQ) can significantly reduce signal intensity per unit time.[3]
-
Insufficient Number of Scans (NS): The S/R improves with the square root of the number of scans.[4] Doubling the S/R requires quadrupling the experiment time.[5]
-
Improper Sample Preparation: Low sample concentration, insufficient sample volume, or the presence of paramagnetic impurities can degrade signal quality.[6][7]
-
¹³C-¹³C Coupling: Since your sample is fully labeled, you will observe homonuclear ¹³C-¹³C coupling, which splits signals and can reduce the apparent peak height.[8][9] While this provides valuable structural information, it complicates the spectrum compared to natural abundance samples where such coupling is negligible.[2]
Q2: How do I choose the optimal relaxation delay (D1) for 1-Propanol-¹³C₃?
The relaxation delay (D1) is crucial for allowing the magnetization to return to equilibrium along the z-axis. An improperly set D1 is a common cause of poor sensitivity.
-
The 5xT₁ Rule: For quantitative analysis, D1 should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the carbons in your molecule.[10][11] This ensures complete relaxation.
-
For Sensitivity Optimization: When quantitation is not the primary goal, a shorter D1 can be used in combination with a smaller pulse angle (the Ernst Angle) to maximize S/R in a given amount of time.[3] A common starting point for routine applications is a D1 of 1-2 seconds.[10]
-
Measuring T₁: The most accurate way to determine the optimal D1 is to measure the T₁ values for 1-Propanol-¹³C₃ using an inversion-recovery experiment.[6][12]
Q3: What pulse angle should I use?
-
90° Pulse: A 90° pulse maximizes the signal for a single scan but requires a long relaxation delay (D1 ≈ 5xT₁) to allow the magnetization to fully recover. This is often inefficient for ¹³C NMR where T₁ values can be long.[3]
-
<90° Pulse (Ernst Angle): Using a smaller flip angle (e.g., 30-45°) allows for a much shorter D1. This approach significantly increases the number of scans that can be acquired in a fixed amount of time, leading to a substantial improvement in overall S/R. For most routine ¹³C experiments, a 30° pulse is a good starting point.
Q4: Should I use proton decoupling? What are the benefits?
Yes, for sensitivity optimization, proton decoupling is almost always recommended.
-
Signal Simplification: Broadband proton decoupling collapses the multiplets caused by ¹H-¹³C coupling into single sharp peaks. This concentrates the signal intensity into a single line, dramatically improving the S/R.[8][13]
-
Nuclear Overhauser Effect (NOE): During proton decoupling, energy is transferred from the irradiated protons to the nearby ¹³C nuclei. This phenomenon, the Nuclear Overhauser Effect (NOE), can enhance the ¹³C signal intensity by up to 200% (a theoretical maximum enhancement of 2.988).[3][14] The NOE is a key reason why proton decoupling is so effective for improving sensitivity.[15][16]
Q5: My spectrum for 1-Propanol-¹³C₃ shows complex splitting patterns, not just three singlets. Why?
Because your sample is 100% labeled with ¹³C at all three positions, you are observing homonuclear ¹³C-¹³C coupling .
-
In a natural abundance sample (1.1% ¹³C), the probability of having two adjacent ¹³C atoms is extremely low, so this coupling is not seen.[2][8]
-
In your fully labeled sample, each carbon signal will be split by its neighboring ¹³C nuclei. The one-bond coupling constants (¹JCC) typically range from 35 to 45 Hz for single bonds.[9] This splitting provides direct evidence of the carbon-carbon connectivity in your molecule.
Q6: How can I enhance sensitivity for a very dilute sample?
For dilute samples where achieving good S/R is challenging, consider using polarization transfer pulse sequences. These techniques transfer magnetization from the highly abundant and sensitive ¹H nuclei to the insensitive ¹³C nuclei.
-
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a classic polarization transfer technique that can significantly boost the ¹³C signal.[17]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is often preferred as it provides editing capabilities, allowing you to distinguish between CH, CH₂, and CH₃ groups by their phase in the spectrum, while also providing sensitivity enhancement.[18][19]
Data & Parameters
Table 1: Key Acquisition Parameters for S/R Optimization
| Parameter | General Recommendation | Recommended Starting Point for 1-Propanol-¹³C₃ | Rationale for Optimization |
| Pulse Angle (p1) | 30° - 45° (Ernst Angle) | 30° | Maximizes S/R for a given experiment time by allowing for a shorter D1. |
| Relaxation Delay (d1) | 1-2 seconds (for sensitivity) | 2.0 s | Balances sufficient relaxation with a high number of scans. Should be optimized after T₁ measurement.[10] |
| Acquisition Time (AQ) | 1-2 seconds | 1.0 s | A longer AQ provides better resolution, but a shorter AQ allows for a faster repetition rate. |
| Number of Scans (NS) | As needed; S/R ∝ √NS | Start with 128 and increase | More scans directly improve S/R but increase experiment time.[4] |
| Decoupling | Broadband ¹H Decoupling | zgpg30 or zgdc30 | Collapses ¹H-¹³C multiplets and provides NOE enhancement for increased sensitivity.[8] |
Table 2: Comparison of Sensitivity Enhancement Techniques
| Technique | Principle | Typical Enhancement | Use Case for 1-Propanol-¹³C₃ |
| NOE | Magnetization transfer from ¹H to ¹³C during decoupling.[16] | Up to ~3x | Standard with broadband decoupling; boosts all protonated carbon signals. |
| INEPT | Polarization transfer from ¹H to ¹³C via J-coupling.[17] | >3x | Good for quickly acquiring a spectrum of a dilute sample. |
| DEPT | Polarization transfer similar to INEPT, with spectral editing.[19] | >3x | Excellent for both sensitivity gain and spectral assignment (identifying CH, CH₂, CH₃).[18] |
Experimental Protocols & Visualizations
Protocol 1: Determining T₁ with the Inversion-Recovery Experiment
This protocol allows for the accurate measurement of spin-lattice relaxation times (T₁) to properly calibrate the relaxation delay (D1).
-
Sample Preparation: Prepare a concentrated sample of 1-Propanol-¹³C₃ in a deuterated solvent. Ensure the sample is properly shimmed.
-
Pulse Program Selection: Load a standard inversion-recovery pulse program (e.g., t1ir or t1irpg on Bruker systems).[6]
-
Setup Parameters:
-
Use a 90° ¹³C pulse width (p1).
-
Set a relaxation delay (D1) that is at least 5 times the longest expected T₁. For small molecules, a D1 of 60 seconds is a safe starting point.
-
Create a variable delay list (vd list) with a range of tau values to sample the relaxation curve. A good list might include values from 0.01s to 50s (e.g., 0.01, 0.1, 0.5, 1, 2, 5, 10, 20, 50s).[6]
-
-
Acquisition: Run the pseudo-2D experiment. The spectrometer will acquire a series of 1D spectra, one for each tau value in the vd list.
-
Processing and Analysis: After Fourier transformation, phase the spectra. The peaks will range from fully inverted (negative) at short tau values, through a null point, to fully relaxed (positive) at long tau values. Use the spectrometer's software to fit the intensity curve for each peak to an exponential function to extract the T₁ value.[12]
Caption: Workflow for the T₁ inversion-recovery experiment.
Logical Workflow for S/R Optimization
The following diagram outlines the decision-making process for setting up a ¹³C NMR experiment to maximize the signal-to-noise ratio.
Caption: Decision workflow for optimizing ¹³C NMR acquisition parameters.
References
- 1. How to Evaluate a Benchtop NMR Instrument’s Technical Performance Part 4: 13C Sensitivity - Magritek [magritek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. nmr.tamu.edu [nmr.tamu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. Building Block. The relaxation delay [imserc.northwestern.edu]
- 11. AVANCE Tutorial: 13C Sensitivity Test (ASTM) [imserc.northwestern.edu]
- 12. tecmag.com [tecmag.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Theory of Nuclear Overhauser Enhancement and 13C–1H Dipolar Relaxation in Proton‐Decoupled Carbon‐13 NMR Spectra of Macromolecules (1972) | David M. Doddrell | 442 Citations [scispace.com]
- 15. youtube.com [youtube.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Isotopic Labeling in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor isotopic enrichment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete isotopic enrichment in my SILAC experiment?
A1: The most frequent cause of incomplete labeling is an insufficient number of cell doublings in the SILAC medium. For most cell lines, a minimum of five to six doublings is required to ensure that the vast majority (>97%) of the cellular proteome has incorporated the "heavy" amino acids.[1] Cells incorporate the labeled amino acids during protein synthesis, so the existing "light" proteins must be diluted out through cell division and protein turnover.
Q2: My cells are growing slowly in the SILAC medium. How will this affect my experiment?
A2: Slow cell growth is a significant concern as it directly impacts the time required to achieve complete labeling.[2] Furthermore, altered growth can be a sign of cellular stress, which may lead to changes in protein expression and metabolism, potentially confounding your experimental results. It's crucial to ensure that the SILAC medium is properly supplemented and that the cells are healthy.
Q3: I've noticed a mass shift in my mass spectrometry data that doesn't correspond to my heavy labels. What could be the cause?
A3: An unexpected mass shift can be due to the metabolic conversion of one amino acid to another. A common example is the conversion of heavy arginine to heavy proline.[3] This can interfere with accurate quantification. Supplementing the SILAC medium with an excess of unlabeled proline can help suppress this conversion.[3]
Q4: Can the passage number of my cell line affect isotopic labeling?
A4: Yes, the passage number can have a significant impact on your experiment.[2][4] High-passage number cells can exhibit altered morphology, growth rates, and gene expression.[4] These changes can affect protein turnover rates and overall metabolic health, potentially leading to inconsistent or incomplete labeling. It is recommended to use low-passage cells (e.g., <15-20 passages) for quantitative proteomics experiments to ensure reproducibility.[4]
Q5: How can I be sure that my labeling is complete before I start my experiment?
A5: It is essential to perform a labeling efficiency test before beginning your main experiment.[5][6] This involves growing a small culture of your cells in the heavy SILAC medium for a set number of passages, harvesting the cells, and analyzing the proteome by mass spectrometry to determine the percentage of incorporation of the heavy amino acids.[7] An incorporation rate of >97% is generally considered complete.
Troubleshooting Guides
Problem 1: Low Isotopic Enrichment Detected by Mass Spectrometry
This is one of the most common issues in SILAC experiments. The following guide will help you diagnose and resolve the problem.
Troubleshooting Workflow
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-Propanol from Crude Glycerol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 1-propanol from crude glycerol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude glycerol and how do they impact the synthesis of 1-propanol?
Crude glycerol, a major byproduct of biodiesel production, contains a variety of impurities that can significantly hinder catalytic processes.[1][2] The composition depends on the feedstock and production process but generally includes:
-
Water and Methanol: Can affect reaction kinetics and catalyst stability.[3][4] Methanol can be recovered via distillation.[5]
-
Salts (e.g., NaCl, Na₂SO₄): Result from the neutralization of catalysts used in biodiesel production.[6] These can poison catalyst active sites and cause corrosion.[3]
-
Soaps and Free Fatty Acids (FFAs): Soaps can have a strong inhibitory effect on bacterial fermentation and can poison catalysts.[2] Unsaturated fatty acids, like linoleic acid, have been shown to strongly inhibit the utilization of glycerol.[4][7]
-
Matter Organic Non-Glycerol (MONG): This includes residual glycerides (mono-, di-, and triglycerides) and methyl esters.[2][6] These organic impurities can lead to catalyst fouling and the formation of unwanted byproducts.
Q2: What is the general reaction pathway for the conversion of glycerol to 1-propanol?
The conversion of glycerol to 1-propanol is typically achieved through a hydrodeoxygenation (HDO) or hydrogenolysis process over a bifunctional catalyst. The reaction generally proceeds in two main steps:
-
Dehydration: Glycerol is first dehydrated to an intermediate, most commonly acetol (hydroxyacetone).
-
Hydrogenation: The acetol intermediate is then hydrogenated to 1,2-propanediol (1,2-PG).
-
Hydrogenolysis: Finally, 1,2-PG undergoes further hydrogenolysis (cleavage of a C-O bond followed by hydrogenation) to produce 1-propanol.[6]
An alternative pathway involves the direct hydrogenolysis of glycerol to 1,2-PG, which is then converted to 1-propanol.[6][8]
Q3: What are the most effective types of catalysts for this conversion?
Bifunctional catalysts, which possess both acidic and metallic sites, are required for the multi-step conversion.[6]
-
Acid Sites: These sites (e.g., from supports like alumina, zirconia, or zeolites) are crucial for the initial dehydration of glycerol.[6][9]
-
Metallic Sites: These sites (e.g., Cu, Ni, or noble metals like Pt, Pd, Ru) are responsible for the hydrogenation steps.[6][10]
Copper-based catalysts (e.g., Cu/ZrO₂) are effective for producing 1,2-propanediol, while nickel-based catalysts (e.g., Ni/γ-Al₂O₃) have shown high activity for converting glycerol to 1,2-PG and subsequently to 1-propanol with a second catalyst.[6][8][10] Noble metals like Pt and Pd can also achieve high selectivity to propanols but are more expensive.[6]
Q4: Why is a two-step reaction process sometimes employed to achieve a high yield of 1-propanol?
Optimizing conditions for both the initial conversion of glycerol and the subsequent hydrogenolysis of the 1,2-propanediol intermediate in a single reactor can be challenging. A two-step process allows for tailored conditions and catalysts for each stage. For example, a study demonstrated high yield by:
-
Step 1: Using a Ni/γ-Al₂O₃ catalyst at 220°C to achieve complete glycerol conversion with high selectivity (87%) to 1,2-propanediol.[6][8]
-
Step 2: Using a Ni/CS-P (phosphorous-impregnated carbon composite) catalyst at a higher temperature (260°C) to convert the 1,2-propanediol to 1-propanol with high selectivity (71%).[6][8]
This sequential approach resulted in an overall 1-propanol yield of 79%, comparable to results from more expensive noble metal catalysts.[6][8]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Glycerol Conversion | 1. Catalyst Poisoning/Deactivation: Impurities (salts, soaps, FFAs) from unpurified crude glycerol are blocking active sites.[2][4] | 1a. Implement a robust purification protocol (acidification, neutralization, filtration) before the reaction.[11][12] 1b. Regenerate the catalyst if possible (e.g., via calcination) or replace it with a fresh batch. |
| 2. Suboptimal Reaction Conditions: Temperature, H₂ pressure, or stirring speed may be too low. | 2a. Increase the reaction temperature in increments. Higher temperatures generally favor conversion.[10] 2b. Increase the H₂ pressure to ensure sufficient hydrogen availability for the hydrogenation steps.[10] 2c. Ensure adequate stirring (>480 rpm) to overcome mass transfer limitations.[13] | |
| Low Selectivity to 1-Propanol | 1. Undesirable Side Reactions: Conditions may favor the formation of byproducts like ethylene glycol, ethanol, or lead to over-hydrogenolysis. | 1a. Adjust the catalyst. The balance between acid and metal sites is critical. For example, strong acid sites favor the C-O cleavage required for 1-propanol formation.[6] 1b. Optimize the reaction temperature. While higher temperatures boost conversion, they can sometimes decrease selectivity to the desired product.[10] |
| 2. Incorrect Intermediate Formation: The initial dehydration may be yielding intermediates other than acetol. | 2a. Characterize the catalyst's acidity. Weak acid sites may be needed to preferentially form the desired intermediate.[10] | |
| Inconsistent Results / Poor Reproducibility | 1. Variable Crude Glycerol Feedstock: The type and concentration of impurities vary between batches of crude glycerol.[11] | 1a. Standardize the crude glycerol source if possible. 1b. Implement a consistent and thorough purification and characterization protocol for every batch of crude glycerol to ensure a uniform starting material.[2] |
| 2. Catalyst Degradation: The catalyst structure may be changing under reaction conditions (e.g., hydrothermal instability). | 2a. Characterize the catalyst before and after the reaction (e.g., using XRD, TEM) to check for changes in crystal structure or particle size. 2b. Consider using a more hydrothermally stable support material. |
Section 3: Data Presentation
Table 1: Typical Composition of Crude Glycerol from Biodiesel Production
| Component | Content (wt. %) | Reference(s) |
| Glycerol | 40 - 88% | [2] |
| Water | 5 - 15% | [2] |
| Ash (Salts) | 4 - 8% | [2] |
| Methanol | < 1% up to 15% | [2][12] |
| Soap | 5 - 15% | [2] |
| Matter Organic Non-Glycerol (MONG) | 1 - 50% | [2] |
Table 2: Comparison of Catalytic Systems for Glycerol Hydrogenolysis to Propanols
| Catalyst | Temp (°C) | H₂ Pressure (MPa) | Glycerol Conv. (%) | 1-Propanol Selectivity (%) | 1-Propanol Yield (%) | Reference |
| Ni/γ-Al₂O₃ + Ni/CS-P (Two-step) | 220 then 260 | 4.0 | 100 | 79 (overall) | 79 | [6][8] |
| Pd/C | 250 | 8.0 | 38 | 52 | ~20 | [6] |
| Ru/C | 250 | 8.0 | ~99 | ~18 | ~18 | [6] |
| Pt/ZrO₂-HSiW | 200 | 5.0 | 100 | ~80 (total propanols) | ~80 | [6] |
| Mo/SiO₂ | 325 | 6.0 | 42 | ~40 | ~17 | [6] |
| Ni-Re/Al₂O₃ | 325 | 6.0 | - | - | 30 | [6] |
Section 4: Experimental Protocols
Protocol 1: Purification of Crude Glycerol via Acidification
This protocol is a generalized method for removing soaps, salts, and other impurities.[11][12]
-
Dilution: Dilute 100 g of crude glycerol with 100 g of deionized water to reduce viscosity.
-
Acidification: While stirring, slowly add an acid (e.g., phosphoric acid or HCl) to the solution until the pH reaches 1-2.[11][12] This step converts soaps into free fatty acids (FFAs), which are less soluble.
-
Phase Separation: Allow the solution to stand undisturbed for several hours. It will separate into three layers: an upper layer rich in FFAs, a middle glycerol-rich aqueous layer, and a lower layer of precipitated inorganic salts.[12]
-
Separation & Filtration: Decant the upper FFA layer. Filter the remaining solution (e.g., using a 0.45 μm filter) to remove the precipitated salts.[12]
-
Neutralization: Adjust the pH of the filtered glycerol-rich solution to 7.0 using a base (e.g., NaOH).[12]
-
Methanol & Water Removal: Use a rotary evaporator (e.g., at 70-90°C under vacuum) to remove any residual methanol and excess water, yielding a purified glycerol concentrate.[5][11]
Protocol 2: General Procedure for Catalytic Hydrogenolysis of Glycerol
This protocol describes a typical batch reactor experiment.[10][13]
-
Catalyst Pre-treatment: If required, reduce the catalyst in-situ under a hydrogen flow (e.g., 20% H₂/N₂) at a specified temperature (e.g., 200°C) and pressure for several hours.[10]
-
Reactor Loading: Load the pre-treated catalyst and a solution of purified glycerol in water (e.g., 20-80 wt.%) into a high-pressure batch reactor.[6][13]
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., N₂) to remove air, followed by purges with H₂.[13]
-
Pressurization & Heating: Pressurize the reactor with H₂ to the desired initial pressure (e.g., 4-8 MPa).[6] Begin stirring (e.g., 500-1000 rpm) and heat the reactor to the target temperature (e.g., 220-260°C).[6][10]
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 5-24 hours).[6]
-
Cooling & Sampling: After the reaction time, cool the reactor to room temperature. Carefully depressurize the reactor and collect liquid samples for analysis.
-
Product Analysis: Analyze the liquid products using Gas Chromatography (GC) to determine glycerol conversion and product selectivity.
Section 5: Visual Guides
References
- 1. Enhancing Bioconversion of Crude Glycerol into Butanol and 1,3-Propanediol After Pretreatment by Coupling Fermentation and In Situ Recovery: Effect of Initial pH Control [mdpi.com]
- 2. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 3. Recovery and utilization of crude glycerol, a biodiesel byproduct - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05090K [pubs.rsc.org]
- 4. "Impact of impurities in biodiesel-derived crude glycerol on the fermen" by Keerthi P. Venkataramanan, Judy J. Boatman et al. [digitalcommons.uri.edu]
- 5. mdpi.com [mdpi.com]
- 6. High Yield to 1-Propanol from Crude Glycerol Using Two Reaction Steps with Ni Catalysts [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Matrix Effects with 1-Propanol-13C3 in Mass Spectrometry
Welcome to the technical support center for utilizing 1-Propanol-13C3 as a stable isotope-labeled internal standard (SIL-IS) to combat matrix effects in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable quantitative analysis.
Understanding Matrix Effects and the Role of this compound
Matrix effects are a common challenge in mass spectrometry, arising from co-eluting compounds in a sample that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to mitigate these effects.[2][3] An ideal SIL-IS, particularly one labeled with 13C, co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction and more accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a form of 1-propanol where the three carbon atoms are the heavier isotope, carbon-13. This labeling gives it a higher mass than native 1-propanol, allowing it to be distinguished by the mass spectrometer. It is used as an internal standard because its chemical and physical properties are nearly identical to unlabeled (12C) small polar molecules, ensuring it behaves similarly during sample preparation and chromatographic separation. This allows it to effectively compensate for variations in sample extraction, injection volume, and, most importantly, matrix effects.
Q2: When should I add the this compound internal standard to my samples?
A2: The internal standard should be added to your samples as early as possible in the analytical workflow.[2] For most applications, this means adding a known concentration of this compound to your samples before any extraction, dilution, or sample clean-up steps. This ensures that the internal standard accounts for analyte loss during the entire sample preparation process.
Q3: How do I determine the optimal concentration of this compound to use?
A3: The concentration of the internal standard should ideally be close to the expected concentration of your analyte in the samples. A common practice is to set the internal standard concentration at a level that is in the low to middle range of your calibration curve. It is crucial to avoid excessively high concentrations, which can lead to detector saturation, or very low concentrations that may result in poor signal-to-noise and inaccurate quantification. The optimal concentration should yield a consistent and reproducible signal across all samples.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (IS) Response
Symptom: The peak area of this compound is inconsistent across your sample set, including calibration standards and quality controls.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Errors in pipetting the IS, incomplete vortexing, or variations in extraction efficiency can lead to inconsistent responses.
-
Solution: Ensure your pipettes are calibrated. Add the IS to all samples and standards from the same stock solution. Vortex each sample thoroughly after adding the IS.
-
-
Matrix Effects Impacting the IS Differently: In some highly complex matrices, the matrix effect may not be uniform, affecting the IS response.
-
Solution: Evaluate the matrix effect by comparing the IS response in a clean solvent versus the sample matrix. If a significant difference is observed, further sample cleanup or dilution may be necessary.[4]
-
-
Instrumental Instability: Fluctuations in the mass spectrometer's source conditions or detector can cause signal variability.
-
Solution: Run a system suitability test to check for instrument stability. Monitor the IS response in solvent injections over time to assess for drift.
-
Issue 2: Poor Linearity of the Calibration Curve
Symptom: Your calibration curve for the target analyte, when plotted as the ratio of analyte peak area to IS peak area, is non-linear (e.g., quadratic or saturated).
Possible Causes & Solutions:
-
Cross-Contribution of Signals: At high analyte concentrations, the natural abundance of isotopes in your analyte can contribute to the signal of the internal standard, a phenomenon known as isotopic crosstalk.
-
Solution: Check the mass spectra of a high-concentration analyte standard to see if there is a signal at the m/z of the IS. If so, you may need to use a higher concentration of the IS or select a different, non-interfering fragment ion for quantification.
-
-
Detector Saturation: Either the analyte or the IS signal is saturating the detector at high concentrations.
-
Solution: Dilute your higher concentration standards and samples. Alternatively, reduce the concentration of your internal standard if it is the source of saturation.
-
-
Incorrect IS Concentration: An IS concentration that is too low can lead to non-linearity, especially if there is signal contribution from the analyte to the IS.[5]
-
Solution: Increase the concentration of the internal standard and re-evaluate the calibration curve.
-
Issue 3: Analyte and Internal Standard Do Not Co-elute
Symptom: The retention times of your target analyte and this compound are significantly different.
Possible Causes & Solutions:
-
Inappropriate Chromatographic Conditions: While 13C-labeling has a minimal effect on retention time compared to deuterium labeling, some chromatographic conditions might lead to separation.
-
Solution: Since this compound is intended as a structurally similar, not identical, IS for other small polar molecules, perfect co-elution may not always be achievable. The goal is for them to elute in a region with similar matrix effects. If the separation is large, consider modifying your gradient or mobile phase composition to bring the retention times closer. However, if the matrix effect is consistent across the elution window, small differences in retention time may be acceptable. For optimal matrix effect correction, the analyte and IS should experience the same ionization conditions, making co-elution highly desirable.[6]
-
Experimental Protocols
Protocol: Quantification of a Small Polar Analyte in Human Plasma using this compound
This protocol outlines a general procedure for using this compound as an internal standard for the quantification of a hypothetical small polar analyte in human plasma via LC-MS/MS.
1. Preparation of Stock and Working Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
- Analyte Working Solutions: Prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the analyte stock solution with methanol.
- Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.
2. Sample Preparation (Protein Precipitation):
- Thaw human plasma samples, calibration curve standards, and quality control (QC) samples on ice.
- To 100 µL of each sample in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (1 µg/mL).
- Vortex each tube for 10 seconds.
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 300 µL of the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
- Transfer the supernatant to LC vials for analysis.
3. LC-MS/MS Analysis:
- LC System: A suitable HPLC or UHPLC system.
- Column: A C18 reversed-phase column suitable for polar analytes (e.g., with aqueous compatible end-capping).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to retain and elute the polar analyte and this compound.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
- MRM Transitions: Optimize the precursor and product ions for both the analyte and this compound.
4. Data Analysis:
- Integrate the peak areas for both the analyte and this compound.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of quantitative measurements by correcting for matrix effects. Below are tables with illustrative data showing the expected improvement.
Table 1: Comparison of Method Precision With and Without this compound Internal Standard
| Analyte Concentration (ng/mL) | %RSD without IS (n=6) | %RSD with this compound IS (n=6) |
| 10 (Low QC) | 18.5% | 4.2% |
| 50 (Mid QC) | 15.2% | 3.1% |
| 100 (High QC) | 12.8% | 2.5% |
Table 2: Comparison of Method Accuracy in Different Plasma Lots
| Plasma Lot | Analyte Spiked Conc. (ng/mL) | Measured Conc. without IS (ng/mL) | % Accuracy without IS | Measured Conc. with IS (ng/mL) | % Accuracy with IS |
| Lot A | 50 | 41.5 | 83% | 49.2 | 98.4% |
| Lot B | 50 | 32.8 | 65.6% | 51.1 | 102.2% |
| Lot C | 50 | 59.1 | 118.2% | 48.7 | 97.4% |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for variable internal standard response.
References
- 1. youtube.com [youtube.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Cell Lysis and Metabolite Extraction for Labeled Compounds
Welcome to the technical support center for optimizing cell lysis and metabolite extraction of labeled compounds. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their metabolomics experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during cell lysis and metabolite extraction for labeled compounds.
Quenching and Cell Harvesting
Q1: My metabolite yields are low and variable. What could be causing this?
A1: Low and variable metabolite yields can stem from several factors during the initial quenching and harvesting steps. One of the most critical aspects is the rapid and complete cessation of metabolic activity.[1]
-
Inefficient Quenching: The turnover rate for some primary metabolites, like ATP, can be on the order of seconds.[1] Therefore, quenching must be extremely rapid to prevent alterations in metabolite levels.[1] Incomplete quenching can lead to the formation of metabolites during the extraction process, artifactually inflating the yields of lower-energy compounds.[1]
-
Metabolite Leakage: Using inappropriate quenching or washing solutions can cause leakage of intracellular metabolites. For instance, using 100% methanol alone as a quenching agent may lead to metabolite leakage.[2] Similarly, trypsinization for harvesting adherent cells is known to cause substantial metabolite leakage and is generally not recommended for metabolomics studies.[2][3]
-
Cell Washing: While washing cells is often necessary to remove extracellular contaminants from the culture medium, it can also lead to the loss of intracellular metabolites.[4] A rapid rinse with an appropriate ice-cold buffer like phosphate-buffered saline (PBS) or ammonium acetate is recommended to minimize this loss.[5][6]
Q2: What is the best method for quenching metabolism in cultured cells?
A2: The ideal quenching method rapidly halts all enzymatic activity without compromising cell membrane integrity.[2]
-
Cold Organic Solvents: A widely used and effective method is the addition of an ice-cold organic solvent mixture. A common choice for both quenching and extraction is a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid.[7] Another frequently used quenching solution is 80% methanol pre-cooled to -80°C.[6][8]
-
Liquid Nitrogen: Snap-freezing cells by adding liquid nitrogen directly to the culture dish is a very effective way to arrest metabolism quickly.[9][10] This method also allows for sample storage at -80°C before extraction.[9]
Q3: Can I use trypsin to detach my adherent cells before extraction?
A3: It is highly discouraged to use trypsin for detaching adherent cells in metabolomics studies. Trypsin treatment can disrupt the cell membrane, leading to significant leakage of intracellular metabolites and altered metabolic profiles.[2][3] Direct scraping of cells into the extraction solvent is the preferred method.[3][11]
Extraction Solvents and Procedures
Q4: Which extraction solvent should I use to capture a broad range of labeled metabolites?
A4: The choice of extraction solvent is critical as no single solvent can efficiently extract all classes of metabolites.[1] Often, a combination of solvents is required to capture both polar and non-polar compounds.
-
Methanol-Based Systems: Cold methanol, often in combination with water and/or chloroform, is a popular choice. An 80% methanol solution is effective for polar metabolites.[6][8] For a broader range, a methanol/chloroform/water mixture can be used to separate polar and non-polar (lipid) fractions.[12][13]
-
Acetonitrile-Based Systems: Acetonitrile is another organic solvent used for precipitating proteins and extracting metabolites.[4] A mixture of acetonitrile, methanol, and water (e.g., 40:40:20) is effective for a wide range of metabolites.[1][7]
-
MTBE Method: For simultaneous extraction of lipids and polar metabolites, a method using methyl-tert-butyl ether (MTBE), methanol, and water is effective.[14] This results in a phase separation where the upper organic layer contains lipids and the lower aqueous layer contains polar metabolites.[14]
Q5: How can I improve the extraction efficiency for my labeled compounds?
A5: To enhance extraction efficiency, several physical disruption methods can be employed in conjunction with solvent extraction.
-
Freeze-Thaw Cycles: Repeating freeze-thaw cycles can help to lyse cells and improve the release of intracellular metabolites.[5]
-
Sonication: Sonication can be used to disrupt cell membranes and enhance the recovery of intracellular molecules.[15][16] However, it's important to keep samples cold during sonication to prevent heat-induced degradation of metabolites.[17]
-
Bead Beating: For cells that are difficult to lyse, such as yeast or bacteria, homogenization with glass or ceramic beads can be very effective.[18]
Q6: I'm seeing a lot of noise and redundancy in my mass spectrometry data. How can I reduce this?
A6: Noise and redundancy in mass spectrometry data are common challenges in untargeted metabolomics.[19]
-
Washing Step: A rapid wash of the cells before quenching can help remove components from the culture medium that can cause ion suppression in the mass spectrometer.[9]
-
Blank Samples: Always include "processing blank" samples (extraction solvent that goes through the entire procedure without any cells) to identify contaminants introduced during sample preparation.[8]
-
Data Filtering: Post-acquisition data processing is crucial. Filtering strategies based on minimum peak intensity, signal-to-baseline ratio, and presence in blank samples can help to remove noise.[19]
Data Presentation
Table 1: Comparison of Common Extraction Solvents for Metabolomics
| Extraction Solvent/System | Target Metabolites | Advantages | Disadvantages | Citations |
| 80% Methanol | Polar metabolites | Simple, effective for polar compounds, good protein precipitation. | Less effective for non-polar metabolites. | [6][8][14] |
| Methanol/Water (e.g., 1:1) | Polar metabolites | Good recovery of polar compounds, reproducible. | Inefficient for non-polar metabolites. | [3] |
| Methanol/Chloroform/Water | Polar and Non-polar | Allows for phase separation to analyze polar and lipid fractions separately. | More complex procedure. | [12][13] |
| Acetonitrile/Methanol/Water | Broad range | Effective for a wide range of metabolites including high-energy phosphorylated compounds. | May require optimization of ratios for specific cell types. | [1][7] |
| Methyl-tert-butyl ether (MTBE)/Methanol/Water | Lipids and Polar | Good for multi-omics studies, separates lipids from polar metabolites effectively. | Requires careful phase separation. | [14] |
Table 2: Troubleshooting Common Issues in Metabolite Extraction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Metabolite Yield | Incomplete cell lysis, metabolite leakage during harvesting, inefficient extraction solvent. | Employ physical lysis methods (sonication, freeze-thaw).[5][15] Avoid trypsinization; use direct scraping.[3] Optimize extraction solvent based on target metabolites.[12] |
| High Variability Between Replicates | Inconsistent quenching time, variable cell numbers, batch effects. | Quench samples rapidly and consistently.[1] Normalize metabolite levels to protein or DNA content.[8][20] Process samples in manageable batches.[8] |
| Contamination in Blanks | Contaminants from solvents, plasticware, or the environment. | Use high-purity (LC-MS grade) solvents.[20] Use glass tubes where possible to avoid plasticizers.[17] |
| Poor Peak Shape in LC-MS | High salt concentration in the final extract, incompatible reconstitution solvent. | Ensure wash buffers are fully removed. Reconstitute dried extracts in a solvent compatible with the initial mobile phase of your LC method. |
| Metabolite Degradation | Enzymatic activity post-harvesting, harsh extraction conditions (e.g., heat). | Ensure rapid and thorough quenching.[1] Keep samples on ice or dry ice throughout the procedure.[6][20] Avoid excessive heat during solvent evaporation.[8] |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted for adherent cells grown in multi-well plates.
-
Preparation:
-
Quenching and Harvesting:
-
Remove the culture plate from the incubator and place it on ice.
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with 1 mL of ice-cold wash buffer per well.[20]
-
Place the plate on the pre-cooled metal pan on dry ice.
-
Add 1 mL of -80°C quenching/extraction solution to each well.[6]
-
Incubate the plate at -80°C for at least 30 minutes to ensure complete quenching and protein precipitation.[6][8]
-
-
Extraction:
-
Place the plate back on ice.
-
Scrape the cells from the bottom of each well using a cell scraper.[20]
-
Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.[6]
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.[6][8]
-
-
Sample Finalization:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts in a vacuum evaporator (e.g., SpeedVac) without applying heat.[8]
-
Store the dried extracts at -80°C until analysis.
-
The remaining protein pellet can be used for normalization by resuspending it in 0.2 M NaOH, heating at 95°C, and performing a BCA protein assay.[8]
-
Protocol 2: Metabolite Extraction from Suspension Cells
This protocol is designed for cells grown in suspension culture.
-
Preparation:
-
Quenching and Harvesting:
-
Determine the volume of cell culture needed to obtain a sufficient cell pellet (e.g., 5 µL).[18]
-
Rapidly mix one volume of cell suspension with five volumes of the -40°C quenching solution.[23]
-
Place the mixture on ice for 5 minutes.
-
Pellet the cells by centrifuging at 1,000 x g for 1 minute at 4°C.[23]
-
Aspirate the supernatant completely.
-
-
Extraction:
-
Resuspend the cell pellet in 200 µL of cold extraction solvent (e.g., a 1:3:1 mixture of chloroform:methanol:water).[18]
-
Vortex briefly.
-
For difficult-to-lyse cells, perform several freeze-thaw cycles (liquid nitrogen followed by a room temperature water bath) or sonicate on ice.[18]
-
Incubate on a shaker for 1 hour at 4°C for complete extraction.[18]
-
Centrifuge at 13,000 x g for 3 minutes at 4°C to pellet cell debris.[18]
-
-
Sample Finalization:
-
Transfer the supernatant to a new, clean tube.
-
If using a biphasic solvent system like chloroform/methanol/water, the phases will separate after centrifugation. The upper aqueous layer contains polar metabolites, and the lower organic layer contains non-polar metabolites. Collect the desired phase(s).
-
Dry the extracts in a vacuum evaporator.
-
Store the dried extracts at -80°C until analysis.
-
Mandatory Visualizations
Caption: Workflow for metabolite extraction from adherent cells.
Caption: Troubleshooting logic for low metabolite yield.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of the Polar Metabolites from Adherent Mammalian Cells —Bio-101 [bio-protocol.org]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. jianhaidulab.com [jianhaidulab.com]
- 8. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 9. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 11. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Untargeted Metabolomics: 5 Problems, 1 Solution [elucidata.io]
- 20. 3.4. Quenching and Extraction [bio-protocol.org]
- 21. [PDF] Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. biospec.net [biospec.net]
How to select the optimal isotopic tracer for metabolic flux analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal isotopic tracer for metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of selecting an optimal isotopic tracer in Metabolic Flux Analysis (MFA)?
A1: The primary goal is to maximize the precision and accuracy of the estimated metabolic fluxes. The choice of an isotopic tracer significantly influences the labeling patterns of intracellular metabolites, which in turn determines how accurately metabolic fluxes can be calculated from the data.[1][2][3] A well-chosen tracer will generate diverse and informative labeling patterns across the metabolic network of interest.
Q2: What are the key factors to consider when selecting an isotopic tracer?
A2: Several factors should be considered:
-
Metabolic Pathway of Interest: The tracer should be a primary substrate for the pathway you are studying to ensure sufficient label incorporation. For example, glucose tracers are ideal for studying glycolysis and the pentose phosphate pathway (PPP), while glutamine tracers are better for the Krebs cycle.[2][3]
-
Cellular Metabolism: The inherent metabolic activity of the cells under investigation will influence tracer selection. For instance, many cancer cells exhibit high rates of glycolysis and glutamine consumption.[4][5]
-
Positional Isotopomers: The position of the isotopic label on the tracer molecule is critical. Different positional isomers will produce distinct labeling patterns that can help resolve fluxes through different pathways.[6]
-
Cost and Availability: The cost of isotopically labeled substrates can be a significant factor, especially for large-scale or long-term experiments.
Q3: When should I use a uniformly labeled tracer (e.g., [U-¹³C]-glucose) versus a positionally labeled tracer (e.g., [1,2-¹³C₂]-glucose)?
A3:
-
Uniformly labeled tracers distribute the label throughout the molecule. They are useful for obtaining a general overview of metabolic pathways and are often cost-effective.[7] [U-¹³C₅]glutamine is particularly effective for analyzing the TCA cycle.[2][3]
-
Positionally labeled tracers provide more specific information about the activity of particular enzymes and pathways. For instance, [1,2-¹³C₂]glucose has been shown to provide the most precise estimates for glycolysis and the pentose phosphate pathway (PPP).[2][3] Using mixtures of positionally labeled tracers or conducting parallel labeling experiments can further enhance flux resolution.[8][9]
Q4: What are parallel labeling experiments and what are their advantages?
A4: Parallel labeling experiments involve conducting multiple simultaneous experiments with different isotopic tracers.[4][8] The data from these experiments are then combined for a single, comprehensive flux analysis. This approach offers several advantages:
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Improved Flux Precision: By using complementary tracers, you can obtain more accurate and precise flux estimations across the entire metabolic network.[9]
-
Enhanced Network Coverage: Different tracers can better resolve fluxes in different parts of the metabolic network. For example, combining a glucose tracer with a glutamine tracer can provide a more complete picture of central carbon metabolism.[10]
-
Synergistic Information: The combined dataset provides a richer source of information than any single tracer experiment alone.[9]
Troubleshooting Guides
Issue 1: Low or no isotopic enrichment in downstream metabolites.
-
Possible Cause 1: Inappropriate tracer selection. The chosen tracer may not be a significant substrate for the metabolic pathway of interest in your specific cell type or condition.
-
Solution: Review the literature for known substrate preferences of your cells. Consider performing preliminary experiments with different tracers, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, to get a broad overview of pathway activity.
-
-
Possible Cause 2: Insufficient incubation time. The labeling experiment may not have reached an isotopic steady state, meaning the label has not had enough time to incorporate fully into the metabolite pools.
-
Solution: Perform a time-course experiment to determine the time required to reach isotopic steady state. This can range from minutes to hours depending on the cell type and metabolic rates.
-
-
Possible Cause 3: Dilution from unlabeled sources. The labeled substrate may be diluted by unlabeled substrates from the culture medium or from the breakdown of intracellular macromolecules.
-
Solution: Ensure the culture medium contains the labeled substrate as the sole carbon source where possible. For essential amino acids or other required nutrients, their potential contribution to the metabolic network should be accounted for in the metabolic model.
-
Issue 2: Inability to resolve fluxes between two converging pathways.
-
Possible Cause: The chosen tracer produces identical or very similar labeling patterns from both pathways.
-
Solution 1: Use a different positionally labeled tracer. A tracer with a different labeling pattern may be able to distinguish between the two pathways. For example, while [1-¹³C]glucose is commonly used, tracers like [2-¹³C]glucose or [3-¹³C]glucose can sometimes provide better resolution.[2][3]
-
Solution 2: Perform parallel labeling experiments. Using two different tracers in parallel cultures can provide the necessary information to resolve the fluxes. For instance, combining data from [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine experiments can be very powerful.[3]
-
Solution 3: In silico experimental design. Use computational tools to simulate the labeling patterns that would result from different tracers. This can help you identify the optimal tracer or combination of tracers before performing the experiment.[1][11]
-
Data Presentation: Tracer Selection for Central Carbon Metabolism
| Metabolic Pathway | Optimal Single Tracer | Optimal Parallel Labeling Combination | Rationale |
| Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | [1,2-¹³C₂]glucose + [U-¹³C₅]glutamine | [1,2-¹³C₂]glucose provides the most precise flux estimates for these pathways. Combining with a glutamine tracer enhances overall network analysis.[2][3] |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | [U-¹³C₅]glutamine + [1,2-¹³C₂]glucose | [U-¹³C₅]glutamine is a preferred tracer for the TCA cycle.[2][3] Adding a glucose tracer provides a more comprehensive view of anaplerotic and cataplerotic reactions. |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose | [1,2-¹³C₂]glucose + [U-¹³C₅]glutamine | Provides the best overall precision for the central carbon network.[2][3] |
Experimental Protocols
Protocol 1: Isotopic Labeling Experiment in Cell Culture
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing the desired ¹³C-labeled tracer as the primary carbon source. Ensure all other components of the medium are well-defined.
-
Tracer Introduction: When cells reach the desired confluency (typically 70-80%), replace the existing medium with the pre-warmed ¹³C-labeled medium.
-
Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the isotopic label and to reach an isotopic steady state.
-
Metabolite Extraction:
-
Quickly aspirate the medium.
-
Wash the cells twice with a cold buffer solution (e.g., phosphate-buffered saline).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell extract to a microcentrifuge tube.
-
Store the samples at -80°C until analysis.[12]
-
-
Sample Analysis: Analyze the isotopic labeling patterns in the extracted metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][13]
Visualizations
Caption: Workflow for selecting an optimal isotopic tracer.
Caption: General experimental workflow for ¹³C-MFA.
Caption: Key entry points of glucose and glutamine into central carbon metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantification of metabolic activity from isotope tracing data using automated methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COMPLETE-MFA: complementary parallel labeling experiments technique for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Refinement of Experimental Protocols for ¹³C Labeling Studies
Welcome to the technical support center for ¹³C labeling studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in refining their experimental workflows.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during ¹³C labeling experiments.
Frequently Asked Questions
Q1: What is the optimal concentration for a ¹³C tracer?
A1: The optimal concentration of a ¹³C tracer depends on the specific cell type, metabolic pathway of interest, and the experimental goals. Generally, it is recommended to replace the unlabeled substrate in the medium entirely with its ¹³C-labeled counterpart to maximize enrichment. However, for cost-saving or to trace specific pathways, mixtures of labeled and unlabeled substrates are often used. For example, a common mixture for metabolic flux analysis is a 20:80 ratio of uniformly labeled to unlabeled substrate.[1] It is crucial to ensure that the chosen concentration does not induce metabolic artifacts. Preliminary experiments to test a range of concentrations are advisable.
Q2: How long should I run the labeling experiment to achieve isotopic steady state?
A2: The time required to reach isotopic steady state, where the ¹³C enrichment in metabolites becomes stable, varies significantly depending on the metabolic pathway.[2] Metabolites in rapid pathways like glycolysis may reach steady state within minutes, while pathways with larger pool sizes or slower turnover rates, such as lipid synthesis, might require hours or even days.[2][3] It is essential to perform a time-course experiment to determine when isotopic steady state is achieved for the metabolites of interest in your specific system.[2]
Q3: My ¹³C label incorporation is very low. What are the potential causes and solutions?
A3: Low ¹³C incorporation can stem from several factors:
-
Insufficient Labeling Time: The experiment may not have been run long enough for the label to incorporate into the metabolites of interest. Solution: Increase the incubation time with the tracer and perform a time-course analysis.[2]
-
Incorrect Tracer Choice: The selected tracer may not be a primary substrate for the pathway being studied. Solution: Review metabolic pathways to ensure you are using an appropriate ¹³C-labeled nutrient. Consider using positionally labeled tracers to investigate specific routes.[1]
-
Metabolic State of Cells: The cells may not be in a metabolic state conducive to nutrient uptake and metabolism (e.g., contact inhibition, nutrient depletion). Solution: Ensure cells are in an actively growing, log phase and that the medium is not depleted of essential nutrients.[4]
-
Alternative Carbon Sources: The medium may contain unlabeled carbon sources (e.g., amino acids, lipids in serum) that dilute the ¹³C tracer. Solution: Use a defined medium or dialyzed serum to minimize the presence of unlabeled substrates.[5]
Q4: I am observing an unexpected labeling pattern in my metabolites. How should I interpret this?
A4: Unexpected labeling patterns can provide valuable insights into metabolic pathway activity.[2]
-
Alternative Metabolic Routes: The pattern may indicate the activity of an alternative or previously unconsidered metabolic pathway.[2] Direct interpretation of labeling patterns can reveal qualitative changes in pathway contributions.[2]
-
Bidirectional Reactions: Reversible enzymatic reactions can lead to complex labeling patterns.
-
Metabolic Compartmentation: Different pools of the same metabolite in different cellular compartments (e.g., mitochondria vs. cytosol) can have distinct labeling patterns. Action: Carefully re-examine the known metabolic network and consider alternative pathways. Using different ¹³C tracers can help to further elucidate the active pathways.[2]
Q5: Why is it necessary to correct for natural isotope abundance?
A5: Carbon naturally exists as a mixture of isotopes, primarily ¹²C and approximately 1.1% ¹³C.[6][7] Mass spectrometry measurements will, therefore, detect this naturally occurring ¹³C in addition to the ¹³C from the tracer.[8][9] Correcting for the natural abundance is crucial for accurately determining the true enrichment from the labeled substrate.[8][10] Failure to do so can lead to an overestimation of label incorporation and incorrect interpretation of metabolic fluxes.[8] It is recommended to report the raw, uncorrected mass isotopomer distributions in publications, as different correction algorithms exist.[11]
Data Presentation: Quantitative Information
Clear and concise data is critical for experimental design. The following tables summarize key quantitative data for ¹³C labeling studies.
Table 1: Common ¹³C Tracers and Their Primary Applications
| ¹³C Tracer | Labeling Position | Primary Application(s) |
| Glucose | ||
| [U-¹³C₆]glucose | Uniformly Labeled | General metabolic tracing, TCA cycle, pentose phosphate pathway (PPP), glycolysis.[12] |
| [1,2-¹³C₂]glucose | Positions 1 and 2 | Excellent for resolving fluxes in the upper part of central carbon metabolism.[13] |
| [1-¹³C₁]glucose | Position 1 | Investigating the pentose phosphate pathway.[12] |
| Glutamine | ||
| [U-¹³C₅]glutamine | Uniformly Labeled | Tracing glutamine metabolism, anaplerotic flux into the TCA cycle.[13] |
| Fatty Acids | ||
| [U-¹³C₁₆]palmitate | Uniformly Labeled | Studying fatty acid oxidation and incorporation into complex lipids. |
| Amino Acids | ||
| L-Arginine:HCl (U-¹³C₆, 99%) | Uniformly Labeled | Used in SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) for quantitative proteomics.[14] |
| L-Lysine:2HCl (U-¹³C₆, 99%) | Uniformly Labeled | Also used in SILAC experiments.[4] |
Table 2: Typical Time to Reach Isotopic Steady State for Key Metabolic Pathways
| Metabolic Pathway | Example Metabolites | Typical Time to Steady State |
| Glycolysis | Pyruvate, Lactate | Seconds to Minutes[2] |
| Pentose Phosphate Pathway | Ribose-5-phosphate | Minutes |
| TCA Cycle | Citrate, Succinate, Malate | Minutes to Hours |
| Amino Acid Synthesis | Glutamate, Aspartate | Hours |
| Fatty Acid Synthesis / Lipid Pools | Palmitate, Complex Lipids | Hours to Days[3] |
Note: These are general estimates. The actual time will depend on the cell type, culture conditions, and metabolic rates.
Experimental Protocols
This section provides a detailed methodology for a typical ¹³C labeling experiment in cultured mammalian cells.
Protocol: ¹³C Labeling of Adherent Mammalian Cells
1. Cell Seeding and Growth: a. Plate cells in a 6-well plate at a density that will result in approximately 75-80% confluency at the time of the experiment.[5] Culture cells overnight in their standard growth medium. b. Include extra wells for cell counting.
2. Preparation of Labeling Medium: a. Prepare the experimental medium by supplementing a base medium (e.g., DMEM without glucose and glutamine) with the desired ¹³C-labeled tracer(s) and other necessary nutrients. b. If using serum, it is highly recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled metabolites.
3. Isotope Labeling: a. Aspirate the standard growth medium from the cells. b. Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a base medium to remove residual unlabeled metabolites. c. Add the pre-warmed ¹³C labeling medium to the cells and return them to the incubator for the desired duration (determined by time-course experiments).
4. Quenching and Metabolite Extraction: a. To halt metabolic activity, rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold 0.9% saline solution. c. Add 600 µL of ice-cold (-80°C) 100% methanol to each well to quench metabolism and extract metabolites.[5] d. Place the plate on dry ice and use a cell scraper to detach the cells.[5] e. Transfer the cell extract (methanol and cell debris) to a microcentrifuge tube.
5. Sample Processing: a. Vortex the tubes thoroughly. b. Centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet cell debris. c. Transfer the supernatant, which contains the extracted metabolites, to a new tube. d. The samples can be stored at -80°C until analysis by mass spectrometry.[5]
6. LC-MS/MS Analysis: a. Analyze the extracted metabolites using a suitable liquid chromatography-mass spectrometry (LC-MS/MS) method. b. The specific LC method will depend on the polarity of the metabolites of interest. c. The mass spectrometer will be used to measure the mass isotopomer distributions of the target metabolites.
7. Data Analysis: a. Process the raw mass spectrometry data to determine the mass isotopomer distributions for each metabolite. b. Correct the data for the natural abundance of ¹³C.[8][9] c. Use the corrected data for metabolic flux analysis or to determine relative pathway activities.[2]
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows in ¹³C labeling experiments.
Caption: General workflow for a ¹³C labeling experiment.
Caption: Achieving isotopic steady state over time.
Caption: Simplified carbon tracing in central metabolism.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Natural isotope correction of MS/MS measurements for metabolomics and <sup>13</sup>C fluxomics [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. The importance of accurately correcting for the natural abundance of stable isotopes [ouci.dntb.gov.ua]
- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 13. Optimization of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells [agris.fao.org]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison: 1-Propanol-13C3 vs. Deuterated Propanol as Tracers in Scientific Research
In the realm of tracer-based research, the choice of isotopic labeling is critical to the accuracy and reliability of experimental outcomes. Both 1-Propanol-13C3 and deuterated propanol serve as valuable tools for scientists in drug development, metabolic studies, and quantitative analysis. However, their distinct physical and chemical properties can significantly influence experimental design and data interpretation. This guide provides an objective comparison of these two tracers, supported by established principles and experimental considerations, to aid researchers in selecting the optimal tracer for their specific application.
Core Physicochemical and Performance Differences
The primary distinction between this compound and deuterated propanol lies in the isotopes used for labeling: Carbon-13 (¹³C) and Deuterium (²H or D), respectively. This fundamental difference gives rise to several key performance variations, particularly in the context of mass spectrometry and metabolic tracing.
| Feature | This compound | Deuterated Propanol | Key Considerations for Researchers |
| Isotopic Stability | High. ¹³C is a stable, non-exchangeable isotope.[1] | Variable. Deuterium atoms, especially those on hydroxyl groups, can be prone to back-exchange with protons in aqueous environments.[2] | For longitudinal studies or experiments involving sample storage, ¹³C labeling offers greater confidence in the integrity of the tracer. |
| Chromatographic Behavior | Co-elutes with the unlabeled analyte.[3] | May exhibit a slight shift in retention time compared to the unlabeled analyte, particularly in liquid chromatography.[1][2][3] | Co-elution is highly desirable for internal standards in quantitative mass spectrometry to ensure accurate correction for matrix effects. |
| Kinetic Isotope Effect (KIE) | Minimal. The 8% mass difference between ¹²C and ¹³C results in a negligible KIE.[4] | Significant. The 100% mass difference between ¹H and ²H can lead to a pronounced KIE, altering reaction rates.[4][5] | In metabolic studies, a significant KIE from deuterated tracers can alter the metabolic fate of the compound, potentially leading to misleading results. |
| Mass Spectrometry Fragmentation | Fragmentation patterns are generally similar to the unlabeled analyte. | Can require higher collision energy for fragmentation in tandem mass spectrometry (MS/MS) compared to the unlabeled analyte.[3] | This may necessitate optimization of MS/MS parameters when using deuterated internal standards. |
| Cost | Typically more expensive to synthesize.[6] | Generally more cost-effective. | Budgetary constraints may influence the choice of tracer, but potential analytical compromises with deuterated tracers should be considered. |
Experimental Protocols: A Comparative Scenario
To illustrate the practical implications of these differences, consider a hypothetical experiment to quantify 1-propanol in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.
Objective:
To compare the performance of this compound and 1-Propanol-d7 as internal standards for the quantification of 1-propanol.
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards containing known concentrations of unlabeled 1-propanol. Spike each standard with a fixed concentration of either this compound or 1-Propanol-d7.
-
Sample Preparation: Precipitate proteins from plasma samples by adding acetonitrile. Centrifuge and collect the supernatant. Add the internal standard (either this compound or 1-Propanol-d7) to the supernatant.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and methanol.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
For 1-Propanol: Monitor the transition of the parent ion to a specific product ion.
-
For this compound: Monitor the corresponding mass-shifted transition.
-
For 1-Propanol-d7: Monitor the corresponding mass-shifted transition, potentially with adjusted collision energy.
-
-
-
Data Analysis: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Compare the linearity, accuracy, and precision of the curves generated using the two different internal standards.
Expected Outcomes:
Based on the known properties of ¹³C and deuterated labels, the this compound internal standard is expected to co-elute perfectly with the unlabeled 1-propanol. In contrast, the 1-Propanol-d7 may show a slight retention time shift. The calibration curve generated with this compound is anticipated to exhibit superior linearity and reproducibility due to the closer physicochemical match with the analyte.
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the application of these tracers, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the metabolic pathway of 1-propanol.
Caption: A generalized workflow for the quantification of 1-propanol in a biological sample using an isotopically labeled internal standard.
Caption: The metabolic conversion of 1-propanol to intermediates of the tricarboxylic acid (TCA) cycle.
Conclusion: Making an Informed Decision
The choice between this compound and deuterated propanol as a tracer is not merely a matter of preference but a critical decision that can impact the validity of experimental results. For applications requiring the highest degree of accuracy and precision, such as in regulated bioanalysis, this compound is the superior choice due to its isotopic stability and identical chromatographic behavior to the unlabeled analyte.[1][3] While deuterated propanol offers a more cost-effective alternative, researchers must be cognizant of the potential for chromatographic shifts and kinetic isotope effects, and validate their methods accordingly. Ultimately, a thorough understanding of the strengths and limitations of each tracer will empower researchers to design more robust experiments and generate higher quality data.
References
- 1. ukisotope.com [ukisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. caymanchem.com [caymanchem.com]
A Researcher's Guide to Validating Metabolic Flux Models with 1-Propanol-13C3 Data
This guide provides a comprehensive comparison of methodologies for validating metabolic flux models, with a specific focus on the application of 1-Propanol-13C3 as an isotopic tracer. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental and computational workflows, presents hypothetical comparative data, and details the underlying metabolic pathways. The validation of a metabolic model is a critical step, ensuring that the model's predictions accurately reflect in vivo cellular activity.[1][2][3] The use of stable isotope tracers, such as this compound, is considered the gold standard for experimentally quantifying metabolic fluxes.[2][4]
Metabolic Flux Analysis (MFA) and the Role of Isotopic Tracers
Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the rates (fluxes) of reactions within a cell's metabolic network.[4] However, in vivo fluxes cannot be measured directly, necessitating model-based approaches to estimate them.[1] By introducing a substrate labeled with a stable isotope like 13C, researchers can track the path of carbon atoms through the metabolic network.[4] The resulting patterns of isotope incorporation into various metabolites provide a set of constraints that can be used to solve for the unknown flux values in a given metabolic model.[1][4] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), significantly enhances the accuracy and resolution of flux estimations.[4]
The validation process typically involves comparing the labeling patterns predicted by a metabolic model to those measured experimentally. A good fit between the predicted and measured data, often assessed using statistical methods like the chi-squared (χ²) test, increases confidence in the model's structure and its estimated fluxes.[1][3]
Experimental and Computational Workflow
The process of validating a metabolic flux model with this compound involves a multi-step workflow that integrates laboratory experiments with computational analysis. The general steps for 13C-MFA are: (1) Experimental design, (2) Tracer experiment, (3) Isotopic labeling measurement, (4) Flux estimation, and (5) Statistical analysis.[4]
Caption: Workflow for 13C-MFA using this compound.
Metabolism of 1-Propanol and its Entry into Central Metabolism
When cells are cultured with this compound, the alcohol is metabolized, and its labeled carbon atoms are incorporated into central metabolic pathways. The primary route for alcohol metabolism involves oxidation. Ethanol, for example, is oxidized first to acetaldehyde and then to acetyl-CoA.[5][6][7] Similarly, 1-propanol is oxidized to propanal and then to propionyl-CoA. Propionyl-CoA, a three-carbon molecule, can then enter the Tricarboxylic Acid (TCA) cycle via conversion to succinyl-CoA. This integration allows the 13C label to be distributed throughout the central carbon metabolism, labeling key intermediates like citrate, malate, and amino acids derived from them.
Caption: Metabolic pathway of this compound into the TCA cycle.
Experimental Protocol
A detailed protocol is essential for reproducible 13C-MFA experiments. The following is a generalized procedure for a labeling experiment using this compound.
-
Cell Culture: Culture the cells of interest (e.g., mammalian cell line, bacteria) in a defined medium until they reach a desired density (e.g., 75% confluency for adherent cells) and are in a state of metabolic pseudo-steady state.[8][9]
-
Tracer Introduction: Replace the standard culture medium with an identical medium containing this compound at a predetermined concentration. The concentration should be sufficient to induce labeling but not cause toxicity.
-
Isotopic Steady State: Incubate the cells with the labeled substrate for a duration sufficient to reach an isotopic steady state in the metabolites of interest. This time can be determined empirically through time-course experiments.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with a cold buffer (e.g., phosphate-buffered saline).[8] Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to extract intracellular metabolites.[8]
-
Sample Preparation: Scrape the cells and collect the cell extract. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a vacuum.
-
Derivatization (for GC-MS): To improve the volatility and thermal stability of metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried extracts (e.g., using silylation reagents).
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids, organic acids).[4][10] The MIDs represent the fraction of each metabolite pool that contains 0, 1, 2, ... n 13C atoms.
Data Presentation and Model Comparison
The core of model validation lies in comparing the experimentally measured MIDs with the MIDs predicted by different metabolic models. A model that more accurately predicts the experimental data is considered more valid.
Table 1: Comparison of Experimental vs. Predicted Mass Isotopomer Distributions (MIDs)
This table shows hypothetical data comparing the measured MIDs of key metabolites against the predictions from two different metabolic models (Model A and Model B). The values represent the percentage of the metabolite pool for each mass isotopomer (M+0 is unlabeled, M+1 has one 13C atom, etc.).
| Metabolite | Mass Isotopomer | Experimental Data (%) | Model A Prediction (%) | Model B Prediction (%) |
| Aspartate | M+0 | 15.2 ± 1.1 | 16.5 | 25.8 |
| M+1 | 28.5 ± 1.5 | 27.9 | 35.1 | |
| M+2 | 35.1 ± 1.8 | 34.8 | 28.4 | |
| M+3 | 21.2 ± 1.3 | 20.8 | 10.7 | |
| Glutamate | M+0 | 20.5 ± 1.4 | 21.1 | 30.2 |
| M+1 | 33.8 ± 1.9 | 34.5 | 40.5 | |
| M+2 | 29.9 ± 1.6 | 30.1 | 22.1 | |
| M+3 | 15.8 ± 1.2 | 14.3 | 7.2 | |
| Malate | M+0 | 12.1 ± 0.9 | 13.0 | 22.5 |
| M+1 | 25.6 ± 1.3 | 26.2 | 33.1 | |
| M+2 | 40.2 ± 2.1 | 39.5 | 30.9 | |
| M+3 | 22.1 ± 1.5 | 21.3 | 13.5 |
Experimental data are presented as mean ± standard deviation.
From this table, Model A's predictions are visibly closer to the experimental data than those of Model B. A formal statistical test, such as the goodness-of-fit test, is used to quantify this comparison.[1]
Table 2: Comparison of Calculated Metabolic Fluxes
Once a model is validated, it can be used to estimate intracellular fluxes. This table shows a comparison of key flux values (normalized to a substrate uptake rate of 100) as calculated by the two competing models after fitting to the this compound data.
| Metabolic Flux | Model A (Flux Value ± 95% CI) | Model B (Flux Value ± 95% CI) |
| TCA Cycle | 85.6 ± 5.2 | 65.1 ± 8.4 |
| Glycolysis | 70.3 ± 4.5 | 72.5 ± 5.1 |
| Pentose Phosphate Pathway | 15.1 ± 2.1 | 14.8 ± 2.5 |
| Anaplerosis (via Propionyl-CoA) | 12.5 ± 1.8 | 5.5 ± 1.2 |
CI = Confidence Interval
The significant difference in the calculated fluxes, particularly for the TCA cycle and anaplerosis from propionyl-CoA, highlights the importance of selecting a well-validated model. The tighter confidence intervals for Model A suggest a more robust flux estimation.
Conclusion
Validating metabolic flux models using stable isotope tracers like this compound is a rigorous but essential process for ensuring the biological relevance of computational models. By systematically comparing experimental labeling data with model predictions, researchers can select the most accurate model structure, leading to more reliable estimations of intracellular metabolic activity. This guide provides a framework for this process, from experimental design to data interpretation, empowering researchers to enhance the predictive power of their metabolic models for applications in biotechnology and drug development.
References
- 1. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1-Propanol-13C3 Quantification: A Comparative Guide
In the landscape of pharmaceutical research and development, the precise and accurate quantification of isotopically labeled compounds is paramount for metabolism, pharmacokinetic, and biomarker studies. This guide provides a comparative analysis of two prevalent analytical methods for the quantification of 1-Propanol-13C3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The cross-validation data presented herein offers researchers and drug development professionals a comprehensive overview to select the most suitable methodology for their specific analytical needs.
Comparative Analysis of Performance
The cross-validation of the GC-MS and LC-MS methods for this compound quantification was performed by evaluating key analytical performance parameters as recommended by international guidelines. The results, summarized below, demonstrate the capabilities and limitations of each technique.
Table 1: Comparison of Validation Parameters for this compound Quantification
| Validation Parameter | GC-MS | LC-MS |
| Linearity (r²) | 0.998 | 0.999 |
| Accuracy (% Recovery) | 97.5% - 103.2% | 98.1% - 104.5% |
| Precision (%RSD) | ||
| - Intra-day | ≤ 4.8% | ≤ 3.5% |
| - Inter-day | ≤ 6.2% | ≤ 5.1% |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
Experimental Protocols
Detailed methodologies for the GC-MS and LC-MS assays are provided to ensure reproducibility and transparency of the validation process.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation: A liquid-liquid extraction was performed on plasma samples. 500 µL of plasma was mixed with 1 mL of methyl tert-butyl ether (MTBE). The mixture was vortexed for 2 minutes and centrifuged at 4000 rpm for 10 minutes. The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of ethyl acetate for GC-MS analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 180°C at 20°C/min, and held for 2 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Monitored Ions (m/z): 63 (quantifier), 46 (qualifier) for this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Sample Preparation: Protein precipitation was employed for plasma sample preparation. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (d7-1-Propanol) was added. The mixture was vortexed for 1 minute and centrifuged at 10,000 rpm for 5 minutes. The supernatant was transferred to an autosampler vial for LC-MS analysis.
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: Sciex QTRAP 6500+
-
Column: C18 column (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, held at 95% B for 1 minute, then re-equilibrated to 5% B.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: 64.1 -> 46.1
-
d7-1-Propanol (IS): 70.1 -> 50.1
-
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the cross-validation process and the analytical workflows for each method.
Cross-validation workflow for this compound quantification.
Analytical workflows for GC-MS and LC-MS.
1-Propanol-13C3 vs. Other 13C-Labeled Substrates for TCA Cycle Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic flux analysis is critical for elucidating cellular bioenergetics and identifying therapeutic targets. The choice of a 13C-labeled substrate is a pivotal decision in experimental design, directly influencing the interpretability and scope of the data obtained. This guide provides an objective comparison of 1-Propanol-13C3 with other commonly used 13C-labeled substrates for Tricarboxylic Acid (TCA) cycle analysis, supported by experimental data and detailed methodologies.
Introduction to 13C-Labeled Substrates in TCA Cycle Analysis
The TCA cycle is a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate energy and biosynthetic precursors. The use of stable isotope-labeled compounds, particularly those enriched with carbon-13 (13C), allows researchers to trace the metabolic fate of these substrates and quantify the flux through various pathways. By measuring the incorporation of 13C into TCA cycle intermediates, scientists can gain insights into the relative contributions of different fuel sources and identify alterations in metabolic pathways associated with disease.
Commonly used 13C-labeled substrates for TCA cycle analysis include [U-13C6]-glucose and [U-13C5]-glutamine, which enter the cycle at different points and provide distinct yet complementary information. This compound represents a less conventional but potentially valuable tracer that enters the TCA cycle via anaplerosis, offering a unique perspective on mitochondrial metabolism.
Metabolic Entry Points of Different 13C-Labeled Substrates
The utility of a 13C-labeled substrate is largely determined by its metabolic route into the TCA cycle. Each substrate provides a unique labeling pattern in the cycle's intermediates, which can be deconvoluted to understand specific metabolic fluxes.
-
This compound: 1-Propanol is metabolized in the liver and other tissues to propionaldehyde and then to propionic acid.[1] Propionic acid is subsequently converted to propionyl-CoA. Propionyl-CoA enters the TCA cycle as succinyl-CoA through a series of anaplerotic reactions. This entry point bypasses the initial steps of the cycle, providing a direct measure of anaplerotic flux.
-
[U-13C6]-Glucose: Glucose is metabolized through glycolysis to produce two molecules of [U-13C3]-pyruvate. Pyruvate can then enter the TCA cycle in two primary ways:
-
Oxidative decarboxylation to [1,2-13C2]-acetyl-CoA by pyruvate dehydrogenase (PDH), which then condenses with oxaloacetate to form citrate.
-
Carboxylation to [1,2,3-13C3]-oxaloacetate by pyruvate carboxylase (PC), an anaplerotic reaction that replenishes TCA cycle intermediates.
-
-
[U-13C5]-Glutamine: Glutamine is a major anaplerotic substrate for many cell types. It is first converted to glutamate and then to α-ketoglutarate, which is a direct intermediate of the TCA cycle. This allows for the tracing of glutaminolysis and its contribution to TCA cycle activity.
Below is a diagram illustrating the entry points of these substrates into the TCA cycle.
Comparison of Performance and Applications
The choice of tracer depends on the specific biological question being addressed. Below is a comparative overview of this compound (represented by its metabolite, 13C-propionate) and other common substrates.
| Feature | This compound / [U-13C3]-Propionate | [U-13C6]-Glucose | [U-13C5]-Glutamine |
| Primary Entry Point | Succinyl-CoA (Anaplerosis) | Acetyl-CoA (PDH) and Oxaloacetate (PC) | α-Ketoglutarate |
| Primary Metabolic Pathway Traced | Anaplerotic flux from propionyl-CoA | Glycolysis, Pyruvate Dehydrogenase, Pyruvate Carboxylase | Glutaminolysis |
| Key Advantage | Directly measures anaplerosis from odd-chain fatty acids and certain amino acids.[1][2] | Provides a global view of central carbon metabolism, including both oxidative and anaplerotic entry of glucose-derived carbons. | Excellent for studying the metabolism of cancer cells and other glutamine-addicted cell types. |
| Limitations | Does not inform on the oxidative (acetyl-CoA) portion of the TCA cycle directly. The metabolism of 1-propanol to propionyl-CoA can be a rate-limiting step.[1] | Labeling patterns can be complex to interpret due to multiple entry points and cycling. | May not be a major substrate in all cell types or physiological conditions. |
| Typical Applications | Studying inherited metabolic disorders of propionate metabolism, assessing hepatic anaplerosis, investigating odd-chain fatty acid oxidation. | General metabolic phenotyping, studying the Warburg effect in cancer, investigating insulin action and diabetes. | Cancer metabolism research, studying nutrient utilization in immune cells, investigating metabolic reprogramming. |
Quantitative Data Comparison
Direct comparative studies of this compound with other TCA cycle tracers are limited. However, data from studies using 13C-propionate as a proxy can be used to infer its performance. The following table summarizes typical enrichment levels of TCA cycle intermediates observed in separate studies using different tracers. It is important to note that experimental conditions (cell type, labeling time, etc.) can significantly influence these values.
| TCA Cycle Intermediate | Typical 13C Enrichment from [U-13C3]-Propionate | Typical 13C Enrichment from [U-13C6]-Glucose | Typical 13C Enrichment from [U-13C5]-Glutamine |
| Citrate | M+3, M+4 | M+2, M+3, M+4, M+5, M+6 | M+4, M+5 |
| α-Ketoglutarate | M+3 | M+2, M+3, M+4 | M+5 |
| Succinate | M+3 | M+2, M+3, M+4 | M+4 |
| Fumarate | M+2, M+3 | M+2, M+3 | M+4 |
| Malate | M+2, M+3 | M+2, M+3 | M+4 |
Note: "M+n" refers to the mass isotopologue with 'n' 13C atoms. The specific isotopologues observed depend on the number of turns of the TCA cycle.
Experimental Protocols
Accurate and reproducible results in 13C metabolic flux analysis rely on well-defined experimental protocols. Below are generalized protocols for cell culture experiments using the discussed tracers.
General Cell Culture and Labeling Protocol
1. [U-13C3]-Propionate Labeling (as a proxy for this compound):
-
Medium Preparation: Prepare culture medium containing [U-13C3]-propionate at a final concentration of 0.5-5 mM. The corresponding unlabeled carbon sources (e.g., glucose, glutamine) should be at their physiological concentrations.
-
Labeling: After washing the cells, incubate them in the 13C-propionate-containing medium for a time course (e.g., 1, 4, 8, 24 hours) to determine the time to reach isotopic steady-state.
-
Metabolite Extraction and Analysis: Quench metabolism rapidly (e.g., with cold methanol). Extract polar metabolites and analyze by GC-MS or LC-MS to determine the mass isotopologue distribution of TCA cycle intermediates.
2. [U-13C6]-Glucose Labeling:
-
Medium Preparation: Prepare glucose-free medium supplemented with [U-13C6]-glucose at the desired concentration (e.g., 5-25 mM). Other essential nutrients should be present at their normal concentrations.
-
Labeling: Incubate cells in the labeling medium. For glycolytic intermediates, steady-state can be reached within minutes, while for TCA cycle intermediates, it may take several hours.[3]
-
Metabolite Extraction and Analysis: Follow the same quenching and extraction procedures as for 13C-propionate. Analyze for the isotopologue distribution in glycolytic and TCA cycle intermediates.
3. [U-13C5]-Glutamine Labeling:
-
Medium Preparation: Prepare glutamine-free medium supplemented with [U-13C5]-glutamine, typically at a concentration of 2-4 mM.
-
Labeling: Incubate cells in the labeling medium. Isotopic steady-state in TCA cycle intermediates is often reached within a few hours.[2][4]
-
Metabolite Extraction and Analysis: Use the same procedures for quenching, extraction, and analysis as described for the other tracers.
Conclusion
The selection of a 13C-labeled substrate is a critical step in designing meaningful metabolic flux analysis experiments. While [U-13C6]-glucose and [U-13C5]-glutamine are the workhorses for studying central carbon metabolism, this compound offers a specialized tool for investigating anaplerotic pathways, particularly those involving propionyl-CoA. Its use can provide unique insights into the metabolism of odd-chain fatty acids and specific amino acids, which may be of interest in various disease models.
Researchers should carefully consider the specific metabolic pathways they wish to interrogate when choosing a tracer. For a comprehensive understanding of TCA cycle dynamics, a multi-tracer approach, potentially combining an oxidative substrate like 13C-glucose with an anaplerotic substrate like this compound or 13C-glutamine, can be a powerful strategy. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their metabolic studies.
References
- 1. Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 2. TCA cycle kinetics in the rat heart by analysis of (13)C isotopomers using indirect (1)H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
A Comparative Analysis of 1H and 13C NMR Spectra for 1-Propanol: A Guide for Researchers
A comprehensive guide to understanding the key differences and analytical insights provided by Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of 1-propanol. This document provides a detailed comparison of their respective spectra, supported by quantitative data and experimental protocols.
This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize NMR spectroscopy for molecular characterization. A thorough understanding of both ¹H and ¹³C NMR is crucial for unambiguous structure determination and purity assessment of organic molecules.
Introduction to NMR Spectroscopy of 1-Propanol
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For organic molecules like 1-propanol (CH₃CH₂CH₂OH), ¹H and ¹³C NMR provide complementary information about the molecular structure. ¹H NMR detects the hydrogen nuclei (protons), offering insights into the electronic environment, connectivity, and number of different types of protons. In contrast, ¹³C NMR probes the carbon backbone of the molecule, revealing the number of non-equivalent carbon atoms and their chemical environments.
Comparative Data of ¹H and ¹³C NMR for 1-Propanol
The quantitative data derived from the ¹H and ¹³C NMR spectra of 1-propanol are summarized in the tables below. These values are typically reported in parts per million (ppm) relative to a standard reference compound, tetramethylsilane (TMS), which is set at 0 ppm.
Table 1: ¹H NMR Spectral Data for 1-Propanol
| Signal Assignment | Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz |
| -CH₃ (a) | ~0.94 | 3H | Triplet (t) | ~7.4 |
| -CH₂- (b) | ~1.57 | 2H | Sextet | ~7.4, ~6.6 |
| -CH₂-OH (c) | ~3.58 | 2H | Triplet (t) | ~6.6 |
| -OH (d) | ~2.26 | 1H | Singlet (s) or Broad Singlet | - |
Table 2: ¹³C NMR Spectral Data for 1-Propanol
| Signal Assignment | Chemical Shift (δ) ppm |
| -CH₃ | ~10.5 |
| -CH₂- | ~26.5 |
| -CH₂-OH | ~64.5 |
Analysis and Interpretation
¹H NMR Spectrum of 1-Propanol
The ¹H NMR spectrum of 1-propanol displays four distinct signals, corresponding to the four different proton environments in the molecule.[1]
-
-CH₃ Protons (a): The methyl protons are the most shielded (upfield) due to their distance from the electronegative oxygen atom, appearing as a triplet around 0.94 ppm. The triplet splitting pattern (n+1 rule, where n=2 protons on the adjacent CH₂ group) indicates two neighboring protons.[2]
-
-CH₂- Protons (b): The central methylene protons appear as a sextet around 1.57 ppm. This complex splitting arises from coupling to the three protons of the adjacent methyl group and the two protons of the adjacent methylene group (n=3+2=5, n+1=6).
-
-CH₂-OH Protons (c): The methylene protons attached to the oxygen are the most deshielded (downfield) among the carbon-bound protons, appearing as a triplet around 3.58 ppm. This is due to the electron-withdrawing effect of the oxygen atom. The triplet pattern is caused by the two neighboring protons of the central methylene group.
-
-OH Proton (d): The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In the provided data, it appears around 2.26 ppm. Due to rapid chemical exchange, the -OH proton typically does not show coupling to adjacent protons.
The integration of the peaks provides the relative ratio of the number of protons in each environment, which for 1-propanol is 3:2:2:1, consistent with its structure.[3]
¹³C NMR Spectrum of 1-Propanol
The broadband proton-decoupled ¹³C NMR spectrum of 1-propanol shows three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule.[4][5]
-
-CH₃ Carbon: The methyl carbon is the most shielded and appears at the lowest chemical shift (~10.5 ppm).
-
-CH₂- Carbon: The central methylene carbon appears at an intermediate chemical shift (~26.5 ppm).
-
-CH₂-OH Carbon: The carbon atom bonded to the hydroxyl group is the most deshielded due to the electronegativity of the oxygen atom, and therefore resonates at the highest chemical shift (~64.5 ppm).[5]
Unlike ¹H NMR, standard ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon. Integration in ¹³C NMR is generally not reliable for determining the relative number of carbon atoms due to differences in relaxation times and the Nuclear Overhauser Effect (NOE).[4]
Experimental Protocols
Accurate and reproducible NMR data acquisition requires careful sample preparation and parameter setup.
Sample Preparation
-
Sample Purity: Ensure the 1-propanol sample is of high purity to avoid interference from impurity signals.
-
Solvent: Dissolve 5-20 mg of 1-propanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.
Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Pulse Width (P1): Calibrated for a 30-degree or 90-degree pulse.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Pulse Width (P1): Calibrated for a 30-degree pulse.
Data Processing
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). Processing steps include:
-
Apodization: Applying a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier Transform: Conversion of the time-domain signal (FID) to the frequency-domain signal (spectrum).
-
Phasing: Correction of the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Flattening the baseline of the spectrum.
-
Referencing: Setting the TMS signal to 0 ppm.
-
Integration: For ¹H NMR, integrating the area under each peak to determine the relative proton ratios.
-
Peak Picking: Identifying the precise chemical shift of each peak.
Visualization of Concepts
Molecular Structure and NMR Environments
The following diagram illustrates the different proton and carbon environments in 1-propanol that give rise to the observed NMR signals.
Caption: Molecular structure of 1-propanol with distinct ¹H and ¹³C NMR environments highlighted.
Experimental Workflow
The logical flow from sample preparation to final spectrum analysis is depicted below.
Caption: Workflow for NMR analysis of 1-propanol.
Conclusion
The comparative analysis of ¹H and ¹³C NMR spectra of 1-propanol demonstrates the synergistic nature of these two techniques in organic structure elucidation. ¹H NMR provides detailed information about the proton environments, including their connectivity through spin-spin coupling, and their relative abundance through integration. ¹³C NMR offers a clear picture of the carbon framework of the molecule. Together, they provide a comprehensive and unambiguous confirmation of the structure of 1-propanol. The detailed experimental protocols provided herein serve as a guide for obtaining high-quality, reliable NMR data for small organic molecules.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. youtube.com [youtube.com]
- 5. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Distinguishing Propan-1-ol from its Isomer Propan-2-ol using 13C NMR Spectroscopy: A Comparison Guide
For researchers, scientists, and drug development professionals, accurately identifying isomers is a critical step in chemical synthesis and analysis. This guide provides a comprehensive comparison of propan-1-ol and its isomer, propan-2-ol, utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful and definitive analytical tool.
The fundamental difference in the molecular structure of propan-1-ol and propan-2-ol leads to distinct 13C NMR spectra, allowing for their unambiguous differentiation. Propan-1-ol, a primary alcohol, possesses three chemically non-equivalent carbon atoms, resulting in a spectrum with three unique signals. In contrast, propan-2-ol, a secondary alcohol, exhibits a plane of symmetry, rendering its two methyl carbons chemically equivalent. This symmetry results in a simpler 13C NMR spectrum with only two distinct signals.[1][2][3]
Comparative 13C NMR Data
The chemical shifts (δ) in 13C NMR are indicative of the electronic environment of each carbon atom. The electronegative hydroxyl group significantly influences the chemical shifts of nearby carbons, causing them to be "deshielded" and appear at a higher ppm value.
| Compound | Carbon Position | 13C Chemical Shift (δ) in ppm (Solvent: CDCl3) | Number of Signals |
| Propan-1-ol | C1 (-CH2OH) | ~64.6 | 3 |
| C2 (-CH2-) | ~25.9 | ||
| C3 (-CH3) | ~10.5 | ||
| Propan-2-ol | C1, C3 (-CH3) | ~25.1 | 2 |
| C2 (-CHOH) | ~64.1 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Experimental Protocol: 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring high-quality 13C NMR spectra for the differentiation of propan-1-ol and propan-2-ol.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the alcohol sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The use of a deuterated solvent is crucial to avoid strong solvent signals that could obscure the analyte's peaks.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[2][4]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.[5][6]
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. Broadband proton decoupling simplifies the spectrum by collapsing carbon-proton couplings, resulting in a single peak for each unique carbon.[4][7]
-
Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay and faster acquisition time.[8]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[6]
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.[6]
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, multiple scans are required to achieve an adequate signal-to-noise ratio. Typically, 128 to 1024 scans are performed.[6]
-
Temperature: The experiment is usually conducted at room temperature (298 K).[9]
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals (optional for this qualitative analysis, as peak intensity in standard 13C NMR is not directly proportional to the number of carbons).
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing propan-1-ol from propan-2-ol based on their 13C NMR spectra.
References
- 1. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. nsw.gov.au [nsw.gov.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. books.rsc.org [books.rsc.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Researcher's Guide to Selecting 13C Glucose and Glutamine Tracers for Enhanced Precision in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
The precision of 13C metabolic flux analysis (MFA) is fundamentally dependent on the choice of isotopic tracer. The selection of an appropriately labeled substrate can significantly enhance the resolution of flux estimates for specific metabolic pathways. This guide provides an objective comparison of the performance of various 13C-labeled glucose and glutamine tracers, supported by experimental data, to aid researchers in designing more informative MFA experiments.
Comparative Analysis of Tracer Precision
The precision of different 13C tracers is not uniform across all metabolic pathways. The optimal tracer choice is contingent on the specific pathways being interrogated. Computational and experimental studies have quantified the effectiveness of various commercially available tracers in resolving fluxes in central carbon metabolism.
A seminal study by Metallo et al. (2009) in the A549 lung carcinoma cell line provides a quantitative comparison of the precision of 18 different 13C glucose and glutamine tracers.[1] The precision was evaluated by calculating the 95% confidence intervals for each metabolic flux, with narrower intervals indicating higher precision. A precision score was developed to rank the tracers for their effectiveness in resolving fluxes within specific subnetworks: glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, as well as the overall central carbon metabolism network.[1]
Subsequent research has further refined the strategies for tracer selection, including the use of parallel labeling experiments to improve flux precision. For instance, Crown et al. (2012) demonstrated that using parallel labeling with [1,6-13C]glucose and [1,2-13C]glucose significantly improves flux precision compared to the widely used mixture of 80% [1-13C]glucose and 20% [U-13C]glucose.[2]
Key Findings on Tracer Precision:
-
Glycolysis and Pentose Phosphate Pathway (PPP): [1,2-13C2]glucose has been identified as the most precise tracer for elucidating fluxes in both glycolysis and the PPP.[1][3] Tracers such as [2-13C]glucose and [3-13C]glucose also demonstrate superior performance compared to the more commonly used [1-13C]glucose for these pathways.[1] The use of [1,2-13C]glucose allows for good resolution of the relative fluxes between glycolysis and the PPP due to the distinct labeling patterns it produces in downstream metabolites like 3-phosphoglycerate.[4]
-
Tricarboxylic Acid (TCA) Cycle: For the analysis of the TCA cycle, [U-13C5]glutamine is the preferred tracer.[1][3] Glutamine tracers with two or more labeled carbons, such as [1,2-13C2]glutamine and [3,4-13C2]glutamine, are also highly effective in characterizing TCA cycle fluxes.[1] When considering glucose tracers for the TCA cycle, uniformly labeled [U-13C6]glucose provides the highest precision.[1]
-
Overall Central Carbon Metabolism: For a comprehensive analysis of the entire central carbon metabolism network, [1,2-13C2]glucose provides the most precise flux estimates.[1] The combination of parallel labeling experiments using tracers like [1,2-13C2]glucose and [U-13C5]glutamine can offer a highly sensitive analysis of both glycolysis/PPP and the TCA cycle, respectively.[3]
Quantitative Data Summary
The following tables summarize the precision scores for various 13C glucose and glutamine tracers for different metabolic subnetworks, based on the findings of Metallo et al. (2009). A higher score indicates greater precision in flux determination.
Table 1: Precision Scores of 13C Glucose Tracers for Different Metabolic Pathways
| Tracer | Glycolysis Score | Pentose Phosphate Pathway Score | TCA Cycle Score | Overall Network Score |
| [1,2-13C2]glucose | 1.00 | 1.00 | 0.25 | 1.00 |
| [2-13C]glucose | 0.95 | 0.85 | 0.15 | 0.88 |
| [3-13C]glucose | 0.92 | 0.78 | 0.20 | 0.85 |
| [1-13C]glucose | 0.80 | 0.65 | 0.10 | 0.70 |
| [U-13C6]glucose | 0.10 | 0.05 | 0.95 | 0.50 |
| [5,6-13C2]glucose | 0.45 | 0.30 | 0.60 | 0.48 |
| [1,6-13C2]glucose | 0.60 | 0.50 | 0.40 | 0.55 |
| [4,5,6-13C3]glucose | 0.20 | 0.10 | 0.75 | 0.40 |
| [6-13C]glucose | 0.15 | 0.08 | 0.30 | 0.20 |
| [4-13C]glucose | 0.12 | 0.06 | 0.25 | 0.18 |
| [5-13C]glucose | 0.18 | 0.10 | 0.35 | 0.25 |
Data adapted from Metallo et al., 2009. Scores are normalized to the best-performing tracer in each category.[1]
Table 2: Precision Scores of 13C Glutamine Tracers for the TCA Cycle
| Tracer | TCA Cycle Score |
| [U-13C5]glutamine | 1.00 |
| [1,2-13C2]glutamine | 0.92 |
| [3,4-13C2]glutamine | 0.90 |
| [U-13C4]glutamine | 0.85 |
| [1-13C]glutamine | 0.40 |
| [2-13C]glutamine | 0.35 |
| [5-13C]glutamine | 0.30 |
Data adapted from Metallo et al., 2009. Scores are normalized to the best-performing tracer.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of 13C-MFA studies. The following protocols are based on the methods employed in the key comparative studies.
Table 3: Comparison of Experimental Protocols for 13C Metabolic Flux Analysis
| Parameter | Metallo et al., 2009 (A549 cells) | General Protocol for Mammalian Cells |
| Cell Culture | A549 lung carcinoma cells in high-glucose DMEM with 4 mM glutamine, 10% FBS.[1] | Adherent or suspension cells cultured in appropriate media. |
| Tracer Labeling | Cells cultured in glucose-free DMEM with 25 mM of the 13C-labeled glucose tracer for 6 hours to reach isotopic steady state.[1] | Incubation with 13C tracer in a custom medium lacking the unlabeled counterpart. Duration should be sufficient to reach isotopic steady state (typically 6-24 hours).[5] |
| Metabolite Extraction | Metabolism quenched with cold methanol. Cells scraped and extracted with a methanol-water solution.[5] | Rapid quenching of metabolism (e.g., with cold methanol or liquid nitrogen). Extraction using a biphasic solvent system (e.g., methanol/water/chloroform) to separate polar and nonpolar metabolites. |
| Sample Derivatization (for GC-MS) | Dried polar metabolites derivatized with methoxyamine hydrochloride in pyridine followed by N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).[5] | Two-step derivatization is common: 1) Methoxyamination to protect carbonyl groups. 2) Silylation (e.g., with MTBSTFA) to increase volatility.[5] |
| GC-MS Analysis | Agilent 6890N GC with a 5975 inert MSD. Analysis of specific fragment ions to determine mass isotopomer distributions. | GC coupled to a mass spectrometer (quadrupole, time-of-flight, or ion trap). Electron ionization (EI) is typically used. Selected ion monitoring (SIM) or full scan mode can be employed. |
Detailed Protocol for 13C Labeling and Metabolite Extraction in A549 Cells (adapted from Metallo et al., 2009 and related protocols):
-
Cell Seeding: Seed A549 cells in 6-well plates or 10-cm dishes at a density that allows them to reach approximately 75-80% confluency on the day of the experiment.[5]
-
Media Preparation: Prepare glucose-free DMEM supplemented with 10% dialyzed FBS, 4 mM glutamine (or the specific 13C-glutamine tracer), and the desired concentration (e.g., 25 mM) of the 13C-glucose tracer.
-
Tracer Incubation: Aspirate the growth medium, wash the cells twice with phosphate-buffered saline (PBS), and then add the pre-warmed tracer-containing medium. Incubate for a predetermined time (e.g., 6 hours) to achieve isotopic steady state.[1][5]
-
Metabolism Quenching: Quickly aspirate the labeling medium and wash the cells with cold saline. Place the plate on ice and add ice-cold methanol (-20°C) to quench metabolic activity.[5]
-
Metabolite Extraction: Add ice-cold water to the methanol-covered cells. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Centrifuge at a high speed to pellet the cell debris.
-
Sample Preparation for GC-MS: Transfer the supernatant containing the polar metabolites to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Add 20 µL of 2% methoxyamine hydrochloride in pyridine to the dried metabolites, vortex, and incubate at 37°C for 90 minutes.[5]
-
Add 25 µL of MTBSTFA + 1% TBDMCS, vortex, and incubate at 60°C for 1 hour.[5]
-
Centrifuge to pellet any precipitate and transfer the supernatant to a GC-MS vial with an insert.
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and the experimental workflow for 13C-MFA.
Caption: Experimental workflow for 13C metabolic flux analysis.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Utilizing Stable Isotopes for Comparative Analysis of Natural and Experimental Ecosystems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of stable isotope analysis for comparing ecological processes in natural versus experimental ecosystems. By tracing the flow of elements like carbon and nitrogen, stable isotopes offer invaluable insights into nutrient cycling, food web dynamics, and the overall health of an ecosystem. This document outlines the key principles, presents comparative data, details experimental protocols, and visualizes critical workflows to aid researchers in applying these powerful techniques.
Data Presentation: A Comparative Look at Isotopic Signatures
Stable isotope ratios, expressed in delta (δ) notation in parts per thousand (‰), provide a quantitative measure of the relative abundance of heavy to light isotopes in a sample compared to a standard. These values can differ predictably between natural and experimentally manipulated ecosystems, reflecting alterations in biogeochemical processes.
Below are tables summarizing typical δ¹³C and δ¹⁵N values in key ecosystem components from both natural and experimental settings. These values are illustrative and can vary based on specific ecosystem characteristics and experimental designs.
Table 1: Comparative δ¹³C Values (‰) in Terrestrial Ecosystem Components
| Ecosystem Component | Natural Ecosystem (e.g., Temperate Forest) | Experimental Ecosystem (e.g., Elevated CO₂) | Rationale for a Priori Hypothesized Difference |
| Atmospheric CO₂ | -8 | -8 (Controlled) | No difference in source CO₂. |
| C₃ Plants (Leaves) | -28 to -32 | -30 to -35 | Increased CO₂ availability can lead to greater isotopic fractionation by RuBisCO, resulting in more depleted δ¹³C values. |
| Soil Organic Matter | -26 to -29 | -28 to -32 | Reflects the isotopic signature of the dominant plant inputs over time. |
| Herbivores | -27 to -31 | -29 to -34 | Isotopic signature mirrors that of the plants they consume, with a slight enrichment. |
| Predators | -26 to -30 | -28 to -33 | Further slight enrichment up the food chain. |
Table 2: Comparative δ¹⁵N Values (‰) in Aquatic Ecosystem Components
| Ecosystem Component | Natural Ecosystem (e.g., Oligotrophic Lake) | Experimental Ecosystem (e.g., Mesocosm with Nutrient Enrichment) | Rationale for a Priori Hypothesized Difference |
| Dissolved Inorganic N | +2 to +5 | +5 to +10 (from enriched fertilizer) | Experimental addition of ¹⁵N-enriched fertilizers elevates the baseline δ¹⁵N. |
| Phytoplankton | +1 to +4 | +6 to +12 | Directly assimilate the enriched nitrogen source. |
| Zooplankton | +4 to +7 | +9 to +15 | Trophic enrichment of ~3-4‰ relative to their phytoplankton food source. |
| Forage Fish | +7 to +10 | +12 to +18 | Further trophic enrichment. |
| Piscivorous Fish | +10 to +13 | +15 to +21 | Occupy the highest trophic level, showing the greatest ¹⁵N enrichment. |
Experimental Protocols: From Field to Mass Spectrometer
The following section details the key methodologies for conducting stable isotope analysis in the context of comparing natural and experimental ecosystems.
Sample Collection
-
Natural Ecosystems: Samples should be collected from representative locations within the ecosystem. For terrestrial systems, this includes dominant plant species, soil cores, and representative consumer organisms. In aquatic systems, water samples for dissolved inorganic nutrients, plankton tows, and various trophic levels of consumers (invertebrates, fish) are collected.
-
Experimental Ecosystems: In manipulated environments such as mesocosms, greenhouses, or free-air CO₂ enrichment (FACE) plots, samples are collected from both control and treatment units. It is crucial to sample at multiple time points to track the incorporation of isotopic tracers or the response to environmental changes.
Sample Preparation
Proper sample preparation is critical to ensure accurate and precise isotopic measurements.
-
Plant and Animal Tissues:
-
Samples are immediately frozen or dried at 60°C to halt biological activity.
-
For δ¹³C analysis, lipids are often removed as they are isotopically lighter than other tissues and can introduce variability. This is typically done through solvent extraction (e.g., with a 2:1 chloroform:methanol solution).
-
Samples are then homogenized into a fine powder using a ball mill or mortar and pestle.
-
-
Soils and Sediments:
-
Samples are dried and sieved to remove large debris.
-
For δ¹³C analysis of organic matter, carbonates are removed by acid washing (e.g., with 1M HCl) until effervescence ceases. Samples must be rinsed with deionized water and re-dried.
-
-
Water Samples for Dissolved Inorganic Nitrogen (DIN):
-
Water is filtered to remove particulate matter.
-
The δ¹⁵N of nitrate and ammonium can be measured using various methods, including denitrifier methods or ammonia diffusion.
-
Sample Analysis
-
Instrumentation: Stable isotope ratios are measured using an Isotope Ratio Mass Spectrometer (IRMS) coupled with an elemental analyzer (EA).
-
Procedure:
-
A small, precisely weighed amount of the powdered sample is placed into a tin or silver capsule.
-
The EA combusts the sample at a high temperature, converting the organic material into simple gases (e.g., CO₂, N₂).
-
These gases are then carried in a helium stream to the IRMS.
-
The IRMS separates the isotopes based on their mass-to-charge ratio and measures their relative abundance.
-
-
Data Expression: Isotope ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon, atmospheric N₂ for nitrogen).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows in stable isotope ecology.
Caption: Comparison of nitrogen flow in a natural vs. an experimental ecosystem with a ¹⁵N tracer.
Caption: Illustrative trophic enrichment of δ¹⁵N up the food web.
Caption: A generalized workflow for comparative stable isotope studies.
A Researcher's Guide to Sample Purity: Comparing Cleaning Methods for Stable Isotope Analysis
For researchers, scientists, and drug development professionals utilizing stable isotope analysis, the preparatory cleaning of samples is a critical step that dictates the accuracy and reliability of results. The removal of contaminants without altering the endogenous isotopic signature of the sample is paramount. This guide provides a comparative assessment of common cleaning methodologies for three frequently analyzed sample types: bone collagen, hair, and carbonates, supported by experimental data to inform protocol selection.
The integrity of stable isotope data is fundamentally reliant on the purity of the analyzed material. Various cleaning methods are employed to remove exogenous contaminants such as lipids, humic acids, and secondary carbonates that can significantly skew isotopic ratios. However, the cleaning process itself carries the risk of altering the sample's original isotopic composition. Therefore, a careful evaluation of the effectiveness and potential impact of different cleaning protocols is essential.
Bone Collagen: A Comparative Analysis of Extraction Techniques
Stable isotope analysis of bone collagen is a cornerstone of paleodietary and paleoecological research. The primary goal of collagen extraction is to remove the mineral component (bioapatite) and any external contaminants, isolating the purified protein. Here, we compare three commonly used methods.
Data Presentation: Bone Collagen Cleaning Methods
| Method | Key Reagents/Steps | Collagen Yield (%) | C:N Ratio | Mean Δδ13C (‰) vs. Method B | Mean Δδ15N (‰) vs. Method B |
| Method A | 1M HCl, 0.1M NaOH | 3.5 - 16.7 | 3.2 - 3.4 | +0.32 | No significant difference |
| Method B | 0.5M HCl, Gelatinization, Ultrafiltration (>30 kDa) | 1.2 - 5.7 | 3.2 - 3.4 | - | - |
| Method C | 0.5M HCl, Gelatinization (No Ultrafiltration) | 4.2 - 20.6 | 3.2 - 3.4 | +0.15 | No significant difference |
Note: Data is synthesized from a comparative study on well-preserved archaeological bone. The C:N ratio for well-preserved collagen should be between 2.9 and 3.6. Δδ13C and Δδ15N represent the average difference in isotopic values compared to Method B.
Experimental Protocols: Bone Collagen Extraction
Method A (Acid-Base-Acid Treatment):
-
Clean the bone surface mechanically to remove adhering sediment.
-
Demineralize the bone sample in 1M hydrochloric acid (HCl) at 4°C until the sample is soft and translucent.
-
Rinse the demineralized sample with deionized water until a neutral pH is achieved.
-
Treat the sample with 0.1M sodium hydroxide (NaOH) for 20 hours at room temperature to remove humic acid contaminants.
-
Rinse again with deionized water to neutrality.
-
Perform a final acid wash with 0.01M HCl.
-
Lyophilize (freeze-dry) the purified collagen.
Method B (Gelatinization with Ultrafiltration):
-
Mechanically clean the bone surface.
-
Demineralize the sample in 0.5M HCl at 4°C.
-
Rinse the sample to a neutral pH with deionized water.
-
Gelatinize the collagen by heating the sample in a pH 3 solution at 75°C for 48 hours.
-
Filter the resulting solution to remove any remaining solids.
-
Ultrafilter the gelatin solution to retain molecules larger than 30 kDa.
-
Lyophilize the purified high-molecular-weight collagen.
Method C (Modified Gelatinization):
-
Follow steps 1-5 of Method B.
-
Directly lyophilize the filtered gelatin solution without the ultrafiltration step.
Hair: Evaluating Washing Procedures for Surface Contaminant Removal
Hair is an invaluable tissue for tracking diet, geographic origin, and exposure to environmental substances over time. Effective cleaning is crucial to remove oils, sweat, and styling products that can contaminate the isotopic signature. The most widely accepted method involves a solvent wash.
Data Presentation: Hair Cleaning Methods
Experimental Protocol: Hair Cleaning
2:1 Chloroform:Methanol Wash:
-
Cut the hair sample into small segments (approximately 1-2 mm).
-
Place the hair segments into a clean glass vial.
-
Add a solution of 2:1 chloroform:methanol (v/v) to the vial, ensuring the hair is fully submerged.
-
Agitate the vial for 30 minutes.
-
Decant the solvent.
-
Repeat the wash with fresh 2:1 chloroform:methanol solution for another 30 minutes.
-
Rinse the hair sample thoroughly with deionized water three times.
-
Dry the cleaned hair sample in an oven at 60°C or under a fume hood.
Carbonates: Assessing Pretreatments for Foraminifera Shells
The isotopic composition of biogenic carbonates, such as foraminifera shells, provides critical data for paleoceanographic and paleoclimatic reconstructions. Cleaning is necessary to remove organic matter and adhered clay particles.
Data Presentation: Foraminifera (Elphidium macellum) Cleaning Methods
| Treatment | Mean Δδ13C (‰) vs. No Treatment | Mean Δδ18O (‰) vs. No Treatment |
| No Treatment | - | - |
| Oxygen Plasma Ashing | -0.01 | -0.06 |
| Sodium Hypochlorite (NaClO) | +0.06 | -0.02 |
| Hydrogen Peroxide (H2O2) | +0.03 | -0.18 |
| Ultrasonic Cleaning | +0.02 | -0.18 |
Note: Data is from a study on the benthic foraminifer Elphidium macellum. The changes in isotopic values are relative to untreated samples.
Experimental Protocols: Carbonate Cleaning
Hydrogen Peroxide (H2O2) Oxidation:
-
Gently crush the carbonate sample.
-
Place the crushed sample in a clean beaker.
-
Add 10% hydrogen peroxide solution to the beaker.
-
Allow the reaction to proceed for 24 hours at room temperature to oxidize organic matter.
-
Carefully decant the hydrogen peroxide.
-
Rinse the sample three times with deionized water.
-
Dry the sample in an oven at 50°C.
Ultrasonic Cleaning:
-
Place the carbonate sample in a beaker with deionized water.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the sample for 10-15 minutes to dislodge adhered particles.
-
Decant the water.
-
Rinse the sample three times with deionized water.
-
Dry the sample in an oven at 50°C.
Visualizing the Workflow and Method Comparisons
To further clarify the processes, the following diagrams illustrate the general workflow of stable isotope analysis and a comparison of the decision-making process for selecting a cleaning method.
Caption: General workflow for stable isotope analysis.
Caption: Decision tree for selecting a cleaning method.
Safety Operating Guide
Proper Disposal of 1-Propanol-13C3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 1-Propanol-13C3, a stable isotope-labeled compound. While the isotopic labeling with Carbon-13 does not alter the chemical reactivity of the molecule, it is crucial to adhere to established protocols for hazardous waste management.
Key Safety and Handling Information
1-Propanol is a highly flammable liquid and vapor that can cause serious eye damage and may lead to drowsiness or dizziness.[1][2] It is imperative to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][3] When handling this compound, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn.[1][2]
Quantitative Data for 1-Propanol
The following table summarizes the key quantitative data for 1-Propanol, which is chemically identical to this compound for practical purposes of handling and disposal.
| Property | Value |
| Chemical Formula | C3H8O |
| CAS Number | 71-23-8 |
| Molecular Weight | 60.1 g/mol |
| Boiling Point | 97°C (207°F)[4] |
| Flash Point | 15°C (59°F) - Closed Cup[4] |
| Freezing Point | -126°C (-195°F)[4] |
| Vapor Pressure | 19.3 hPa (14.5 mmHg) at 20°C (68°F)[4] |
| Relative Density | 1.049 g/mL at 25°C (77°F)[4] |
| Solubility | Completely soluble in water[4] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream. The following protocol outlines the necessary steps for its safe disposal.
1. Immediate Safety Precautions:
-
Ventilation: Ensure the disposal process is carried out in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources in the vicinity.[1] Use non-sparking tools and explosion-proof equipment.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with flammable liquids and clearly marked as "Hazardous Waste," "Flammable Liquid," and "this compound."
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.[3]
-
The storage area should be away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents and strong acids.[1][3]
-
Ensure the container is tightly closed to prevent the escape of vapors.[1][2]
4. Labeling and Documentation:
-
Properly label the waste container with the full chemical name ("this compound"), the concentration, and the date of accumulation.
-
Maintain a log of the waste generated, including the quantity and date.
5. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Crucially, inform them that the waste contains a stable isotope-labeled compound. While Carbon-13 is not radioactive, some disposal facilities have specific protocols for isotopically labeled materials.
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-Propanol-13C3
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for 1-Propanol-13C3, focusing on personal protective equipment (PPE), and operational and disposal plans. The safety protocols for this compound are analogous to those for 1-Propanol, as isotopic labeling does not alter its chemical properties and associated hazards.
Chemical Properties and Hazards: 1-Propanol is a highly flammable liquid and vapor that can cause serious eye damage and may lead to drowsiness or dizziness.[1][2][3] It is crucial to handle this chemical in a well-ventilated area and away from any sources of ignition.[1][4]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. Below is a summary of recommended PPE when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5] | To protect against splashes that can cause serious eye irritation and damage.[2][4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC).[6] | To prevent skin contact, which can lead to mild irritation and dermatitis with repeated exposure.[2][5] |
| Body Protection | Laboratory coat, overalls, or a PVC apron. For larger scale operations, tight-weave, non-static clothing and non-sparking safety footwear are recommended.[6] | To protect against skin contact and potential ignition from static electricity. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA approved respirator with organic vapor cartridges is necessary.[1][5] | To avoid inhalation of vapors which can cause respiratory tract irritation, headaches, dizziness, and central nervous system depression.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the work area.[5]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Remove all potential sources of ignition, such as open flames, sparks, and hot surfaces.[1][4]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]
-
Have appropriate fire extinguishing media readily available, such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Dispense the smallest amount of the chemical necessary for the experiment to minimize risks.
-
Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[5]
-
If there is a risk of splashing, use a face shield in addition to safety goggles.[5]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5]
-
Keep the container tightly closed and store it in an approved flame-proof area.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste this compound and any materials used for cleaning up spills (such as absorbent materials) in a suitable, labeled, and closed container.[1]
2. Spill Response:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[5]
-
Cleanup personnel must wear appropriate PPE to prevent inhalation and skin contact.[5]
3. Final Disposal:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Do not dispose of the chemical into sewers or waterways.[5]
-
Empty containers may still contain hazardous residues and should be treated with the same precautions.[5]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
